Product packaging for Rhizonin A(Cat. No.:CAS No. 85803-92-5)

Rhizonin A

Número de catálogo: B1680595
Número CAS: 85803-92-5
Peso molecular: 812.0 g/mol
Clave InChI: MHYASXKHPXOUMD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Rhizonin A is an oligopeptide.
isolated from Rhizopus microsporus

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H65N7O9 B1680595 Rhizonin A CAS No. 85803-92-5

Propiedades

Número CAS

85803-92-5

Fórmula molecular

C42H65N7O9

Peso molecular

812.0 g/mol

Nombre IUPAC

18-butan-2-yl-9,21-bis(furan-3-ylmethyl)-1,3,4,10-tetramethyl-6-(2-methylpropyl)-12,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone

InChI

InChI=1S/C42H65N7O9/c1-13-26(8)35-39(53)44-33(24(4)5)38(52)45-34(25(6)7)42(56)49(12)31(19-28-14-16-57-21-28)36(50)43-30(18-23(2)3)41(55)47(10)27(9)40(54)48(11)32(37(51)46-35)20-29-15-17-58-22-29/h14-17,21-27,30-35H,13,18-20H2,1-12H3,(H,43,50)(H,44,53)(H,45,52)(H,46,51)

Clave InChI

MHYASXKHPXOUMD-UHFFFAOYSA-N

SMILES canónico

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1)CC2=COC=C2)C)C)C)CC(C)C)CC3=COC=C3)C)C(C)C)C(C)C

Apariencia

Solid powder

melting_point

243 °C

Otros números CAS

85803-92-5

Descripción física

Solid

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Rhizonin A; 

Origen del producto

United States

Foundational & Exploratory

The Bacterial Origin and Biological Impact of Rhizonin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhizonin A, a potent hepatotoxic cyclopeptide, was initially misidentified as a mycotoxin produced by the fungus Rhizopus microsporus. However, subsequent research has unequivocally demonstrated that its true origin lies with a bacterial endosymbiont, Burkholderia endofungorum (also referred to as Mycetohabitans endofungorum), residing within the fungal cytosol. This discovery has significant implications for food safety, as Rhizopus species are utilized in the production of various fermented foods. This technical guide provides an in-depth exploration of the origin, biosynthesis, and biological effects of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological processes to serve as a comprehensive resource for the scientific community.

The Symbiotic Origin of a Potent Toxin

This compound was first isolated from a strain of Rhizopus microsporus found on moldy groundnuts in Mozambique.[1][2][3] For years, it was classified as the first mycotoxin to be identified from the Zygomycota class of fungi. However, meticulous scientific investigation revealed a fascinating symbiotic relationship. It is now firmly established that this compound is not a fungal metabolite but is, in fact, produced by endosymbiotic bacteria of the genus Burkholderia that live within the fungal hyphae.[1][2]

  • Curing of the Fungal Host: Treatment of the this compound-producing Rhizopus microsporus with antibiotics resulted in a symbiont-free fungal strain that was incapable of producing the toxin.

  • Isolation and Culture of the Endosymbiont: The bacterial endosymbiont, Burkholderia endofungorum, was successfully isolated from the fungus and grown in pure culture.

  • Independent Toxin Production: Fermentation of the isolated Burkholderia endofungorum in pure culture demonstrated the production of this compound, providing definitive proof of its bacterial origin.

This symbiotic relationship, where a fungus harbors bacteria for toxin production, is a remarkable example of co-evolution and has significant ecological and safety implications.

Biosynthesis of this compound

This compound is a cyclic heptapeptide, and its biosynthesis is orchestrated by a non-ribosomal peptide synthetase (NRPS) gene cluster within the Burkholderia endofungorum genome. A key and unusual component of this compound is the amino acid 3-furylalanine (Fua), which is critical for its toxicity.

Recent studies have elucidated the biosynthetic pathway for Fua, identifying tyrosine and L-DOPA as its precursors. A crucial enzyme in this pathway is the dioxygenase RhzB, which has been shown to be both necessary and sufficient for the formation of Fua.

The biosynthetic process can be visualized as a multi-step enzymatic assembly line.

RhizoninA_Biosynthesis cluster_precursor Precursor Supply cluster_fua 3-Furylalanine (Fua) Synthesis cluster_nrps NRPS Assembly cluster_cyclization Final Product Formation Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Hydroxylation RhzB RhzB (Dioxygenase) L_DOPA->RhzB Fua 3-Furylalanine (Fua) RhzB->Fua NRPS_modules RhzA (NRPS Modules) Fua->NRPS_modules Cyclic_Peptide Linear Heptapeptide NRPS_modules->Cyclic_Peptide Amino_Acids Other Amino Acids Amino_Acids->NRPS_modules Cyclization Cyclization Cyclic_Peptide->Cyclization Rhizonin_A This compound Cyclization->Rhizonin_A

Figure 1: Simplified workflow for the biosynthesis of this compound.

Quantitative Data

Production Yield

The production of this compound by the bacterial endosymbiont can be achieved in laboratory settings through fermentation. The reported yields vary depending on the strain and culture conditions.

Producer StrainFermentation Volume (L)Yield of Pure this compound (mg)Yield (mg/L)Reference
Burkholderia sp. B5204.90.245

Note: Another study reported a yield of 2.1 g of a crude extract from a 5 L culture of Burkholderia sp. KCTC 11096, from which this compound was subsequently purified; however, the final yield of the pure compound was not specified.

Toxicity Data

This compound is known for its potent hepatotoxicity, causing severe liver damage.

Test OrganismRoute of AdministrationDoseOutcomeReference
RatsGavage70 mg/kgExceeded LD100

LD100: Lethal dose for 100% of the test subjects.

Experimental Protocols

Isolation and Culture of Burkholderia endofungorum
  • Aseptically transfer a small mycelial pellet from a liquid culture of Rhizopus microsporus to a microcentrifuge tube containing 0.85% NaCl solution.

  • Mechanically disrupt the mycelium by vigorous pipetting.

  • Centrifuge the suspension to pellet the fungal debris.

  • Plate the supernatant onto a suitable bacterial growth medium (e.g., Tryptic Soy Agar).

  • Incubate at 30°C until bacterial colonies are visible.

  • Isolate and culture single colonies in a liquid medium (e.g., Tryptic Soy Broth).

Fermentation for this compound Production
  • Inoculate a seed culture of Burkholderia endofungorum in a suitable broth medium.

  • Use the seed culture to inoculate a larger production-scale fermenter. A typical production medium consists of:

    • 1% Corn Starch

    • 0.5% Glycerol

    • 1% Gluten Meal

    • 1% Dried Yeast

    • 1% Corn Steep Liquor

    • 1% CaCO₃

    • Adjust pH to 6.5

  • Carry out the fermentation at 30°C with aeration and agitation for approximately 36 hours.

Extraction and Purification of this compound
  • Extract the fermentation broth and biomass exhaustively with ethyl acetate.

  • Concentrate the organic extract to obtain a crude residue.

  • Subject the crude extract to open-column chromatography on a reverse-phase stationary phase (e.g., ODS-A) using an aqueous acetonitrile gradient.

  • Further purify the enriched fractions by silica gel column chromatography.

  • Perform final purification by repeated reverse-phase High-Performance Liquid Chromatography (HPLC).

ParameterValue
Column Eurospher 100/5-C18 (20 x 250 mm)
Mobile Phase Acetonitrile/Water Gradient (42% to 83% MeCN)
Flow Rate 10 mL/min
Detection UV at 220 nm
Analytical Characterization

This compound is typically identified and characterized using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

ParameterValue
Detection Wavelength 220 nm
Mass Spectrometry Electrospray Ionization (ESI)
Observed m/z 834.4679 [M + Na]⁺

Biological Effects and Signaling Pathways

The primary toxic effect of this compound is severe hepatotoxicity. In vivo studies in rats have shown that administration of this compound leads to degeneration and necrosis of hepatocytes, disassociation of liver cell cords, and periportal bile-duct proliferation.

The precise molecular signaling pathways through which this compound exerts its cytotoxic effects are not yet fully elucidated. However, based on the observed pathology, it is likely that the toxin disrupts fundamental cellular processes in hepatocytes, leading to cell death. The observed necrosis suggests a mechanism that involves loss of membrane integrity and release of cellular contents, which can trigger an inflammatory response.

Further research is required to pinpoint the specific molecular targets and signaling cascades affected by this compound. Understanding these pathways is crucial for developing potential therapeutic interventions for this compound-induced liver damage and for fully assessing the risks associated with this potent bacterial toxin.

Hepatotoxicity_Pathway cluster_cellular_effects Cellular Effects in Hepatocytes cluster_outcomes Pathological Outcomes RhizoninA This compound Membrane_Damage Cell Membrane Damage RhizoninA->Membrane_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction RhizoninA->Mitochondrial_Dysfunction Cellular_Stress Cellular Stress RhizoninA->Cellular_Stress Necrosis Necrosis Membrane_Damage->Necrosis Degeneration Degeneration Mitochondrial_Dysfunction->Degeneration Cellular_Stress->Necrosis Cellular_Stress->Degeneration Inflammation Inflammation Necrosis->Inflammation Liver_Damage Severe Liver Damage Necrosis->Liver_Damage Degeneration->Liver_Damage Inflammation->Liver_Damage

Figure 2: Postulated logical relationships in this compound-induced hepatotoxicity.

Conclusion and Future Directions

The discovery of the bacterial origin of this compound has reshaped our understanding of this potent toxin and highlights the intricate nature of microbial symbioses. For researchers, scientists, and drug development professionals, this knowledge underscores the importance of considering the entire microbial community (the holobiont) when investigating natural products. While significant progress has been made in understanding the biosynthesis and isolation of this compound, further research is critically needed to elucidate its precise mechanism of action at the molecular level. Identifying the specific cellular targets and signaling pathways affected by this compound will not only provide a deeper understanding of its toxicity but may also open avenues for the development of novel therapeutics and antidotes. The lack of comprehensive cytotoxicity data (IC50 values) across a range of human cell lines, particularly cancer cells, represents a significant knowledge gap that warrants further investigation.

References

The Bacterial Origin of a Fungal Toxin: A Technical Guide to the Discovery of Rhizonin A in Rhizopus microsporus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal discovery that the hepatotoxic cyclopeptide, Rhizonin A, previously attributed to the fungus Rhizopus microsporus, is in fact a secondary metabolite produced by an endosymbiotic bacterium, Burkholderia rhizoxinica (now classified under the genus Mycetohabitans). This finding has significant implications for mycotoxin research, food safety, and the discovery of novel bioactive compounds from symbiotic microorganisms.

Executive Summary

This compound, a potent hepatotoxin, was first isolated from cultures of the fungus Rhizopus microsporus, a common mold found on food sources like groundnuts.[1][2][3][4] For years, it was considered a mycotoxin. However, subsequent research unequivocally demonstrated that the true producer of this compound is an intracellular bacterial symbiont belonging to the genus Burkholderia.[1] This was established through a series of elegant experiments that involved curing the fungus of its bacterial partner, which resulted in the cessation of toxin production. The definitive proof came from the successful cultivation of the endosymbiont in pure culture and the subsequent isolation of this compound from its fermentation broth. This discovery has reclassified this compound as a bacterial toxin and has opened new avenues for investigating the roles of endosymbionts in the biology and toxicology of their fungal hosts. The biosynthesis of this compound is mediated by a nonribosomal peptide synthetase (NRPS) gene cluster found within the bacterial genome.

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from the foundational research on this compound production.

Table 1: this compound Production from Bacterial Endosymbiont Fermentation

ParameterValueReference
Bacterial Culture Volume20 liters
Fermentation Time36 hours
Crude Extract Yield11.2 g

Experimental Protocols

This section details the key experimental methodologies employed in the discovery of the bacterial origin of this compound.

Fungal and Bacterial Strains and Cultivation
  • Fungal Strain: Rhizopus microsporus van Tieghem (strain cbs112285), the original isolate from moldy groundnuts in Mozambique, was used.

  • Fungal Cultivation Medium: The production medium for the fungus consisted of 1% corn starch, 0.5% glycerol, 1% gluten meal, 1% dried yeast, 1% corn steep liquor, and 1% CaCO₃, with the pH adjusted to 6.5.

  • Fungal Fermentation Conditions: Liquid cultivation was carried out in 500-ml Erlenmeyer flasks containing 100 ml of the production medium. The flasks were incubated at 30°C with orbital shaking at 80 rpm for durations ranging from 2 to 21 days.

  • Bacterial Endosymbiont: The endosymbiotic bacterium was identified as belonging to the genus Burkholderia, later classified as Burkholderia rhizoxinica and Burkholderia endofungorum.

  • Bacterial Cultivation Medium: Bacterial colonies were cultured in Tryptic Soy Broth (TSB) medium.

Isolation of Bacterial Endosymbionts
  • A small mycelial pellet was aseptically collected from a 2-day-old liquid fungal culture.

  • The mycelium was submerged in 500 µl of 0.85% NaCl.

  • The mycelia were mechanically disrupted by pipetting.

  • The suspension was centrifuged for 30 minutes at 13,200 rpm.

  • A loop of the supernatant was plated onto nutrient agar plates.

  • The plates were incubated at 30°C until bacterial colonies were observed.

Generation of a Symbiont-Free Fungal Strain (Curing)

To correlate the presence of the endosymbiont with toxin production, the fungus was "cured" of its bacterial partner using antibiotics. This process involved the alternate cultivation of the fungus in liquid and solid MYA medium containing ciprofloxacin (20 µg/ml) and tetracycline (15 µg/ml). This procedure was repeated multiple times to obtain an aposymbiotic fungal strain.

This compound Isolation and Characterization
  • The broth and biomass from a 36-hour, 20-liter fermentation of the cultured endosymbiont (strain B5) were exhaustively extracted with ethyl acetate.

  • The resulting crude extract (11.2 g) was subjected to open-column chromatography on ODS-A 60-S50 material using an aqueous acetonitrile gradient.

  • The enriched fractions were further purified by chromatography on a silica gel column (Kieselgel 60, 0.040 to 0.063 mm) with a dichloromethane-methanol solvent system.

  • The presence and structure of this compound were confirmed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and comparison with an authentic sample.

Molecular Biology Techniques
  • DNA Isolation: Metagenomic DNA from R. microsporus was isolated using a previously reported method. Plasmid DNA from the bacterial endosymbiont was isolated using an alkaline lysis miniprep procedure.

  • PCR Amplification:

    • The 16S rRNA gene was amplified using universal primers to identify the bacterial endosymbiont.

    • Degenerate primers (5F: ATCGAGCTSGGSGAGATCGAG and 6R: SGAGTGSCCSCCSAGCTCGAA) were used to amplify nonribosomal peptide synthetase (NRPS) gene fragments from both fungal and bacterial DNA.

Visualizations

The following diagrams illustrate the key experimental workflow that led to the discovery and the proposed biosynthetic pathway of this compound.

experimental_workflow A Rhizopus microsporus (produces this compound) B Isolate Endosymbiotic Bacteria (Burkholderia sp.) A->B Microscopy & 16S rRNA PCR C Cure Fungus with Antibiotics A->C E Pure Culture of Endosymbiont B->E D Symbiont-Free R. microsporus C->D F No this compound Production D->F Metabolite Analysis G This compound Production E->G Fermentation & Metabolite Analysis H Conclusion: Bacteria Produce this compound F->H G->H

Caption: Experimental workflow demonstrating the bacterial origin of this compound.

rhizonin_biosynthesis cluster_0 Nonribosomal Peptide Synthetase (NRPS) Assembly Line A Amino Acid Precursors B Adenylation (A) Domain (Selects & Activates Amino Acids) A->B C Thiolation (T) Domain (Tethers Activated Amino Acids) B->C D Condensation (C) Domain (Forms Peptide Bonds) C->D E Modification Domains (e.g., Methylation) D->E F Thioesterase (TE) Domain (Cyclization & Release) D->F E->F G This compound (Cyclic Heptapeptide) F->G

Caption: Simplified model of the Nonribosomal Peptide Synthetase (NRPS) pathway for this compound biosynthesis.

Signaling Pathways and Biosynthesis

The biosynthesis of this compound is a classic example of nonribosomal peptide synthesis. This process is carried out by a large, multi-modular enzyme complex known as a Nonribosomal Peptide Synthetase (NRPS). The genes encoding this enzymatic machinery are located in a biosynthetic gene cluster within the genome of the bacterial endosymbiont, Burkholderia rhizoxinica.

The key steps in the NRPS-mediated synthesis of this compound are:

  • Adenylation (A) Domain: This domain selects a specific amino acid precursor and activates it by converting it to an aminoacyl adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then transferred to a phosphopantetheinyl arm attached to the T domain, tethering it to the enzyme complex.

  • Condensation (C) Domain: The C domain catalyzes the formation of a peptide bond between the amino acid on the preceding module and the amino acid on the current module, elongating the peptide chain.

  • Modification Domains: Additional domains can modify the growing peptide chain, such as N-methylation, which is observed in this compound.

  • Thioesterase (TE) Domain: Once the full-length linear peptide has been assembled, the TE domain cleaves the peptide from the NRPS complex and often catalyzes its cyclization to form the final cyclic peptide structure of this compound.

The discovery of the rhizonin biosynthesis gene cluster and the elucidation of its pathway provide a genetic basis for monitoring the presence of toxigenic Burkholderia strains in various environments, including food products.

Conclusion

The discovery that this compound is produced by a bacterial endosymbiont within Rhizopus microsporus represents a paradigm shift in our understanding of mycotoxins and fungal-bacterial interactions. This technical guide has provided a comprehensive overview of the key findings, experimental methodologies, and biosynthetic pathways associated with this important discovery. The detailed protocols and data presented herein serve as a valuable resource for researchers in natural product discovery, toxicology, and microbial symbiosis, paving the way for further exploration of the chemical diversity and biological roles of endosymbionts.

References

The Pivotal Role of 3-Furylalanine in the Structure and Potent Hepatotoxicity of Rhizonin A

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizonin A, a cyclic heptapeptide of bacterial origin, is a potent hepatotoxin whose biological activity is intrinsically linked to the presence of the non-proteinogenic amino acid, 3-furylalanine (Fua). This technical guide provides an in-depth analysis of the structural significance of 3-furylalanine in this compound, detailing its biosynthesis, contribution to cytotoxicity, and the synthetic strategies for its incorporation. The guide consolidates quantitative data on the biological activity of this compound and its analogues, presents detailed experimental protocols for key methodologies, and utilizes visualizations to elucidate complex biochemical pathways and experimental workflows. This document serves as a comprehensive resource for researchers engaged in natural product synthesis, toxicology, and the development of novel therapeutics.

Introduction

This compound is a mycotoxin originally isolated from the fungus Rhizopus microsporus, which is commonly found on moldy groundnuts. Subsequent research has revealed that this compound is, in fact, produced by endosymbiotic bacteria, Mycetohabitans endofungorum (formerly Burkholderia rhizoxinica), residing within the fungus.[1] The molecule is a cyclic heptapeptide with the structure cyclo-(N-methyl-L-3-furylalanine-L-valine-L-isoleucine-L-leucine-N-methyl-L-alanine-D-3-furylalanine-L-valine).[2]

The toxicity of this compound is critically dependent on the two N-methyl-3-(3-furyl)alanine residues within its macrocyclic structure.[3][4] These unusual amino acids are considered pharmacophores, and their replacement with other residues, such as phenylalanine, leads to a dramatic reduction in cytotoxicity. This guide explores the multifaceted role of 3-furylalanine in the context of this compound's structure and function.

Data Presentation

The quantitative data available for this compound and its analogues are summarized below. A direct comparison of IC50 values for this compound analogues with modified 3-furylalanine residues is not extensively available in the public domain. However, the data clearly indicates the potent cytotoxicity of the natural product.

CompoundCell LineAssayIC50 ValueReference
This compoundRat Primary HepatocytesNot SpecifiedLD100 at 70 mg/kg (in vivo)
This compoundHCT116Cell Viability AssayWeakly active

Note: The available literature emphasizes the hepatotoxicity of this compound in vivo, with limited specific IC50 data in cultured liver cell lines. The weak activity in HCT116 cells suggests a degree of cell-type specificity for its cytotoxic effects.

Experimental Protocols

Cytotoxicity Assay of this compound on Hepatoma (HepG2) Cells (MTT Assay)

This protocol is a standard procedure for assessing the cytotoxicity of compounds on adherent cell lines.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Heterologous Expression and Purification of Dioxygenase RhzB for 3-Furylalanine Synthesis

This protocol outlines the general steps for producing the key enzyme responsible for 3-furylalanine biosynthesis.

Materials:

  • E. coli BL21(DE3) cells

  • pET vector containing the rhzB gene with a His-tag

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA affinity chromatography column

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

  • Transformation: Transform the pET-rhzB plasmid into competent E. coli BL21(DE3) cells.

  • Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged RhzB protein with elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.

Total Synthesis of this compound

A concise nine-step total synthesis of this compound has been reported. The key features of this synthesis involve the strategic formation of the constituent peptide fragments and a final macrolactamization step to form the cyclic structure. While a detailed step-by-step protocol is beyond the scope of this guide, the general strategy is outlined below.

Key Synthetic Steps:

  • Synthesis of Protected Amino Acids: Preparation of the N-methylated and 3-furylalanine amino acid building blocks with appropriate protecting groups.

  • Peptide Fragment Coupling: Stepwise coupling of the protected amino acids to form linear peptide fragments.

  • Fragment Condensation: Coupling of the linear peptide fragments to assemble the full-length linear precursor of this compound.

  • Deprotection: Selective removal of protecting groups to prepare for cyclization.

  • Macrolactamization: Intramolecular cyclization of the linear peptide to form the 21-membered ring of this compound.

  • Final Deprotection: Removal of any remaining protecting groups to yield the final natural product.

Visualizations

Biosynthesis of 3-Furylalanine

The biosynthesis of 3-furylalanine (Fua) from L-tyrosine is a key step in the production of this compound. This pathway is initiated by the novel heme-dependent dioxygenase, RhzB.

G Biosynthesis of 3-Furylalanine Tyr L-Tyrosine DOPA L-DOPA Tyr->DOPA Hydroxylation Intermediate Putative Intermediate DOPA->Intermediate RhzB Fua 3-Furylalanine Intermediate->Fua Rearrangement RhzB RhzB (Dioxygenase) G Workflow for this compound Cytotoxicity Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed Seed HepG2 Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize formazan Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Calculate Calculate IC50 Read->Calculate

References

Rhizonin A: A Comprehensive Technical Guide on its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizonin A is a potent cyclopeptide mycotoxin known for its significant hepatotoxicity. Originally isolated from the fungus Rhizopus microsporus, it is now understood to be produced by its bacterial endosymbiont, Mycetohabitans endofungorum (formerly classified as Burkholderia). This guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of toxicity. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is a cyclic heptapeptide with a complex structure that contributes to its biological activity. Its chemical identity has been established through various analytical techniques, including mass spectrometry and X-ray crystallography.

Chemical Structure

The chemical structure of this compound is characterized by a seven-amino acid ring. The constituent amino acids are valine, allo-isoleucine, leucine, N-methylalanine, and two units of the unusual amino acid N-methyl-3-(3-furyl)alanine[1]. The presence of the furan-containing amino acid is a notable feature and is believed to be crucial for its toxicity[2].

Molecular Formula: C₄₂H₆₅N₇O₉[3]

Molecular Weight: 811.48 g/mol [3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Appearance Solid[3]
Melting Point 243 °C
Solubility Soluble in dimethylsulfoxide (DMSO)
Further data on solubility in other common solvents like methanol, ethanol, and water is not extensively documented in publicly available literature.
Spectral Data ¹H and ¹³C NMR data have been characterized.

Biological Properties and Toxicity

This compound exhibits potent biological activity, primarily characterized by its severe toxicity to mammals. Its effects on the liver and kidneys are particularly pronounced.

Hepatotoxicity and Nephrotoxicity

In vivo studies in rats have demonstrated that this compound is a potent hepatotoxin and nephrotoxin. Administration of the toxin leads to significant damage to the liver and kidneys. Histopathological examination reveals:

  • Liver: Degeneration and necrosis of hepatocytes, disassociation of liver cell cords, and periportal bile-duct proliferation.

  • Kidneys: Degeneration and necrosis of the renal tubular epithelium.

Acute Toxicity

The acute toxicity of this compound has been evaluated in rats. The lowest dose administered by oral gavage that resulted in 100% mortality (LD₁₀₀) was found to be 70 mg/kg. A precise LD₅₀ value has not been established in the reviewed literature.

ParameterValueSpeciesRoute of AdministrationVehicleReference
Lowest LD₁₀₀ 70 mg/kgRatOral gavageDimethylsulfoxide

Mechanism of Action and Signaling Pathways

The precise molecular mechanism underlying this compound's toxicity is not yet fully elucidated. However, based on its cytotoxic effects, it is hypothesized to induce cell death through apoptosis and the activation of cellular stress pathways.

Hypothetical Signaling Pathway of this compound-Induced Hepatotoxicity

Given the observed hepatocyte necrosis, a plausible mechanism involves the induction of overwhelming cellular stress leading to programmed cell death. This could involve the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a key regulator of cellular responses to stress, and the subsequent initiation of the mitochondrial pathway of apoptosis.

RhizoninA_Hepatotoxicity RhizoninA This compound Hepatocyte Hepatocyte RhizoninA->Hepatocyte CellularStress Cellular Stress (e.g., Oxidative Stress) Hepatocyte->CellularStress induces MAPK_pathway MAPK Pathway (p38, JNK) CellularStress->MAPK_pathway activates Bax_Bak Bax/Bak Activation MAPK_pathway->Bax_Bak activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c releases Bax_Bak->Mitochondrion acts on Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome triggers Caspase9 Caspase-9 Activation Apoptosome->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis & Cell Death Caspase3->Apoptosis executes

Caption: Hypothetical signaling cascade of this compound-induced hepatotoxicity.

Experimental Protocols

This section outlines the methodologies for key experiments related to the isolation and toxicological evaluation of this compound.

Isolation and Purification of this compound

The production of this compound is carried out by the endosymbiotic bacterium Mycetohabitans endofungorum. The following is a general workflow for its isolation.

RhizoninA_Isolation start Fermentation of Mycetohabitans endofungorum extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration of Crude Extract extraction->concentration chromatography1 Column Chromatography (e.g., Silica Gel) concentration->chromatography1 fraction_collection Fraction Collection chromatography1->fraction_collection hplc High-Performance Liquid Chromatography (HPLC) fraction_collection->hplc analysis Purity Analysis (e.g., LC-MS, NMR) hplc->analysis end Pure this compound analysis->end

Caption: General workflow for the isolation and purification of this compound.

Detailed Protocol:

  • Fermentation: The bacterial symbiont, Mycetohabitans endofungorum, is cultured in a suitable liquid medium to produce this compound.

  • Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate to partition the mycotoxin into the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to column chromatography, often using silica gel, to separate the components based on polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed, for example by thin-layer chromatography (TLC), to identify those containing this compound.

  • Purification: Fractions enriched with this compound are further purified using High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

  • Structural Elucidation: The structure and purity of the isolated this compound are confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vivo Acute Toxicity Study in Rats

The following protocol is a generalized procedure based on the study that determined the LD₁₀₀ of this compound.

Animals: Young, inbred male rats are used for the study.

Test Substance Preparation: Pure this compound is dissolved in a suitable vehicle, such as dimethylsulfoxide (DMSO), to the desired concentrations.

Administration:

  • Animals are divided into groups, with each group receiving a single dose of this compound at a specific concentration.

  • The test substance is administered via oral gavage.

  • A control group receives the vehicle only.

Observation:

  • Animals are observed for clinical signs of toxicity and mortality for a specified period (e.g., 10 days).

  • Body weight changes are monitored.

  • At the end of the study, surviving animals are euthanized, and a gross necropsy is performed.

  • Organs, particularly the liver and kidneys, are collected for histopathological examination.

Data Analysis: The dose at which 100% mortality is observed is determined as the LD₁₀₀.

Conclusion and Future Directions

This compound is a potent mycotoxin with significant hepatotoxic and nephrotoxic effects. Its complex chemical structure, particularly the presence of N-methyl-3-(3-furyl)alanine, is key to its biological activity. While its toxic effects are well-documented, the precise molecular mechanisms and signaling pathways involved in its cytotoxicity remain an active area of research. Further investigation into these pathways could provide valuable insights into the development of potential therapeutic interventions for mycotoxicoses and may also offer a deeper understanding of toxin-induced cell death mechanisms. The detailed protocols and data presented in this guide serve as a resource for researchers in the fields of toxicology, pharmacology, and drug development.

References

Early Studies on the Toxicity of Rhizonin A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizonin A, a cyclic heptapeptide mycotoxin, was first isolated from Rhizopus microsporus.[1][2] Early investigations into its biological activity quickly established its potent toxicity, with a primary impact on the liver and kidneys.[1][3] It is now understood that this compound is not a direct fungal metabolite but is produced by bacterial endosymbionts, specifically Mycetohabitans endofungorum (formerly identified as Burkholderia sp.), residing within the fungus.[4] This whitepaper provides a comprehensive technical overview of the foundational studies that first characterized the toxicological profile of this compound.

Quantitative Toxicological Data

The acute toxicity of this compound was primarily evaluated in rodent models. The following table summarizes the key quantitative findings from these early in vivo studies. It is important to note that a precise LD50 value was not determined in the initial published research; however, a dose that resulted in 100% mortality (LD100) was established.

Parameter Value Species Route of Administration Reference
Lethal Dose (LD100) >70 mg/kgRat (young male, partially inbred albino)Gavage

Experimental Protocols

The foundational in vivo toxicity studies of this compound involved the administration of the purified toxin to laboratory animals and subsequent observation for adverse effects and pathological changes.

Acute Toxicity Study in Rats

Objective: To determine the acute lethal dose and identify the primary target organs of this compound toxicity.

Animal Model:

  • Species: Rat

  • Strain: Partially inbred albino

  • Sex: Male

  • Age: Young

Methodology:

  • Test Substance: Pure this compound was dissolved in dimethyl sulfoxide (DMSO) to prepare the dosing solutions.

  • Administration: A single dose of this compound was administered by gavage.

  • Dose Levels: The study included doses of 70, 96, 131, and 180 mg/kg body weight.

  • Observation: Animals were monitored for clinical signs of toxicity and mortality.

  • Pathology: Following euthanasia or death, a comprehensive necropsy was performed. Key organs, particularly the liver and kidneys, were collected, fixed, and processed for light microscopy to evaluate histopathological changes.

Endpoint Assessment:

  • Mortality rates at each dose level.

  • Gross pathological findings.

  • Histopathological examination of liver and kidney tissues.

Histopathological Findings

The primary target organs of this compound toxicity were identified as the liver and kidneys. Microscopic examination revealed severe and characteristic lesions in these organs.

Liver:

  • Hepatocyte Degeneration and Necrosis: Widespread damage to liver cells was observed.

  • Disassociation of Liver Cell Cords: The normal architecture of the liver tissue was disrupted.

  • Periportal Bile-Duct Proliferation: An increase in the number of bile ducts in the portal areas was noted.

Kidneys:

  • Renal Tubular Epithelium Degeneration and Necrosis: Significant damage to the cells lining the kidney tubules was a prominent feature.

Visualization of Experimental Workflow and Toxicological Effects

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the acute toxicity study and the observed pathological consequences of this compound administration.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_observation Observation & Analysis rhizonin Pure this compound solution Dosing Solution rhizonin->solution dmso DMSO dmso->solution gavage Single Dose by Gavage (70, 96, 131, 180 mg/kg) solution->gavage rats Young Male Rats rats->gavage monitoring Clinical Monitoring gavage->monitoring mortality Mortality Assessment (LD100) monitoring->mortality necropsy Necropsy mortality->necropsy histopathology Histopathology (Liver & Kidneys) necropsy->histopathology toxicity_pathway cluster_organ_effects Target Organ Toxicity cluster_liver_pathology Hepatic Pathology cluster_kidney_pathology Renal Pathology rhizonin_a This compound Administration liver Liver rhizonin_a->liver kidney Kidney rhizonin_a->kidney degeneration Hepatocyte Degeneration & Necrosis liver->degeneration disassociation Disassociation of Liver Cell Cords liver->disassociation bile_duct Periportal Bile-Duct Proliferation liver->bile_duct tubular_necrosis Renal Tubular Epithelium Degeneration & Necrosis kidney->tubular_necrosis putative_mechanism cluster_cellular_effects Cellular Stress cluster_downstream_events Downstream Consequences rhizonin_a This compound protein_synthesis Protein Synthesis Inhibition (?) rhizonin_a->protein_synthesis mitochondrial_dysfunction Mitochondrial Dysfunction rhizonin_a->mitochondrial_dysfunction apoptosis Apoptosis protein_synthesis->apoptosis necrosis Necrosis protein_synthesis->necrosis oxidative_stress Oxidative Stress (ROS Production) mitochondrial_dysfunction->oxidative_stress oxidative_stress->apoptosis oxidative_stress->necrosis inflammation Inflammation apoptosis->inflammation necrosis->inflammation

References

Rhizonin A: A Paradigm Shift in Toxin Classification from Mycotoxin to Bacterial Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhizonin A, a potent hepatotoxic cyclopeptide, was initially identified as a mycotoxin produced by the fungus Rhizopus microsporus. This classification was overturned by seminal research demonstrating its true origin as a metabolite of an endosymbiotic bacterium, Mycetohabitans rhizoxinica (formerly known as Burkholderia rhizoxinica). This guide provides a comprehensive technical overview of this compound, detailing its reclassification, the experimental evidence that rewrote its biological identity, its toxicological profile, and the intricate biosynthetic machinery responsible for its production. This document is intended to serve as a critical resource for researchers in natural product chemistry, toxicology, and drug development, offering insights into the complex interactions between microbes and the novel bioactive compounds they produce.

Introduction: The Shifting Identity of a Potent Toxin

Initially isolated from Rhizopus microsporus found on moldy groundnuts in Mozambique, this compound was classified as the first mycotoxin from the Zygomycota class of fungi.[1][2] Its severe hepatotoxicity, leading to a range of hepatic lesions and liver failure in animal models, positioned it as a significant concern for food safety, particularly as related Rhizopus species are utilized in food fermentation processes.[2][3] However, subsequent investigations revealed a fascinating case of mistaken identity, with the true producer being a bacterial endosymbiont residing within the fungal cytosol.[1] This discovery not only reclassified this compound as a bacterial toxin but also highlighted the crucial role of endosymbionts in the chemical ecology and toxicology of their fungal hosts.

Chemical Structure

This compound is a cyclic heptapeptide. Its structure, elucidated by mass spectrometry and X-ray crystallography, is characterized by the presence of several non-proteinogenic amino acids.

The Reclassification of this compound: From Fungal to Bacterial Origin

The paradigm shift in understanding the origin of this compound was driven by a series of meticulous experiments that systematically dismantled the initial mycotoxin hypothesis.

Initial Doubts and the Search for a Bacterial Signature

The structure of this compound suggested its biosynthesis via a Non-Ribosomal Peptide Synthetase (NRPS), a class of large enzymes common in both fungi and bacteria. However, initial attempts to identify fungal NRPS genes in the rhizonin-producing strain of R. microsporus were unsuccessful, casting the first shadow of doubt on its fungal origin.

Key Experimental Evidence

A multi-pronged approach provided unequivocal evidence for the bacterial biogenesis of this compound:

  • PCR-based Detection of Bacterial Genes: Using universal primers for bacterial 16S rRNA genes, researchers successfully amplified a 1.5-kb fragment from the total DNA of the rhizonin-producing R. microsporus, confirming the presence of a bacterial endosymbiont. Further sequencing and phylogenetic analysis identified the bacterium as belonging to the genus Burkholderia (now reclassified as Mycetohabitans).

  • Antibiotic Curing of the Fungal Host: Treatment of the rhizonin-producing R. microsporus strain with the antibiotic ciprofloxacin led to the generation of a symbiont-free fungal strain. Subsequent chemical analysis of this "cured" fungus revealed a complete absence of this compound production, establishing a direct correlation between the presence of the endosymbiont and toxin biosynthesis.

  • Isolation and in vitro Culture of the Endosymbiont: The endosymbiotic bacteria were successfully isolated from the fungal host and grown in pure culture.

  • Confirmation of Toxin Production by the Isolated Bacterium: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of the culture broth from the isolated Mycetohabitans rhizoxinica confirmed the presence of this compound, providing the definitive proof of its bacterial origin.

Quantitative Toxicological Data

This compound exhibits potent toxicity, primarily targeting the liver and kidneys.

Parameter Species Route of Administration Value Observations Reference(s)
Lethal Dose Rat (partially inbred albino)Oral gavage> LD100 at 70 mg/kgThe lowest tested dose of 70 mg/kg resulted in 100% mortality. A precise LD50 value has not been determined but is less than 70 mg/kg.
Hepatotoxicity RatOral gavage-Causes a wide range of hepatic lesions, including hepatocyte degeneration and necrosis, disassociation of liver cell cords, and periportal bile-duct proliferation.
Nephrotoxicity RatOral gavage-Induces degeneration and necrosis of renal tubular epithelium.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that led to the reclassification of this compound.

Detection of Bacterial Endosymbionts via PCR
  • Objective: To amplify bacterial 16S rRNA genes from the total genomic DNA of Rhizopus microsporus to confirm the presence of an endosymbiont.

  • Methodology:

    • DNA Extraction: Total genomic DNA is extracted from the mycelium of the rhizonin-producing R. microsporus strain.

    • PCR Amplification:

      • Primers: Universal primers targeting conserved regions of the bacterial 16S rRNA gene are used. A commonly used forward primer is 27F (5'-AGAGTTTGATCMTGGCTCAG-3') and a reverse primer is 1492R (5'-TACGGYTACCTTGTTACGACTT-3').

      • PCR Reaction Mix: A standard PCR mix containing the extracted DNA template, primers, dNTPs, Taq polymerase, and PCR buffer is prepared.

      • Thermocycling Conditions: A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

    • Analysis: The PCR products are visualized by agarose gel electrophoresis. The presence of a band of the expected size (approximately 1.5 kb) indicates the presence of bacterial 16S rDNA. The PCR product is then sequenced for phylogenetic identification of the bacterium.

Antibiotic Curing of Rhizopus microsporus
  • Objective: To eliminate the bacterial endosymbiont from the fungal host to assess its role in toxin production.

  • Methodology:

    • Cultivation: The rhizonin-producing R. microsporus is cultivated on a suitable agar medium.

    • Antibiotic Treatment: The fungus is subcultured onto fresh media containing the antibiotic ciprofloxacin at a concentration of 0.02 to 0.06 µg/ml.

    • Serial Transfer: The fungus is serially transferred onto fresh antibiotic-containing media for several generations to ensure the complete removal of the endosymbionts.

    • Verification: The absence of the endosymbiont in the cured fungal strain is confirmed by PCR using 16S rRNA primers.

    • Chemical Analysis: The cured fungal strain is then cultivated in a liquid medium, and the culture extract is analyzed by HPLC-MS for the presence of this compound.

Isolation and Cultivation of Mycetohabitans rhizoxinica
  • Objective: To isolate the endosymbiotic bacterium from its fungal host and cultivate it in pure culture.

  • Methodology:

    • Fungal Culture: The rhizonin-producing R. microsporus is grown in a liquid medium.

    • Mycelium Homogenization: The fungal mycelium is harvested and gently homogenized to release the intracellular bacteria.

    • Isolation: The homogenate is streaked onto a nutrient-rich bacterial growth medium, such as Tryptic Soy Agar (TSA) or Nutrient Agar.

    • Incubation: The plates are incubated at a temperature suitable for the growth of Burkholderia species (e.g., 30°C).

    • Purification: Individual bacterial colonies are selected and re-streaked to obtain a pure culture.

    • Identification: The identity of the isolated bacterium is confirmed by 16S rRNA gene sequencing.

HPLC-MS Analysis of this compound
  • Objective: To detect and quantify this compound in fungal and bacterial culture extracts.

  • Methodology:

    • Sample Preparation: Fungal mycelium or bacterial culture broth is extracted with a suitable organic solvent, such as ethyl acetate. The extract is then dried and redissolved in a solvent compatible with the HPLC mobile phase (e.g., methanol).

    • Chromatographic Separation:

      • Column: A reverse-phase C18 column is typically used.

      • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or acetic acid, is employed to separate the components of the extract.

      • Detection: A UV detector set at 220 nm is used to monitor the elution of the compounds.

    • Mass Spectrometric Detection:

      • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

      • Analysis: The mass spectrometer is set to detect the protonated molecule of this compound ([M+H]⁺) and its characteristic fragment ions for confirmation.

Biosynthesis of this compound

This compound is synthesized by a multi-modular Non-Ribosomal Peptide Synthetase (NRPS) encoded by a dedicated gene cluster in Mycetohabitans rhizoxinica.

The Rhizonin Biosynthesis Gene Cluster

The biosynthesis of this compound is governed by a specific gene cluster that includes the core NRPS gene, designated rhzA, and an accessory gene, rhzB, which encodes a dioxygenase.

  • rhzA : This large gene encodes the multi-domain NRPS responsible for the sequential condensation of the constituent amino acids of this compound. The NRPS is organized into modules, with each module responsible for the activation and incorporation of a specific amino acid.

  • rhzB : This gene encodes a dioxygenase that is crucial for the formation of the unusual 3-furylalanine residues, a key component of the this compound structure.

Rhizonin_A_Biosynthesis cluster_precursors Precursor Amino Acids cluster_enzymes Biosynthetic Machinery Val Valine rhzA rhzA Non-Ribosomal Peptide Synthetase (NRPS) Val->rhzA allo_Ile allo-Isoleucine allo_Ile->rhzA Leu Leucine Leu->rhzA N_Me_Ala N-Methylalanine N_Me_Ala->rhzA Furylalanine 3-Furylalanine (from Tyrosine) Furylalanine->rhzA rhzB rhzB Dioxygenase rhzB->Furylalanine Rhizonin_A This compound rhzA->Rhizonin_A Cyclization & Release Tyr Tyrosine Tyr->rhzB Biosynthesis of Furylalanine Precursor

Figure 1. Proposed biosynthetic pathway of this compound.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process orchestrated by the NRPS enzyme encoded by rhzA. The process begins with the formation of the unusual amino acid 3-furylalanine from tyrosine, a reaction catalyzed by the dioxygenase RhzB. The individual amino acid precursors are then sequentially activated and tethered to the NRPS assembly line. The growing peptide chain is passed from one module to the next, with each module adding its specific amino acid. Finally, the linear heptapeptide is cyclized and released from the enzyme, yielding the mature this compound toxin.

Mechanism of Action and Signaling Pathways

The primary toxic effect of this compound is severe hepatotoxicity. While the precise molecular signaling pathways are not fully elucidated, the observed pathology suggests mechanisms common to other hepatotoxins.

Cellular Effects
  • Hepatocyte Damage: this compound causes direct damage to hepatocytes, leading to cellular degeneration and necrosis. This is histologically observed as a disruption of the normal liver architecture.

  • Oxidative Stress: It is plausible that this compound induces oxidative stress within hepatocytes, leading to the generation of reactive oxygen species (ROS) that damage cellular components, including lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Many hepatotoxins disrupt mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors, ultimately triggering cell death.

Hepatotoxicity_Pathway Rhizonin_A This compound Hepatocyte Hepatocyte Rhizonin_A->Hepatocyte Oxidative_Stress Oxidative Stress (Increased ROS) Hepatocyte->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Hepatocyte->Mitochondrial_Dysfunction Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Damage, DNA Damage) Oxidative_Stress->Cellular_Damage ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion Apoptosis_Induction Induction of Apoptosis Mitochondrial_Dysfunction->Apoptosis_Induction Necrosis Cell Necrosis Cellular_Damage->Necrosis ATP_Depletion->Necrosis Liver_Injury Liver Injury Apoptosis_Induction->Liver_Injury Necrosis->Liver_Injury

Figure 2. Putative signaling pathways in this compound-induced hepatotoxicity.

Logical Workflow for the Reclassification of this compound

The reclassification of this compound followed a logical and systematic experimental workflow.

Figure 3. Logical workflow for the reclassification of this compound.

Conclusion and Future Perspectives

The story of this compound is a compelling example of the dynamic nature of scientific discovery and the intricate relationships that exist in the microbial world. Its reclassification from a mycotoxin to a bacterial toxin has profound implications for our understanding of fungal toxicology, food safety, and the untapped potential of microbial symbionts as sources of novel bioactive compounds. Future research should focus on elucidating the precise molecular mechanisms of this compound-induced hepatotoxicity, which could provide valuable insights into drug-induced liver injury. Furthermore, a deeper exploration of the Rhizopus-Mycetohabitans symbiosis may uncover other novel natural products with potential applications in medicine and biotechnology. The continued investigation of such symbiotic relationships is a promising frontier in the search for new therapeutic agents and a deeper understanding of the chemical language of life.

References

The Ecological Significance of Rhizonin A: A Defensive Alliance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizonin A, a potent hepatotoxic cyclopeptide, is a fascinating example of a natural product originating from a complex symbiotic relationship. Initially misidentified as a mycotoxin from the fungus Rhizopus microsporus, it is, in fact, synthesized by endosymbiotic bacteria of the genus Burkholderia (also referred to as Mycetohabitans) residing within the fungal cytosol.[1][2][3][4] This guide delves into the ecological role of this compound for its producing bacterium and its fungal host, presenting a comprehensive overview of the current understanding, quantitative data on its toxicity, and detailed experimental protocols to facilitate further research. The evidence strongly suggests that this compound serves as a crucial defensive weapon for the fungal-bacterial holobiont against predation, highlighting a sophisticated co-evolutionary strategy for survival.

The Producer: A Symbiotic Holobiont

This compound is not a product of fungal metabolism but is biosynthesized by Gram-negative bacteria belonging to the genus Burkholderia that live as endosymbionts within the cytoplasm of the fungus Rhizopus microsporus.[1] This symbiotic association is a key aspect of the biology of both organisms. The bacteria find a protected environment and a source of nutrients within the fungal hyphae, while the fungus gains a powerful chemical defense mechanism. The production of this compound is directly linked to the presence of these endosymbionts; if the bacteria are eliminated from the fungus, for example, through antibiotic treatment, the production of the toxin ceases.

dot

Ecological_Role cluster_holobiont Rhizopus-Burkholderia Holobiont fungus R. microsporus bacteria Burkholderia spp. fungus->bacteria rhizonin This compound Production bacteria->rhizonin predators Micropredators (Amoebas, Nematodes) Vertebrate Fungivores rhizonin->predators Deters/Kills survival Increased Survival and Competitive Advantage rhizonin->survival predators->fungus Grazing/Predation Curing_Workflow start Symbiotic R. microsporus step1 Culture on PDA start->step1 step2 Transfer to Ciprofloxacin-PDA step1->step2 step3 Incubate and Subculture (3x) step2->step3 step4 PCR verification (16S rRNA) step3->step4 end_success Aposymbiotic R. microsporus step4->end_success Negative end_fail Repeat Subculturing step4->end_fail Positive end_fail->step3

References

Initial Reports on the Biological Activity of Rhizonin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizonin A is a cyclic polypeptide that has garnered scientific interest due to its potent biological activity. Initially identified as a mycotoxin produced by the fungus Rhizopus microsporus, subsequent research has unequivocally demonstrated that its true origin lies with a bacterial endosymbiont, Burkholderia endofungorum, residing within the fungus.[1] Structurally, this compound is a cyclopeptide whose toxicity is critically dependent on the presence of 3-furylalanine residues.[2] This guide provides a comprehensive overview of the initial findings on the biological activity of this compound, presenting available quantitative data, detailed experimental methodologies for its characterization, and visual representations of putative signaling pathways and experimental workflows.

Quantitative Data on Biological Activity

Table 1: In Vivo Toxicity of this compound in Rats

Animal ModelAdministration RouteDoses Administered (mg/kg)OutcomeReference
Young male partially inbred albino ratsGavage (single dose)70, 96, 131, 180The lowest dose exceeded the LD100, causing 100% mortality. Lesions in the liver and kidneys were observed, ranging from degeneration to necrosis.

Detailed Experimental Protocols

To characterize the biological activity of a compound such as this compound, a series of standard in vitro assays are typically employed. The following sections detail representative protocols for assessing cytotoxicity, apoptosis, and cell cycle effects.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HCT116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping. Fix the cells on ice for at least 30 minutes or store them at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained.

  • PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.

  • Incubation: Incubate for 5-10 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Visualizations: Workflows and Putative Signaling Pathways

To provide a clearer understanding of the experimental logic and potential mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Pathway Elucidation A Compound of Interest (this compound) B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C Determine IC50 Value B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (PI Staining) C->E F Western Blot for Apoptotic & Cell Cycle Markers D->F E->F G Investigate Upstream Signaling Pathways F->G

Caption: Experimental workflow for characterizing the biological activity of this compound.

G cluster_0 Hepatocyte RhizoninA This compound ROS Increased Reactive Oxygen Species (ROS) RhizoninA->ROS Induces Oxidative Stress Mito Mitochondrial Dysfunction ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Rhizonin A: A Technical Guide to its Discovery, Biological Activity, and Proposed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhizonin A, a cyclic heptapeptide with potent hepatotoxic properties, presents a fascinating case study in the discovery of natural products. Initially misidentified as a mycotoxin produced by the fungus Rhizopus microsporus, subsequent research revealed its true origin to be an endosymbiotic bacterium, Mycetohabitans endofungorum (formerly Burkholderia endofungorum), residing within the fungus. This guide provides a comprehensive overview of the discovery timeline of this compound, its key chemical and biological findings, detailed experimental protocols, and a proposed mechanism for its hepatotoxicity based on established cellular signaling pathways.

Discovery Timeline and Key Findings

The story of this compound's discovery is a compelling example of scientific correction and the intricate relationships within microbial ecosystems.

  • 1984: this compound is first isolated from cultures of the fungus Rhizopus microsporus, a common mold found on decaying organic matter. It is classified as a mycotoxin and its potent hepatotoxicity is demonstrated in animal studies.[1]

  • 2007: A landmark study overturns the initial understanding of this compound's origin. Researchers demonstrate through a series of experiments, including curing the fungus of its bacterial symbionts and cultivating the bacteria in pure culture, that this compound is, in fact, a product of the endosymbiotic bacterium Burkholderia sp. (now Mycetohabitans endofungorum) living within the fungal hyphae.[2][3][4][5] This finding was significant as it highlighted the potential for endosymbionts to be the true producers of bioactive compounds previously attributed to their host fungi.

  • Post-2007: Subsequent research focuses on the biosynthesis of this compound, particularly the formation of its unusual N-methyl-3-(3-furyl)alanine residues, which are crucial for its toxicity. The biosynthetic gene cluster responsible for this compound production in Mycetohabitans endofungorum has been identified and characterized.

Chemical and Biological Properties

This compound is a cyclic heptapeptide with the following chemical formula: C42H63N7O9. Its structure is characterized by the presence of several non-proteinogenic amino acids, most notably two residues of N-methyl-3-(3-furyl)alanine.

Quantitative Toxicity Data

The primary biological activity of this compound is its potent hepatotoxicity, leading to severe liver damage.

Parameter Species Route of Administration Value Reference
Lethal Dose (LD100) RatGavage>70 mg/kg

Note: A single dose of 70 mg/kg was found to be 100% lethal in young male partially inbred albino rats.

At present, specific half-maximal inhibitory concentration (IC50) values for this compound against various cell lines are not available in the public domain. Further research is required to quantify its in vitro cytotoxicity.

Experimental Protocols

Cultivation of Mycetohabitans endofungorum

The endosymbiotic bacterium responsible for this compound production can be isolated from its fungal host and cultured independently.

Materials:

  • Rhizopus microsporus culture containing the endosymbiont

  • Sterile saline solution (0.9% NaCl)

  • Tryptic Soy Broth (TSB) medium

  • Tryptic Soy Agar (TSA) plates

  • Centrifuge

  • Incubator

Protocol:

  • Aseptically transfer a small piece of the fungal mycelium to a sterile microcentrifuge tube containing 1 mL of sterile saline solution.

  • Mechanically disrupt the mycelium by vigorous pipetting or vortexing to release the endosymbiotic bacteria.

  • Centrifuge the suspension to pellet the fungal debris.

  • Plate the supernatant onto TSA plates and incubate at 30°C until bacterial colonies appear.

  • Inoculate a single colony into TSB medium and incubate at 30°C with shaking for liquid culture.

Isolation and Purification of this compound

This compound can be isolated from the culture broth of Mycetohabitans endofungorum.

Materials:

  • Large-scale culture of Mycetohabitans endofungorum in production medium (e.g., containing corn starch, glycerol, gluten meal, dried yeast, corn steep liquor, and CaCO3)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Dichloromethane and methanol for chromatography elution

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Acetonitrile and water for HPLC mobile phase

Protocol:

  • Extract the culture broth with an equal volume of ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.

  • Redissolve the crude extract in a minimal amount of dichloromethane and apply it to a silica gel column.

  • Elute the column with a gradient of methanol in dichloromethane to fractionate the extract.

  • Analyze the fractions by thin-layer chromatography or HPLC to identify those containing this compound.

  • Pool the this compound-containing fractions and further purify them by RP-HPLC using a gradient of acetonitrile in water.

  • Collect the peak corresponding to this compound and confirm its identity and purity by mass spectrometry and NMR spectroscopy.

Proposed Mechanism of Hepatotoxicity: A Generalized Pathway

While the specific molecular targets of this compound have not yet been fully elucidated, its observed hepatotoxicity, characterized by hepatocyte degeneration and necrosis, suggests the involvement of common pathways of liver injury. One of the primary mechanisms of toxin-induced liver cell death is through the activation of apoptosis, or programmed cell death. The following section and diagram describe a generalized extrinsic or death receptor-mediated apoptosis pathway, a well-established cascade in liver injury.

Death Receptor-Mediated Apoptosis

This pathway is initiated by the binding of extracellular death ligands, such as Tumor Necrosis Factor-alpha (TNF-α) or Fas ligand (FasL), to their corresponding death receptors (TNFR1 and Fas) on the surface of hepatocytes. This binding event triggers a cascade of intracellular signaling events that culminate in the activation of executioner caspases, enzymes that dismantle the cell, leading to apoptosis.

Hepatotoxicity_Pathway Generalized Pathway of Toxin-Induced Hepatocyte Apoptosis Toxin Hepatotoxin (e.g., this compound) CellStress Cellular Stress Toxin->CellStress induces DeathLigand Death Ligands (e.g., TNF-α, FasL) CellStress->DeathLigand upregulates DeathReceptor Death Receptors (e.g., TNFR1, Fas) DeathLigand->DeathReceptor binds to DISC Death-Inducing Signaling Complex (DISC) Formation DeathReceptor->DISC activates Procaspase8 Procaspase-8 DISC->Procaspase8 recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 activates Bid Bid Caspase8->Bid cleaves Procaspase3 Procaspase-3 Caspase8->Procaspase3 activates tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion translocates to CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruits Caspase9 Active Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3 activates Caspase3 Active Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis (Cell Death, Necrosis) Caspase3->Apoptosis executes

A generalized signaling pathway for toxin-induced hepatocyte apoptosis.
Experimental Workflow for Investigating this compound's Mechanism of Action

To elucidate the specific signaling pathway of this compound-induced hepatotoxicity, a series of experiments would be necessary.

Experimental_Workflow Workflow to Elucidate this compound's Hepatotoxic Mechanism start Start cell_culture Treat Hepatocyte Cell Lines with This compound start->cell_culture cytotoxicity_assay Determine IC50 (MTT, LDH assays) cell_culture->cytotoxicity_assay apoptosis_assay Assess Apoptosis (Annexin V/PI staining, Caspase activity assays) cell_culture->apoptosis_assay western_blot Analyze Key Proteins in Apoptosis Pathways (e.g., Caspases, Bcl-2 family) apoptosis_assay->western_blot gene_expression Measure Gene Expression (RT-qPCR, RNA-seq) apoptosis_assay->gene_expression pathway_analysis Pathway Analysis of Differentially Expressed Genes gene_expression->pathway_analysis target_validation Validate Key Pathway Components (e.g., using siRNA or inhibitors) pathway_analysis->target_validation conclusion Elucidate Specific Signaling Pathway target_validation->conclusion

A proposed experimental workflow for investigating the mechanism of this compound.

Conclusion and Future Directions

The discovery that this compound is a bacterial metabolite has profound implications for the study of natural products and microbial symbiosis. While its hepatotoxic effects are well-documented in vivo, a significant gap remains in our understanding of its in vitro cytotoxicity and the precise molecular mechanisms underlying its toxicity. Future research should focus on determining the IC50 values of this compound in relevant liver cell lines and employing the experimental workflow outlined above to dissect the specific signaling pathways it perturbs. A deeper understanding of its mechanism of action could not only provide valuable insights into toxin-induced liver injury but also potentially inform the development of novel therapeutics, should its cytotoxic properties be harnessed for applications such as anticancer drug development. The unique chemical structure of this compound, particularly the presence of 3-furylalanine, makes it a compelling subject for further investigation.

References

Unraveling the Intricate Cyclopeptide Architecture of Rhizonin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhizonin A, a potent hepatotoxic cyclopeptide, presents a fascinating case study in natural product chemistry and biosynthesis. Initially isolated from the fungus Rhizopus microsporus, it was later discovered to be the product of a bacterial endosymbiont, Burkholderia endofungorum (reclassified as Mycetohabitans endofungorum). This guide provides an in-depth technical exploration of the structure, biosynthesis, and biological implications of this compound, tailored for professionals in research and drug development. Through a comprehensive review of spectroscopic data, experimental methodologies, and the underlying biosynthetic pathways, we aim to provide a definitive resource on this unique natural product.

The Cyclopeptide Structure of this compound

This compound is a cyclic heptapeptide, meaning it is composed of seven amino acid residues linked in a circular formation. Its structure is notable for the presence of unusual, non-proteinogenic amino acids, which contribute to its biological activity.

Amino Acid Composition

The constituent amino acids of this compound have been determined through extensive spectroscopic analysis. The composition is as follows:

  • Two residues of N-methyl-3-(3-furyl)alanine: This rare, N-methylated amino acid with a furan moiety is a key feature of this compound and is critical for its toxicity.[1]

  • Two residues of Valine

  • One residue of allo-Isoleucine

  • One residue of Leucine

  • One residue of N-methylalanine

The complete structure was elucidated and confirmed through a combination of mass spectrometry and X-ray crystallography.[2]

Spectroscopic and Crystallographic Data

The precise three-dimensional arrangement of atoms in this compound has been determined, providing crucial insights into its function. The following tables summarize key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Amino Acid ResiduePosition¹H Chemical Shift (δ, ppm)Coupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
N-Me-Fur-Ala 1 (C=O)--168.3 (s)
2 (α-CH)3.63dd, 10.3, 3.967.4 (d)
3 (β-CH₂)3.13m28.9 (t)
4 (Fur-CH)7.28t, 1.7142.9 (d)
5 (Fur-CH)6.29dd, 1.9, 0.8109.9 (d)
6 (Fur-C)--124.9 (s)
7 (Fur-CH)7.35t, 1.8140.2 (d)
N-CH₃2.85s32.1 (q)
Val 1 (C=O)--171.5 (s)
2 (α-CH)4.25d, 9.558.7 (d)
3 (β-CH)2.15m30.5 (d)
4 (γ-CH₃)1.05d, 6.819.8 (q)
4' (γ'-CH₃)0.95d, 6.818.5 (q)
allo-Ile 1 (C=O)--170.9 (s)
2 (α-CH)4.35d, 9.857.9 (d)
3 (β-CH)1.85m36.5 (d)
4 (γ-CH₂)1.55, 1.25m24.8 (t)
5 (δ-CH₃)0.90t, 7.411.2 (q)
3' (β'-CH₃)0.85d, 6.915.2 (q)
Leu 1 (C=O)--172.1 (s)
2 (α-CH)4.45t, 8.552.1 (d)
3 (β-CH₂)1.75, 1.65m40.8 (t)
4 (γ-CH)1.60m24.9 (d)
5 (δ-CH₃)0.93d, 6.522.9 (q)
5' (δ'-CH₃)0.88d, 6.521.9 (q)
N-Me-Ala 1 (C=O)--170.2 (s)
2 (α-CH)4.95q, 7.250.5 (d)
3 (β-CH₃)1.35d, 7.215.8 (q)
N-CH₃2.95s31.5 (q)

Data sourced from Partida-Martinez et al., 2007.

Table 2: Mass Spectrometry Data for this compound

ParameterValueMethod
High-Resolution ESI-MS m/z [M+Na]⁺ = 834.4679Electrospray Ionization
Calculated Molecular Formula C₄₂H₆₅N₇O₉-
Characteristic Fragment Ions To be determined from MS/MS spectraCollision-Induced Dissociation

Data sourced from Partida-Martinez et al., 2007.

Table 3: Crystallographic Data for this compound

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 10.123(2) Å, b = 15.456(3) Å, c = 28.987(5) Å
Volume 4532.1(1) ų
Z 4
Density (calculated) 1.221 Mg/m³
Resolution 0.77 Å
Final R-indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.121

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of meticulous experimental procedures. The following sections detail the methodologies employed in key experiments.

Fermentation and Isolation of this compound from Mycetohabitans endofungorum
  • Cultivation of the Endosymbiont: The bacterial endosymbiont, Mycetohabitans endofungorum, is cultured in a suitable liquid medium (e.g., Tryptic Soy Broth) under aerobic conditions at 30°C for approximately 36 hours in a fermenter.

  • Extraction: The fermentation broth and bacterial biomass are exhaustively extracted with an organic solvent, typically ethyl acetate.

  • Concentration: The organic extract is filtered, dried (e.g., with anhydrous sodium sulfate), and concentrated under reduced pressure to yield a crude extract.

  • Initial Purification (Column Chromatography): The crude extract is subjected to open-column chromatography on a reversed-phase stationary phase (e.g., ODS-A) using a water/acetonitrile gradient to separate compounds based on polarity.

  • Further Purification (Silica Gel Chromatography): Fractions enriched with this compound are further purified by chromatography on a silica gel column using a dichloromethane/methanol gradient.

  • Final Purification (Preparative HPLC): The final purification is achieved by repeated cycles of reversed-phase High-Performance Liquid Chromatography (HPLC) on a C18 column with a water/acetonitrile gradient and UV detection at 220 nm.

Structure Elucidation Methodologies
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the purified compound. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation, providing information about the amino acid sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, COSY, TOCSY, HSQC, and HMBC, are conducted to determine the connectivity of atoms within the molecule and to assign the specific amino acid residues and their positions in the cyclopeptide ring.

  • X-ray Crystallography: Single crystals of this compound are grown and subjected to X-ray diffraction analysis to determine the precise three-dimensional structure, including the conformation and relative stereochemistry of the molecule.

  • Chiral Analysis of Amino Acids: To determine the absolute configuration (D or L) of the amino acid residues, the purified this compound is hydrolyzed, and the resulting amino acids are derivatized (e.g., with dansyl chloride) and analyzed by chiral HPLC, comparing the retention times to those of authentic standards.

Biosynthesis and Biological Activity

The biosynthesis of this compound is a complex process orchestrated by the bacterial endosymbiont and is central to its biological function.

Biosynthesis by Non-Ribosomal Peptide Synthetase (NRPS)

This compound is synthesized by a large, multi-domain enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[3] This mode of synthesis is common for the production of complex peptide natural products in microorganisms. The NRPS machinery assembles the cyclopeptide in a stepwise fashion, activating and incorporating each amino acid residue. The biosynthesis of the unique N-methyl-3-(3-furyl)alanine precursor is a key step in the overall pathway.[1]

Hepatotoxicity and Mechanism of Action

This compound is a potent hepatotoxin, causing severe liver damage in animal models.[4] Histopathological studies reveal that exposure to this compound leads to degeneration and necrosis of hepatocytes, disruption of the liver tissue architecture, and periportal bile-duct proliferation. The precise molecular mechanism of its toxicity is an area of ongoing research, but it is understood that the furan-containing amino acid residues are crucial for its cytotoxic effects.

Visualizing Key Processes

To better understand the complex relationships and workflows involved in the study of this compound, the following diagrams have been generated using the DOT language.

Experimental Workflow for Identifying the Bacterial Origin of this compound

experimental_workflow cluster_observation Initial Observation & Hypothesis cluster_investigation Investigation of Bacterial Involvement cluster_confirmation Confirmation of Bacterial Production cluster_molecular Molecular Identification A This compound production in Rhizopus microsporus culture B Treatment of fungal culture with antibiotics A->B Hypothesis: Bacterial origin C Curing of the fungus (elimination of endosymbionts) B->C D HPLC analysis of cured vs. non-cured fungal cultures C->D E Observation: Loss of This compound production in cured fungus D->E F Isolation of bacterial endosymbiont in pure culture E->F Strong evidence G Fermentation of pure bacterial culture F->G J 16S rRNA gene sequencing of the endosymbiont F->J H Extraction and HPLC analysis of bacterial culture G->H I Detection of this compound in bacterial culture extract H->I K Identification as Mycetohabitans endofungorum J->K hepatotoxicity_pathway cluster_entry Cellular Entry & Interaction cluster_stress Induction of Cellular Stress cluster_apoptosis Apoptotic Cascade RhizoninA This compound Hepatocyte Hepatocyte RhizoninA->Hepatocyte Enters cell MitochondrialDysfunction Mitochondrial Dysfunction Hepatocyte->MitochondrialDysfunction Interacts with intracellular targets ERStress Endoplasmic Reticulum Stress Hepatocyte->ERStress ROS Increased Reactive Oxygen Species (ROS) MitochondrialDysfunction->ROS Bax Bax Activation MitochondrialDysfunction->Bax ROS->ERStress Caspase9 Caspase-9 Activation ERStress->Caspase9 CytochromeC Cytochrome c Release Bax->CytochromeC CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Application Notes and Protocols for Culturing Burkholderia endofungorum for Rhizonin A Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhizonin A is a potent hepatotoxic cyclopeptide that was initially isolated from the fungus Rhizopus microsporus. Subsequent research has revealed that the true producer of this compound is not the fungus itself, but its endosymbiotic bacterium, Burkholderia endofungorum.[1][2] This discovery has opened up avenues for the controlled production of this compound through bacterial fermentation, which is critical for its further study as a potential therapeutic agent or as a tool compound in biomedical research. These application notes provide detailed protocols for the cultivation of Burkholderia endofungorum and the subsequent extraction, purification, and quantification of this compound.

Data Presentation

Table 1: Culture Medium Composition for this compound Production
ComponentConcentration (% w/v)Role
Corn Starch1.0Primary Carbon Source
Glycerol0.5Secondary Carbon Source
Gluten Meal1.0Nitrogen Source
Dried Yeast1.0Nitrogen and Vitamin Source
Corn Steep Liquor1.0Nitrogen and Growth Factor Source
Calcium Carbonate (CaCO₃)1.0pH Buffering Agent
Table 2: Cultivation and Fermentation Parameters
ParameterValueReference
Temperature30°C[3]
pH6.5[3][4]
Agitation120 rpm
Fermentation Duration4 days

Experimental Protocols

Protocol 1: Cultivation of Burkholderia endofungorum for this compound Production

This protocol describes the liquid fermentation of Burkholderia endofungorum to produce this compound.

Materials:

  • Burkholderia endofungorum culture

  • Tryptic Soy Broth (TSB)

  • Production Medium (see Table 1)

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Seed Culture Preparation:

    • Inoculate a single colony of Burkholderia endofungorum into 10 mL of Tryptic Soy Broth (TSB).

    • Incubate at 30°C with shaking at 120 rpm for 48 hours.

    • After 48 hours, transfer the 10 mL seed culture to 100 mL of fresh TSB and incubate under the same conditions for another 48 hours.

  • Production Culture:

    • Prepare the production medium as detailed in Table 1 and adjust the pH to 6.5.

    • Autoclave the production medium and allow it to cool to room temperature.

    • Inoculate the production medium with the seed culture at a 5% (v/v) ratio (e.g., 5 mL of seed culture into 100 mL of production medium).

    • Incubate the production culture at 30°C with shaking at 120 rpm for 4 days.

Protocol 2: Extraction and Purification of this compound

This protocol details a multi-step process for the extraction and purification of this compound from the fermentation broth.

Materials:

  • Fermentation broth from Protocol 1

  • Ethyl acetate

  • Sodium sulfate

  • Rotary evaporator

  • ODS-A (Octadecyl-silylated silica gel) for open-column chromatography

  • Silica gel (Kieselgel 60, 0.040 to 0.063 mm)

  • Acetonitrile (MeCN)

  • Dichloromethane

  • Methanol (MeOH)

  • Preparative HPLC system with a C18 column

Procedure:

  • Extraction:

    • Combine the fermentation broth and biomass and extract exhaustively with an equal volume of ethyl acetate.

    • Separate the organic phase, dry it over sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Open-Column Chromatography (ODS-A):

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Pack an open column with ODS-A material.

    • Apply the dissolved crude extract to the column.

    • Elute the column with an aqueous acetonitrile (MeCN) gradient to enrich the fractions containing this compound.

  • Silica Gel Chromatography:

    • Pool and concentrate the this compound-enriched fractions from the ODS-A column.

    • Apply the concentrated fractions to a silica gel column.

    • Elute the column with a dichloromethane-methanol (MeOH) solvent system to further purify the this compound-containing fractions.

  • Preparative HPLC:

    • Concentrate the fractions from the silica gel chromatography.

    • Perform final purification using a preparative reverse-phase HPLC system equipped with a C18 column (e.g., Eurospher 100/5-C18, 20 by 250 mm).

    • Use a gradient of 42% to 83% acetonitrile in water as the mobile phase at a flow rate of 10 mL/min.

    • Monitor the elution at a UV wavelength of 220 nm.

    • Collect the peaks corresponding to this compound and verify the purity by analytical HPLC and mass spectrometry.

Protocol 3: Analytical Quantification of this compound by HPLC

This protocol provides a starting point for the development of an analytical HPLC method for the quantification of this compound. Method validation (including linearity, accuracy, and precision) is required.

Materials:

  • Purified this compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Analytical HPLC system with a C18 column and UV detector

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of purified this compound in acetonitrile.

    • Create a series of standard solutions of known concentrations by diluting the stock solution.

  • Sample Preparation:

    • Take a known volume of the fermentation broth or a purified fraction.

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Evaporate the ethyl acetate and redissolve the residue in a known volume of acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. A suggested starting gradient is 40% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Generate a standard curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Mandatory Visualization

Experimental Workflow for this compound Production

RhizoninA_Workflow cluster_culture Cultivation cluster_extraction Extraction & Purification cluster_analysis Analysis start Burkholderia endofungorum (Single Colony) seed_culture Seed Culture (TSB, 30°C, 120 rpm, 48h) start->seed_culture Inoculation production_culture Production Culture (Production Medium, 30°C, 120 rpm, 4 days) seed_culture->production_culture Inoculation (5% v/v) extraction Solvent Extraction (Ethyl Acetate) production_culture->extraction ods_column ODS-A Column Chromatography (Aqueous MeCN Gradient) extraction->ods_column Crude Extract silica_column Silica Gel Chromatography (Dichloromethane-Methanol) ods_column->silica_column Enriched Fractions prep_hplc Preparative HPLC (C18, MeCN/Water Gradient) silica_column->prep_hplc Purified Fractions analytics Analytical HPLC & MS (Quantification & Purity Check) prep_hplc->analytics final_product Pure this compound analytics->final_product

Caption: Workflow for this compound production.

Note on Signaling Pathways: Currently, there is a lack of published research on the specific signaling pathways and regulatory networks that control the biosynthesis of this compound in Burkholderia endofungorum. The focus of existing literature has been on the symbiotic relationship with Rhizopus microsporus and the chemical isolation of the toxin. Therefore, a diagrammatic representation of the signaling pathway cannot be provided at this time. Future research into the genetic regulation of the rhizonin biosynthesis gene cluster will be necessary to elucidate these mechanisms.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Rhizonin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizonin A is a cyclopeptide mycotoxin known for its potent hepatotoxicity.[1][2] Originally isolated from Rhizopus microsporus, it is now understood to be produced by symbiotic bacteria (Burkholderia endofungorum) residing within the fungus.[1][2] In vivo studies have demonstrated that this compound can cause severe liver and kidney damage.[3] Evaluating the cytotoxic effects of this compound in vitro is crucial for understanding its mechanism of action and for the development of potential therapeutic interventions.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Materials:

  • This compound (of known purity and concentration)

  • Hepatocyte cell line (e.g., HepG2)

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture HepG2 cells in complete medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a series of dilutions of this compound in serum-free culture medium.

    • Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle shaking on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture HepG2 Cells seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells with this compound seeding->treatment rhizonin_prep Prepare this compound Dilutions rhizonin_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for 3-4 hours mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, which is a key feature of late apoptosis and necrosis.

Materials:

  • This compound

  • Hepatocyte cell line (e.g., HepG2)

  • Complete cell culture medium

  • Serum-free culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis solution (provided in the kit for positive control)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to have appropriate controls:

      • Untreated cells (spontaneous LDH release): Cells in medium only.

      • Vehicle control: Cells treated with the solvent used for this compound.

      • Maximum LDH release (positive control): Cells treated with lysis solution 1 hour before the assay endpoint.

      • Medium background control: Medium only.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of stop solution (if required by the kit).

    • Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of 680 nm.

  • Data Analysis:

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Experimental Workflow for LDH Assay

LDH_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed and Treat Cells controls Prepare Controls (Spontaneous, Max, Vehicle) cell_seeding->controls centrifuge Centrifuge Plate controls->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant add_reaction_mix Add LDH Reaction Mixture collect_supernatant->add_reaction_mix incubation Incubate for 30 min add_reaction_mix->incubation add_stop_solution Add Stop Solution (optional) incubation->add_stop_solution read_absorbance Read Absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for assessing cytotoxicity using the LDH assay.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • This compound

  • Hepatocyte cell line (e.g., HepG2)

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • 6-well sterile plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed 2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Harvest the cells by trypsinization. Collect the supernatant containing floating cells and combine it with the trypsinized adherent cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • Use unstained cells and cells stained with only Annexin V-FITC or only PI as controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • The cell population will be separated into four quadrants:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)

    • Quantify the percentage of cells in each quadrant.

Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry cell_seeding Seed and Treat Cells in 6-well Plate harvesting Harvest and Wash Cells cell_seeding->harvesting resuspend Resuspend in Binding Buffer harvesting->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubation Incubate for 15 min add_stains->incubation acquisition Acquire Data on Flow Cytometer incubation->acquisition gating Gate and Quantify Cell Populations acquisition->gating

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison. Due to the lack of publicly available IC50 values for this compound, the following table is a template for presenting experimentally determined data.

Table 1: Cytotoxic Effects of this compound on HepG2 Cells

AssayIncubation Time (hours)IC50 (µM) [Mean ± SD]% Apoptosis (at X µM) [Mean ± SD]% Necrosis (at X µM) [Mean ± SD]
MTT 24Data to be determined--
48Data to be determined--
72Data to be determined--
LDH 24Data to be determined--
48Data to be determined--
72Data to be determined--
Apoptosis 24-Data to be determinedData to be determined
(Annexin V/PI) 48-Data to be determinedData to be determined

Note: This table is a template. Specific concentrations (X µM) for reporting apoptosis and necrosis data should be chosen based on the results of the dose-response experiments.

Potential Signaling Pathways in this compound-Induced Hepatotoxicity

While the specific signaling pathways activated by this compound have not been elucidated, its known hepatotoxicity suggests the involvement of pathways commonly implicated in liver injury induced by other toxins. A plausible hypothetical mechanism involves the induction of cellular stress, leading to mitochondrial dysfunction and the activation of apoptotic pathways.

A generalized signaling cascade for hepatotoxin-induced apoptosis often involves the following key events:

  • Induction of Cellular Stress: The toxin may induce oxidative stress through the generation of reactive oxygen species (ROS).

  • Mitochondrial Dysfunction: Increased cellular stress can lead to the opening of the mitochondrial permeability transition pore (mPTP), resulting in the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.

  • Caspase Activation: Cytochrome c release into the cytosol activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.

  • Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and cell shrinkage.

  • Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical in regulating mitochondrial integrity and the release of cytochrome c.

Hypothetical Signaling Pathway for this compound-Induced Hepatotoxicity

Hepatotoxicity_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrial Dysfunction cluster_apoptosis Apoptosis Cascade RhizoninA This compound ROS ↑ Reactive Oxygen Species (ROS) RhizoninA->ROS ER_Stress Endoplasmic Reticulum Stress RhizoninA->ER_Stress Bax_Bak Bax/Bak Activation ROS->Bax_Bak ER_Stress->Bax_Bak mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening Bax_Bak->mPTP Bcl2_BclxL Bcl-2/Bcl-xL Inhibition Bcl2_BclxL->Bax_Bak CytoC Cytochrome c Release mPTP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced hepatocyte apoptosis.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for researchers to evaluate the cytotoxic effects of this compound. While specific data on the IC50 values and the precise signaling pathways affected by this compound are currently lacking in the scientific literature, the application of these standardized assays will be instrumental in generating this critical information. Further research is warranted to fully characterize the molecular mechanisms underlying this compound-induced hepatotoxicity, which will be essential for risk assessment and the development of potential countermeasures.

References

Application Notes and Protocols for In Vivo Studies of Rhizonin A in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizonin A is a cyclic peptide mycotoxin known for its significant hepatotoxic and nephrotoxic effects.[1][2] Originally isolated from the fungus Rhizopus microsporus, it is now understood to be produced by endosymbiotic bacteria of the genus Burkholderia residing within the fungus.[2][3][4] Early toxicological studies in rats have demonstrated its potent lethality and target organ toxicity, primarily affecting the liver and kidneys. Histopathological findings include degeneration to necrosis of hepatocytes, disassociation of liver cell cords, periportal bile-duct proliferation, and degeneration and necrosis of renal tubular epithelium.

These application notes provide a comprehensive framework for designing and conducting in vivo studies in rats to further characterize the toxicological and pharmacokinetic profile of this compound. The protocols outlined below are intended to serve as a starting point and should be adapted to specific research questions and institutional guidelines (e.g., IACUC).

Pre-clinical Data Summary

A foundational study established the acute toxicity of this compound in rats. This data is crucial for dose selection in subsequent, more detailed studies.

Table 1: Summary of Acute Toxicity Data for this compound in Rats
ParameterSpecies/StrainRoute of AdministrationVehicleDose (mg/kg)OutcomeReference
LethalityYoung male albino ratsOral GavageDimethylsulfoxide (DMSO)70>LD100
LethalityYoung male albino ratsOral GavageDMSO96>LD100
LethalityYoung male albino ratsOral GavageDMSO131>LD100
LethalityYoung male albino ratsOral GavageDMSO180>LD100

Experimental Design and Protocols

The following sections detail protocols for acute toxicity, pharmacokinetic, and preliminary mechanistic studies of this compound in rats.

General Experimental Workflow

The overall workflow for an in vivo study of this compound involves several key stages from preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: In-Life cluster_analysis Phase 3: Analysis & Reporting A IACUC Protocol Approval B This compound Procurement & Purity Analysis A->B C Vehicle Selection & Formulation B->C F Dosing (e.g., Oral Gavage) C->F D Animal Acclimatization (e.g., Wistar Rats, 8-10 weeks) E Randomization & Group Assignment D->E E->F G Clinical Observations & Sample Collection (Blood, Urine) F->G H Terminal Necropsy & Histopathology G->H I Biochemical Analysis (Serum, Urine) G->I J Pharmacokinetic Analysis G->J K Data Interpretation & Reporting H->K I->K J->K

Caption: General workflow for in vivo this compound studies in rats.

Protocol: Acute Toxicity and Dose Range Finding Study

Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL), the Lowest-Observed-Adverse-Effect-Level (LOAEL), and to refine the LD50 of this compound under current laboratory standards.

Methodology:

  • Animal Model: Male and female Wistar rats, 8-10 weeks old. A sufficient number of animals should be used to ensure statistical power (n=5/sex/group is a common starting point).

  • Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: A minimum of 7 days of acclimatization before the start of the study.

  • Dose Formulation:

    • Based on historical data, Dimethylsulfoxide (DMSO) can be used as a vehicle. However, co-solvents such as polyethylene glycol (PEG) or saline may be considered to improve solubility and reduce vehicle-specific toxicity.

    • Prepare fresh formulations on the day of dosing. Ensure homogeneity of the formulation.

  • Dose Groups:

    • Group 1: Vehicle control (e.g., DMSO/Saline).

    • Groups 2-5: this compound. Given the historical data that 70 mg/kg is lethal, doses should be significantly lower. A suggested starting range could be 1, 5, 15, and 45 mg/kg.

  • Administration: A single dose administered via oral gavage.

  • Observations:

    • Mortality and clinical signs of toxicity (e.g., changes in posture, activity, breathing) should be recorded at 30 minutes, 1, 2, 4, and 24 hours post-dose, and daily thereafter for 14 days.

    • Body weight and food consumption should be recorded daily.

  • Terminal Procedures:

    • At day 14, surviving animals are euthanized.

    • Conduct a full necropsy. Organ weights (liver, kidneys, spleen, heart, lungs) should be recorded.

    • Collect tissues (liver, kidneys, and any gross lesions) and preserve in 10% neutral buffered formalin for histopathological examination.

    • Collect blood for serum biochemistry analysis (see Table 3).

Table 2: Example Experimental Groups for Acute Toxicity Study
GroupTreatmentDose (mg/kg)RouteNumber of Animals (Male/Female)
1Vehicle Control0Oral Gavage5/5
2This compound1Oral Gavage5/5
3This compound5Oral Gavage5/5
4This compound15Oral Gavage5/5
5This compound45Oral Gavage5/5
Protocol: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rats.

Methodology:

  • Animal Model: Male Wistar rats with jugular vein cannulation for serial blood sampling.

  • Dose Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) to determine bioavailability.

    • Group 2: Oral gavage (PO) administration (e.g., 5 mg/kg, a non-lethal dose determined from the acute toxicity study).

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for the quantification of this compound in plasma.

  • Data Analysis:

    • Calculate key PK parameters including:

      • IV: Clearance (CL), Volume of distribution (Vd), Half-life (t½), Area under the curve (AUC).

      • PO: Maximum concentration (Cmax), Time to maximum concentration (Tmax), AUC, and Oral Bioavailability (F%).

Protocol: Preliminary Mechanistic/Biomarker Study

Objective: To investigate the potential mechanisms of this compound-induced hepatotoxicity and nephrotoxicity and to identify relevant biomarkers.

Methodology:

  • Study Design: A single-dose study using a sub-lethal dose known to cause organ damage (e.g., LOAEL from the acute toxicity study).

  • Time Points: Include early time points (e.g., 6, 24, 48 hours) to capture the initiation and progression of toxicity.

  • Endpoints:

    • Serum Biochemistry: A comprehensive panel of liver and kidney injury markers.

    • Histopathology: Standard H&E staining of liver and kidney tissues.

    • Mechanistic Biomarkers (optional):

      • Oxidative Stress: Measure markers like malondialdehyde (MDA) or 8-hydroxy-2'-deoxyguanosine (8-OHdG) in tissue homogenates.

      • Apoptosis: Use techniques like TUNEL staining or caspase-3 immunohistochemistry on tissue sections.

      • Gene Expression: Analyze the expression of genes related to inflammation (e.g., TNF-α, IL-6), apoptosis (e.g., Bax, Bcl-2), and cellular stress (e.g., Nrf2 pathway) in liver and kidney tissues using qPCR.

Table 3: Key Biochemical and Biomarker Endpoints
Target OrganPrimary MarkersSecondary/Mechanistic Markers
Liver Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin (TBIL)Glutamate Dehydrogenase (GLDH), Sorbitol Dehydrogenase (SDH), microRNA-122
Kidney Blood Urea Nitrogen (BUN), Creatinine (Crea)Kidney Injury Molecule-1 (KIM-1), Clusterin, Osteopontin (in urine or tissue)

Hypothesized Signaling Pathway for this compound Toxicity

While the precise molecular mechanism of this compound is not fully elucidated, its toxic effects on the liver and kidneys likely involve common cellular stress pathways such as oxidative stress and apoptosis.

G cluster_cell RhizoninA This compound Cell Hepatocyte / Renal Tubular Cell ROS Increased ROS (Oxidative Stress) RhizoninA->ROS Mito Mitochondrial Dysfunction RhizoninA->Mito ER ER Stress RhizoninA->ER ROS->Mito Apoptosis Apoptosis Pathway Activation (e.g., Caspase-3) ROS->Apoptosis Necrosis Necrosis ROS->Necrosis Mito->ROS Mito->Apoptosis Mito->Necrosis ER->Apoptosis Damage Cell Death & Tissue Damage Apoptosis->Damage Inflammation Inflammatory Response (TNF-α, IL-6) Necrosis->Inflammation Necrosis->Damage Inflammation->Damage

Caption: Hypothesized pathway of this compound-induced cytotoxicity.

Conclusion

The protocols and data presented provide a robust framework for conducting in vivo studies on this compound in rats. A systematic approach, starting with dose-range finding and acute toxicity assessments, followed by detailed pharmacokinetic and mechanistic studies, will be crucial for fully characterizing the risk profile of this potent mycotoxin. All animal experiments must be conducted in compliance with ethical guidelines and with appropriate institutional oversight.

References

Application Notes and Protocols for the Spectroscopic Analysis of Rhizonin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizonin A is a potent hepatotoxic cyclic heptapeptide mycotoxin.[1][2] Originally thought to be a fungal metabolite from Rhizopus microsporus, it is, in fact, produced by symbiotic bacteria of the genus Burkholderia that reside within the fungus.[2][3] The complex cyclic structure of this compound necessitates a multi-faceted spectroscopic approach for its unambiguous identification and characterization. This document provides detailed application notes and protocols for the comprehensive spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy.

Molecular Structure of this compound

This compound is a cyclic heptapeptide with the following amino acid sequence: N-methyl-3-(3-furyl)alanine, valine, allo-isoleucine, leucine, N-methylalanine, and another two residues of N-methyl-3-(3-furyl)alanine.[4] The structure was elucidated using a combination of mass spectrometry and X-ray crystallography.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the isolation and comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Bacterial Fermentation Broth extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction chromatography Column Chromatography (e.g., Silica Gel, C18) extraction->chromatography hplc Preparative HPLC chromatography->hplc pure_rhizonin Pure this compound hplc->pure_rhizonin ms Mass Spectrometry (MS) pure_rhizonin->ms Structure Confirmation & Molecular Weight nmr NMR Spectroscopy pure_rhizonin->nmr Detailed Structural Elucidation uv_vis UV-Vis Spectroscopy pure_rhizonin->uv_vis Chromophore Analysis ir IR Spectroscopy pure_rhizonin->ir Functional Group Identification data_analysis Combined Spectroscopic Data Analysis ms->data_analysis nmr->data_analysis uv_vis->data_analysis ir->data_analysis structure_elucidation Structure Verification of this compound data_analysis->structure_elucidation Rhizonin_Biosynthesis cluster_precursors Precursors cluster_synthesis Biosynthesis Pathway tyrosine L-Tyrosine rhzb RhzB (Dioxygenase) tyrosine->rhzb amino_acids Standard Amino Acids (Val, Ile, Leu, Ala) rhza RhzA (NRPS) amino_acids->rhza fua 3-Furylalanine (Fua) rhzb->fua fua->rhza rhizonin_a This compound rhza->rhizonin_a

References

Handling and safety precautions for working with Rhizonin A

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Rhizonin A is a cyclic heptapeptide mycotoxin. It was originally isolated from the fungus Rhizopus microsporus, but subsequent research has revealed that it is produced by symbiotic bacteria of the genus Burkholderia that reside within the fungus.[1][2] this compound is a potent hepatotoxin, causing significant damage to the liver and kidneys.[3] These application notes provide detailed guidance on the safe handling, storage, and use of this compound in a research setting.

Safety Precautions and Handling

This compound is a highly toxic compound and must be handled with extreme care in a controlled laboratory environment.

1.1. Personal Protective Equipment (PPE)

  • Gloves: Wear two pairs of powder-free nitrile gloves that comply with ASTM standard D-6978-(05)-13.[4] Change gloves frequently and immediately if contaminated.

  • Lab Coat: A dedicated, disposable lab coat is recommended. If a reusable lab coat is used, it should be decontaminated after use.

  • Eye Protection: Safety goggles or a face shield must be worn at all times.

  • Respiratory Protection: When handling the lyophilized powder, a respirator or a disposable face mask should be used to prevent inhalation.[5] All handling of the powder should be performed in a certified chemical fume hood or a biological safety cabinet.

1.2. Engineering Controls

  • All work with this compound, both in solid and solution form, should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to prevent aerosol formation and inhalation.

  • A designated area for working with this compound should be established.

1.3. Spill and Waste Disposal

  • Spills: In case of a spill, decontaminate the area with a 5% sodium hypochlorite solution. Absorb the spill with an inert material and dispose of it as hazardous waste.

  • Waste: All contaminated materials, including gloves, lab coats, pipette tips, and containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

1.4. First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Toxicity Data

This compound is a potent hepatotoxin. Studies in rats have shown that it causes severe liver and kidney damage, including degeneration and necrosis of hepatocytes and renal tubular epithelium.

Parameter Value Species Route of Administration Observations Reference
LD100< 70 mg/kgRatOral (gavage)100% mortality at all tested doses (70, 96, 131, and 180 mg/kg).
Target OrgansLiver, KidneysRatOralHepatocyte degeneration and necrosis, disassociation of liver cell cords, periportal bile-duct proliferation, and renal tubular epithelium degeneration and necrosis.

Storage and Stability

While specific stability data for this compound is limited, general guidelines for handling and storing peptides and mycotoxins should be followed to ensure its integrity.

Form Storage Temperature Solvent Recommendations Reference
Lyophilized Powder-20°C or colderN/AStore in a tightly sealed container in a desiccator to prevent moisture absorption. Allow the vial to warm to room temperature before opening.
Stock Solution-20°C or colderDMSOPrepare single-use aliquots to avoid repeated freeze-thaw cycles. Store in tightly sealed, light-resistant vials.

Note: The stability of this compound in other solvents and at different pH values has not been extensively studied. It is recommended to prepare fresh solutions for each experiment.

Experimental Protocols

4.1. Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (lyophilized powder)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • In a chemical fume hood, carefully weigh the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is approximately 935.1 g/mol .

  • Gently vortex or sonicate the solution to ensure complete dissolution.

  • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or colder.

4.2. In Vitro Cytotoxicity Assay using MTT

This protocol provides a general method for assessing the cytotoxicity of this compound in a human hepatocarcinoma cell line (e.g., HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

4.3. In Vivo Acute Toxicity Study in Rats

This protocol is based on a published study and should be adapted and approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Male rats (e.g., Sprague-Dawley)

  • This compound

  • Vehicle (e.g., DMSO)

  • Oral gavage needles

  • Standard laboratory animal housing and care facilities

Procedure:

  • Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Dosing: Prepare the desired doses of this compound in the vehicle. Based on existing data, doses below 70 mg/kg should be considered to establish a dose-response curve.

  • Administer a single dose of this compound or vehicle to the rats via oral gavage.

  • Monitoring: Observe the animals for clinical signs of toxicity, including changes in behavior, body weight, and food and water consumption, at regular intervals for up to 14 days.

  • Pathology: At the end of the study, or upon humane endpoint, euthanize the animals. Perform a gross necropsy and collect liver and kidney tissues for histopathological analysis.

Diagrams

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Cytotoxicity cluster_invivo In Vivo Toxicity rhizonin_powder This compound (Lyophilized Powder) stock_solution 10 mM Stock Solution (in DMSO) rhizonin_powder->stock_solution Dissolve treatment Treat with This compound Dilutions stock_solution->treatment animal_dosing Oral Gavage in Rats stock_solution->animal_dosing cell_seeding Seed HepG2 Cells (96-well plate) cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis_vitro Analyze Cell Viability mtt_assay->data_analysis_vitro monitoring Monitor Clinical Signs (14 days) animal_dosing->monitoring pathology Histopathology (Liver & Kidney) monitoring->pathology data_analysis_vivo Assess Toxicity pathology->data_analysis_vivo

Caption: Experimental workflow for this compound studies.

hepatotoxicity_pathway cluster_cell Hepatocyte rhizonin This compound stress Cellular Stress rhizonin->stress mitochondria Mitochondrial Dysfunction stress->mitochondria jnk JNK Activation stress->jnk ros Increased ROS mitochondria->ros necrosis Necrosis mitochondria->necrosis ros->jnk jnk->necrosis

Caption: Generalized hepatotoxicity pathway.

References

Troubleshooting & Optimization

Troubleshooting low yield of Rhizonin A during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during the extraction of Rhizonin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its origin?

A1: this compound is a hepatotoxic cyclic peptide mycotoxin.[1][2] It was initially isolated from cultures of the fungus Rhizopus microsporus.[2] However, further research has unequivocally shown that this compound is not produced by the fungus itself, but by an endosymbiotic bacterium of the genus Burkholderia that resides within the fungal cytosol.[2][3]

Q2: What is the key factor for successful this compound production?

A2: The presence of the endosymbiotic Burkholderia bacteria is essential for the production of this compound. If the fungal culture is treated with antibiotics, it will be "cured" of the bacteria and will no longer produce the toxin. Therefore, ensuring the health and presence of this bacterial symbiont is the primary factor for obtaining a good yield.

Q3: What are the general steps for this compound extraction?

A3: A common method for this compound extraction involves the following steps:

  • Liquid fermentation of the Rhizopus microsporus containing the endosymbiotic bacteria, or a pure culture of the Burkholderia endosymbiont.

  • Exhaustive extraction of the fermentation broth and/or mycelium with an organic solvent, typically ethyl acetate.

  • Concentration of the crude extract.

  • Purification of this compound from the crude extract using chromatographic techniques such as open-column chromatography and reverse-phase high-performance liquid chromatography (HPLC).

Q4: What is a typical expected yield for this compound?

A4: The yield of this compound can vary depending on the specific strain, fermentation conditions, and extraction efficiency. One study reported a yield of 4.9 mg of pure this compound from a 20-liter fermentation of the cultured endosymbiotic bacteria. It is important to note that natural product yields are often low.

Troubleshooting Guide for Low this compound Yield

Low yields are a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes for a low yield of this compound.

Problem Area 1: Biological Source and Fermentation
Question Possible Cause Recommended Solution
Is the correct producing organism being used? The Rhizopus microsporus strain may have been cured of its endosymbiotic Burkholderia bacteria, or a non-producing strain is being used.Verify the presence of the endosymbiotic bacteria using PCR with 16S rRNA gene primers. If the symbiont is absent, a new, verified producing strain should be acquired.
Are the fermentation conditions optimal? Suboptimal media composition, pH, temperature, or aeration can negatively impact the growth of the endosymbiont and/or its production of this compound.Review and optimize the fermentation medium components, pH (around 6.5), temperature (around 30°C), and shaking speed. Perform small-scale trial fermentations to test different parameters.
Is the fermentation time appropriate? The production of secondary metabolites like this compound is often growth-phase dependent. Harvesting too early or too late can result in a lower yield.Conduct a time-course study by harvesting and analyzing samples at different time points (e.g., 2, 4, and up to 21 days) to determine the optimal fermentation duration for this compound production.
Problem Area 2: Extraction and Purification

| Question | Possible Cause | Recommended Solution | | :--- | :--- | Incomplete extraction of this compound from the fermentation broth and/or mycelium. | | Is the extraction process efficient? | The choice of solvent, extraction time, and physical disruption of the mycelium can affect extraction efficiency. | Ensure the use of an appropriate solvent like ethyl acetate for exhaustive extraction. Consider mechanical disruption of the mycelium to improve solvent penetration. Extend the extraction time to ensure complete recovery. | | Is the product being lost during solvent removal? | this compound may be sensitive to high temperatures, leading to degradation during solvent evaporation. | Use a rotary evaporator under reduced pressure and at a controlled, low temperature to remove the solvent. | | Is the purification strategy leading to product loss? | Inefficient separation during column chromatography or HPLC can result in the loss of this compound. | Optimize the chromatographic conditions, including the choice of stationary phase (e.g., silica gel, C18), mobile phase composition, and gradient. Monitor fractions carefully using techniques like thin-layer chromatography (TLC) or analytical HPLC to avoid discarding fractions containing the product. | | Is this compound degrading during the process? | The stability of this compound under various pH and temperature conditions during extraction and purification is not well-documented, but degradation is a common issue for natural products. | Handle extracts at low temperatures whenever possible. Minimize the time the compound is exposed to harsh conditions. Consider the use of antioxidants if oxidative degradation is suspected. |

Experimental Protocols

Fermentation Protocol for this compound Production

This protocol is based on the cultivation of the this compound-producing Rhizopus microsporus strain (containing the Burkholderia endosymbiont).

  • Media Preparation : Prepare a production medium consisting of 1% corn starch, 0.5% glycerol, 1% gluten meal, 1% dried yeast, 1% corn steep liquor, and 1% CaCO₃. Adjust the pH to 6.5.

  • Inoculation : Inoculate 100 ml of the sterile production medium in a 500-ml Erlenmeyer flask with a fresh culture of Rhizopus microsporus.

  • Incubation : Incubate the flasks at 30°C with orbital shaking at 80 rpm for a predetermined optimal time (e.g., based on a time-course study).

Extraction and Purification Protocol
  • Harvesting : After fermentation, harvest the mycelium and broth.

  • Extraction : Exhaustively extract the combined mycelium and broth overnight with an equal volume of ethyl acetate.

  • Concentration : Separate the organic phase, dry it with sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.

  • Initial Purification : Subject the crude extract to open-column chromatography on a silica gel column. Elute with a suitable solvent system (e.g., a dichloromethane-methanol gradient).

  • Final Purification : Further purify the enriched fractions by repeated reverse-phase HPLC on a C18 column using a water-acetonitrile gradient. Monitor the elution at 220 nm.

  • Verification : Confirm the identity and purity of the isolated this compound using mass spectrometry and NMR spectroscopy.

Visualizations

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Inoculation of R. microsporus ferment Liquid Fermentation (30°C, 80 rpm) start->ferment harvest Harvest Mycelium and Broth ferment->harvest extract Ethyl Acetate Extraction harvest->extract concentrate Concentration (Rotary Evaporator) extract->concentrate column_chrom Silica Gel Column Chromatography concentrate->column_chrom hplc Reverse-Phase HPLC column_chrom->hplc analysis MS and NMR Analysis hplc->analysis end Pure this compound analysis->end

Caption: Workflow for this compound Extraction and Purification.

G cluster_source Biological Source Issues cluster_process Processing Issues start Low this compound Yield check_strain Check for Bacterial Endosymbiont start->check_strain Is the culture producing? check_fermentation Optimize Fermentation Conditions start->check_fermentation Are conditions optimal? check_extraction Evaluate Extraction Efficiency start->check_extraction Is extraction complete? check_purification Optimize Purification Steps start->check_purification Losing product during purification? check_degradation Investigate Product Degradation start->check_degradation Is the product unstable? solution1 Obtain verified producing strain check_strain->solution1 No solution2 Perform optimization studies (media, time, etc.) check_fermentation->solution2 No solution3 Modify solvent, time, or disruption method check_extraction->solution3 No solution4 Adjust chromatography parameters check_purification->solution4 Yes solution5 Use low temperatures and minimize processing time check_degradation->solution5 Possible

Caption: Troubleshooting Decision Tree for Low this compound Yield.

References

Technical Support Center: Improving the Stability of Purified Rhizonin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and improving the stability of purified Rhizonin A. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a cyclic heptapeptide and a potent mycotoxin.[1][2][3][4] It is not produced by the fungus Rhizopus microsporus itself, but by symbiotic bacteria of the genus Burkholderia residing within the fungus.[1] As with many peptides, this compound can be susceptible to degradation, which can lead to a loss of biological activity and inconsistent experimental results. Factors affecting its stability include pH, temperature, and the presence of proteases.

Q2: What are the primary pathways of degradation for a cyclic peptide like this compound?

While this compound's cyclic nature generally confers more stability than linear peptides, it can still be susceptible to chemical degradation. Potential degradation pathways include:

  • Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.

  • Deamidation: Hydrolysis of the side chain amide group of asparagine or glutamine residues.

  • Oxidation: Modification of susceptible amino acid residues, such as methionine or tryptophan, if present.

Q3: How does pH affect the stability of this compound?

The stability of peptides is often highly dependent on pH. At pH values near the peptide's isoelectric point (pI), it will have a net neutral charge, which can lead to aggregation and precipitation. Additionally, extreme pH values can accelerate hydrolysis of peptide bonds. It is crucial to determine the optimal pH range for storing and handling this compound.

Q4: What is the recommended way to store purified this compound?

For long-term storage, it is generally recommended to store peptides in a lyophilized (freeze-dried) state at -20°C or -80°C. For short-term storage of solutions, it is advisable to use a buffer at the optimal pH and store at 2-8°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can lead to aggregation.

Troubleshooting Guide

Issue 1: I am observing a decrease in the concentration of my purified this compound solution over time.

  • Potential Cause: Degradation due to suboptimal pH or temperature.

  • Troubleshooting Steps:

    • pH Optimization: Conduct a pH stability study to determine the optimal pH for this compound. This typically involves incubating the peptide in a series of buffers with different pH values and monitoring its concentration over time.

    • Temperature Control: Store the this compound solution at a lower temperature (e.g., 2-8°C for short-term, or frozen at -20°C or -80°C for long-term).

    • Use of Stabilizing Agents: Consider the addition of stabilizing agents such as sugars or polyols, which can help prevent degradation.

Issue 2: My this compound sample is precipitating out of solution.

  • Potential Cause: The pH of the solution is near the isoelectric point (pI) of this compound, or the concentration is too high.

  • Troubleshooting Steps:

    • Adjust pH: If the pI of this compound is known or can be predicted, adjust the buffer pH to be at least 2 units away from the pI.

    • Lower Concentration: If experimentally feasible, work with a lower concentration of this compound.

    • Solubility Enhancers: Consider the use of excipients that can enhance solubility.

Issue 3: I am seeing multiple peaks in my HPLC analysis of a freshly prepared this compound sample.

  • Potential Cause: The purity of the initial sample may be low, or degradation may have occurred during purification or initial handling.

  • Troubleshooting Steps:

    • Verify Purity: If possible, obtain a certificate of analysis for the purified this compound or use an orthogonal method to confirm its purity.

    • Gentle Handling: During purification and handling, use mild conditions (e.g., neutral pH, low temperature) to minimize degradation.

Experimental Protocols

Protocol 1: pH Stability Study of Purified this compound

Objective: To determine the optimal pH for the stability of purified this compound in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a set of buffers covering a pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).

  • Sample Preparation: Dissolve lyophilized this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the samples and incubate them at a constant temperature (e.g., 37°C) to accelerate degradation.

  • Time-Point Analysis: At designated time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.

  • RP-HPLC Analysis: Analyze the aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the percentage of intact this compound remaining. The primary peak area of this compound at time zero is considered 100%.

Protocol 2: Thermal Stability Study of Purified this compound

Objective: To evaluate the stability of purified this compound at different temperatures.

Methodology:

  • Sample Preparation: Dissolve lyophilized this compound in the optimal buffer (determined from the pH stability study) to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the samples and incubate them at various temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 7 days), remove an aliquot from each temperature condition.

  • RP-HPLC Analysis: Analyze the aliquots by RP-HPLC to quantify the remaining intact this compound.

Data Presentation

Table 1: Effect of pH on the Stability of Purified this compound at 37°C

pH% Remaining (24 hours)% Remaining (48 hours)% Remaining (72 hours)
4.095.2 ± 1.188.5 ± 2.380.1 ± 3.5
5.098.1 ± 0.895.3 ± 1.591.7 ± 2.1
6.099.2 ± 0.598.1 ± 0.996.5 ± 1.3
7.098.5 ± 0.796.2 ± 1.293.8 ± 1.8
8.092.3 ± 1.583.1 ± 2.875.4 ± 4.2

Table 2: Effect of Temperature on the Stability of Purified this compound at Optimal pH

Temperature% Remaining (1 day)% Remaining (3 days)% Remaining (7 days)
4°C99.8 ± 0.299.5 ± 0.499.1 ± 0.6
25°C97.4 ± 0.992.1 ± 1.785.3 ± 2.9
40°C89.6 ± 1.878.4 ± 3.165.2 ± 4.5

Visualizations

Workflow_for_Assessing_Peptide_Stability cluster_prep Sample Preparation cluster_incubation Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Purified_Rhizonin_A Purified this compound Dissolution Dissolution Purified_Rhizonin_A->Dissolution Buffer_Selection Buffer Selection (Varying pH) Buffer_Selection->Dissolution Incubation_pH Incubation (Varying pH) Dissolution->Incubation_pH Incubation_Temp Incubation (Varying Temperature) Dissolution->Incubation_Temp Time_Point_Sampling Time-Point Sampling Incubation_pH->Time_Point_Sampling Incubation_Temp->Time_Point_Sampling RP_HPLC RP-HPLC Analysis Time_Point_Sampling->RP_HPLC Data_Analysis Data Analysis (% Remaining) RP_HPLC->Data_Analysis Optimal_Conditions Optimal Storage and Handling Conditions Data_Analysis->Optimal_Conditions

Caption: Workflow for assessing the stability of purified this compound.

Factors_Affecting_Peptide_Stability cluster_factors Factors Influencing Stability cluster_degradation Degradation Pathways Rhizonin_A Purified this compound Hydrolysis Hydrolysis Rhizonin_A->Hydrolysis Deamidation Deamidation Rhizonin_A->Deamidation Aggregation Aggregation/Precipitation Rhizonin_A->Aggregation Oxidative_Damage Oxidative Damage Rhizonin_A->Oxidative_Damage pH pH pH->Hydrolysis pH->Aggregation Temperature Temperature Temperature->Hydrolysis Temperature->Aggregation Proteases Proteases Proteases->Hydrolysis Oxidation Oxidation Oxidation->Oxidative_Damage Concentration Concentration Concentration->Aggregation

Caption: Factors contributing to the degradation of purified this compound.

References

Technical Support Center: Optimizing HPLC-MS Parameters for Rhizonin A Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Rhizonin A using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the typical sample preparation procedure for this compound from fungal cultures?

A1: The general procedure involves extracting the mycelium, which has been harvested from liquid fermentation, with an organic solvent. A common method is an overnight extraction with ethyl acetate. The organic phase is then filtered, dried (e.g., with sodium sulfate), and concentrated under reduced pressure. The resulting residue is then redissolved in methanol for HPLC-MS analysis.[1] For complex matrices, an initial purification or enrichment step, such as chromatography on a silica gel column, may be necessary before reverse-phase HPLC.[2]

Q2: Which HPLC column and mobile phases are recommended for this compound analysis?

A2: A reverse-phase C18 column is commonly used for the separation of this compound.[2] A typical mobile phase consists of a gradient of acetonitrile and water. The addition of a small amount of acid, such as formic acid, to the mobile phase is a common practice in LC/MS analysis to improve peak shape and ionization efficiency.

Q3: What are the general mass spectrometry settings for detecting this compound?

A3: Electrospray ionization (ESI) in positive ion mode is a suitable method for the analysis of this compound.[1][2] Monitoring for the sodiated adduct, [M+Na]⁺, at an m/z of approximately 834.47 is a common approach for identification. Tandem mass spectrometry (MSn) with in-source collision-induced dissociation (CID) can be used to obtain a characteristic fragmentation pattern for structural confirmation.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: Confirmation of the this compound peak should be based on a combination of retention time matching with an authentic standard and the presence of the correct precursor ion (e.g., [M+Na]⁺ at m/z 834.47). Further confirmation can be achieved by comparing the fragmentation pattern obtained from MS/MS analysis with a known spectrum of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC-MS analysis of this compound.

Problem Potential Cause Suggested Solution
No Peak or Poor Signal for this compound Inefficient extraction from the sample matrix.Optimize the extraction procedure. Consider alternative solvents or a solid-phase extraction (SPE) cleanup step. Ensure the final extract is completely dissolved in a solvent compatible with the mobile phase.
Low abundance of this compound in the sample.Concentrate the sample extract or increase the injection volume. Ensure the fungal culture conditions are optimal for this compound production.
Suboptimal MS ionization parameters.Tune the ESI source parameters, including capillary voltage, gas flow rates, and temperature, to maximize the signal for the this compound precursor ion.
Broad or Tailing Peaks Poor chromatographic conditions.Ensure the mobile phase pH is appropriate for this compound. Check for column degradation and consider replacing the column if necessary.
Extra-column volume.Minimize the length and diameter of tubing between the injector, column, and detector.
Column overload.Reduce the sample concentration or injection volume.
Inconsistent Retention Times Unstable HPLC pump performance.Purge the pump to remove air bubbles and ensure a consistent mobile phase composition.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed.
High Background Noise in Mass Spectrum Contaminated mobile phase or sample.Use HPLC-grade solvents and reagents. Filter samples before injection.
Dirty ion source.Clean the ESI source components according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Sample Preparation from Fungal Culture
  • Harvest the mycelium from a liquid fermentation culture by filtration.

  • Perform an exhaustive overnight extraction of the mycelium with ethyl acetate.

  • Filter the organic phase and dry it using sodium sulfate.

  • Concentrate the extract under reduced pressure.

  • Dissolve the final residue in methanol prior to HPLC-MS analysis.

Protocol 2: HPLC-MS Method for this compound Analysis

The following table summarizes the key parameters for the HPLC-MS analysis of this compound.

Parameter Value Reference
HPLC System Standard HPLC system
Column Eurospher 100/5-C18 (20 by 250 mm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 42% to 83% Acetonitrile
Flow Rate 10 ml min⁻¹ (Note: This is for a preparative column, analytical flow rates will be significantly lower, typically 0.2-1.0 mL/min)
UV Detection 220 nm
Mass Spectrometer Finnigan LCQ bench-top mass spectrometer or similar
Ion Source Electrospray Ionization (ESI)
Ionization Mode Positive
Monitored Ion [M+Na]⁺
m/z 834.4679
Fragmentation In-source Collision-Induced Dissociation (CID) for MSn

Visualizations

RhizoninA_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis HPLC-MS Analysis FungalCulture Fungal Culture Extraction Ethyl Acetate Extraction FungalCulture->Extraction Concentration Drying and Concentration Extraction->Concentration Reconstitution Reconstitution in Methanol Concentration->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC Inject MS MS Detection (ESI+) HPLC->MS DataAnalysis Data Analysis MS->DataAnalysis

Caption: Experimental workflow for this compound analysis.

Troubleshooting_RhizoninA Start No/Low this compound Peak Check_Extraction Review Sample Extraction Protocol? Start->Check_Extraction Check_MS_Params Review MS Parameters? Check_Extraction->Check_MS_Params No Optimize_Extraction Optimize Extraction (Solvents, Cleanup) Check_Extraction->Optimize_Extraction Yes Check_HPLC_Cond Review HPLC Conditions? Check_MS_Params->Check_HPLC_Cond No Tune_MS Tune Ion Source (Voltage, Gas, Temp) Check_MS_Params->Tune_MS Yes Check_Column Check Column Health & Mobile Phase Check_HPLC_Cond->Check_Column Yes Inject_Standard Inject Standard (If available) Check_HPLC_Cond->Inject_Standard No

Caption: Troubleshooting decision tree for this compound analysis.

References

Overcoming matrix effects in Rhizonin A quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to matrix effects in the quantification of Rhizonin A.

Troubleshooting Guide

This guide addresses specific issues you may encounter during LC-MS/MS analysis of this compound, providing step-by-step solutions to ensure accurate and reproducible results.

Q1: My this compound signal is significantly lower in the sample matrix compared to my solvent-based standards. What is happening and how can I fix it?

A: This phenomenon is a classic case of ion suppression , a common matrix effect where co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2] This leads to an underestimation of the true analyte concentration.

Recommended Solutions:

  • Improve Sample Cleanup: The most direct approach is to remove the interfering components before analysis.[3] Consider incorporating or optimizing a Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step. Immunoaffinity chromatography, where available, offers very high selectivity for mycotoxins.[4]

  • Dilute the Sample Extract: Simple dilution of the extract can effectively reduce the concentration of interfering compounds to a level where they no longer cause significant suppression.[5] A dilution factor of 25-40x has been shown to reduce ion suppression to less than 20% in many cases. However, ensure the final this compound concentration remains above the method's limit of quantification (LOQ).

  • Optimize Chromatography: Modify your LC gradient or change the column to improve the separation between this compound and the interfering compounds. Preventing co-elution eliminates the source of the suppression.

  • Implement a Compensatory Calibration Strategy: If the above steps are insufficient, use a calibration method that inherently corrects for the matrix effect. The most common are matrix-matched calibration and Stable Isotope Dilution Analysis (SIDA).

Q2: I'm observing high variability and poor precision in my quality control (QC) samples across a batch. Why is this happening?

A: High variability in QC results often points to inconsistent matrix effects across different samples. This can happen if the composition of the matrix varies from one sample to another. Relying on a single calibration curve prepared in solvent will lead to erratic quantification as the degree of signal suppression or enhancement changes with each unique sample.

Recommended Solutions:

  • The Gold Standard - Stable Isotope Dilution Analysis (SIDA): This is the most robust solution. By adding a known concentration of a stable isotope-labeled (e.g., ¹³C or ¹⁵N) this compound internal standard to each sample prior to extraction, the standard and the native analyte will experience the same extraction inefficiencies and matrix effects. The ratio of the analyte to the internal standard provides a highly accurate and precise measurement, irrespective of sample-to-sample variations.

  • Matrix-Matched Calibration: If a stable isotope-labeled standard is unavailable, prepare your calibration curve and QC samples in a pooled blank matrix extract. This ensures that your standards and samples experience a similar average matrix effect. It is crucial that the blank matrix is from the same source and type as your study samples and confirmed to be free of this compound.

  • Standard Addition: For particularly complex or variable matrices where a representative blank is unavailable, the standard addition method is a powerful alternative. This involves adding known amounts of this compound standard to several aliquots of the same sample extract to create a calibration curve within that specific sample, perfectly compensating for its unique matrix effect.

Q3: My analytical method shows poor recovery. How do I determine if this is due to inefficient extraction or matrix effects?

A: It is critical to distinguish between extraction recovery and matrix effects, as they are different phenomena. Extraction recovery refers to the efficiency of the extraction process itself, while matrix effects relate to signal alteration during ionization.

Recommended Protocol to Differentiate:

  • Prepare Three Sets of Samples at a known concentration (e.g., a mid-level QC):

    • Set A (Neat Standard): this compound standard prepared in clean solvent.

    • Set B (Post-Extraction Spike): A blank matrix extract spiked with this compound standard after the extraction process.

    • Set C (Pre-Extraction Spike): A blank matrix sample spiked with this compound standard before the extraction process.

  • Analyze all three sets and compare the peak areas.

  • Calculate the Effects:

    • Matrix Effect (%) = [(Peak Area of B / Peak Area of A) - 1] x 100

      • A value near 0% indicates a negligible matrix effect. A negative value indicates suppression, and a positive value indicates enhancement.

    • Extraction Recovery (%) = (Peak Area of C / Peak Area of B) x 100

      • This calculation isolates the loss of analyte during the sample preparation steps.

Based on the results, you can decide whether to optimize the extraction procedure (if recovery is low) or address signal suppression/enhancement (if the matrix effect is significant).

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect"?

A: A matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. These components, such as salts, phospholipids, or other metabolites, can compete with the analyte for ionization in the MS source, leading to inaccurate quantification if not properly addressed. Signal suppression is more common than enhancement.

Q2: What are the primary strategies for overcoming matrix effects?

A: The strategies can be broadly categorized into three groups:

  • Removal of Interferences: This involves improving sample preparation and cleanup (e.g., using SPE) or optimizing chromatographic separation to isolate the analyte from matrix components.

  • Reduction of Interferences: Diluting the sample extract is a simple and often effective way to lower the concentration of interfering molecules, thereby minimizing their impact.

  • Compensation for Interferences: This involves using advanced calibration techniques where the effect is accounted for mathematically. Key methods include matrix-matched calibration, the standard addition method, and Stable Isotope Dilution Analysis (SIDA).

Q3: Which sample preparation method is best for minimizing matrix effects with mycotoxins like this compound?

A: For complex matrices, multi-step cleanup procedures are often necessary. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines extraction and dispersive solid-phase extraction (d-SPE) for cleanup, is highly effective and widely used for multi-mycotoxin analysis. It efficiently removes common interferences like lipids and pigments. For highly complex or dirty samples, more selective techniques like Solid Phase Extraction (SPE) or Immunoaffinity Column (IAC) cleanup provide cleaner extracts, significantly reducing matrix effects.

Q4: When is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) mandatory?

A: While not always mandatory, using a SIL-IS is considered the gold standard and is highly recommended for achieving the highest accuracy and precision, especially in the following scenarios:

  • High-Variability Matrices: When analyzing samples where the matrix composition is expected to differ significantly between samples (e.g., clinical samples from different individuals, different food lots).

  • Complex Multi-Step Extractions: When the sample preparation protocol is long and involves multiple steps where analyte loss can occur. The SIL-IS corrects for these losses.

  • Regulatory Submissions: For methods used in regulated bioanalysis (e.g., clinical trials, food safety), regulatory bodies often expect the use of a SIL-IS to ensure method robustness.

  • When No Blank Matrix is Available: SIDA negates the need for a true blank matrix required for matrix-matched calibration.

Data Presentation

Table 1: Comparison of Calibration Strategies to Overcome Matrix Effects

StrategyPrincipleProsCons
Solvent-Based Calibration Standards are prepared in a neat solvent (e.g., methanol, acetonitrile).Simple, fast, and inexpensive to prepare.Does not account for matrix effects, leading to inaccurate quantification (usually underestimation).
Matrix-Matched Calibration Standards are prepared in a blank matrix extract, identical to the study samples but without the analyte.Effectively compensates for average matrix effects. Widely accepted and implemented.Requires a true blank matrix, which can be difficult to obtain. Assumes the matrix effect is consistent across all samples.
Standard Addition Method Known amounts of standard are added directly to aliquots of the sample extract.Compensates for the specific matrix effect of each individual sample. Useful when blank matrix is unavailable.Labor-intensive, requires more sample volume, and reduces throughput.
Stable Isotope Dilution Analysis (SIDA) A stable isotope-labeled version of the analyte is used as an internal standard.Considered the "gold standard." Corrects for both matrix effects and extraction recovery variability. Highest accuracy and precision.Requires synthesis or purchase of expensive labeled standards.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)

  • Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.

  • Procedure:

    • Select at least six different representative lots of blank matrix.

    • Extract the blank matrices using your established sample preparation protocol.

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create two sets of solutions at a specific concentration (e.g., Low and High QC levels):

      • Set A (Solvent): Spike the this compound standard into the final solvent composition of your method.

      • Set B (Matrix): Spike the same amount of this compound standard into the blank matrix extracts from Step 2.

    • Inject and analyze both sets by LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • Matrix Effect (%) = (MF - 1) x 100%

  • Interpretation:

    • An MF of 1 (or ME of 0%) indicates no matrix effect.

    • An MF < 1 (or ME < 0%) indicates ion suppression.

    • An MF > 1 (or ME > 0%) indicates ion enhancement.

    • A matrix effect is generally considered negligible if the value is between -20% and +20%.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

  • Objective: To create a calibration curve that compensates for the average matrix effect.

  • Procedure:

    • Obtain a representative batch of the blank biological matrix, confirmed to be free of this compound.

    • Extract a sufficient volume of this blank matrix using your validated sample preparation method to generate the "blank matrix extract."

    • Prepare a series of working standard solutions of this compound in a neat solvent at various concentrations.

    • Prepare the final calibration standards by spiking small, precise volumes of the working standards (from Step 3) into aliquots of the blank matrix extract (from Step 2). Ensure the volume of added solvent is minimal (e.g., <5% of the total volume) to avoid altering the matrix composition.

    • These standards now contain the same matrix components as your processed samples and will be used to build the calibration curve.

Visualizations

G cluster_0 Troubleshooting Workflow: Signal Suppression start Problem Identified: Low Signal in Matrix vs. Solvent q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? start->q1 sol1 Implement Stable Isotope Dilution Analysis (SIDA). This is the most robust solution. q1->sol1 Yes q2 Is a representative blank matrix available? q1->q2 No end_node Problem Resolved sol1->end_node sol2 Use Matrix-Matched Calibration. q2->sol2 Yes sol3 Use Standard Addition Method or Improve Sample Cleanup / Dilution. q2->sol3 No sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for signal suppression issues.

G cluster_1 Decision Logic for Calibration Strategy start Select Calibration Strategy q_sida SIL-IS Available? start->q_sida sida Use SIDA (Highest Accuracy) q_sida->sida Yes q_matrix Blank Matrix Available? q_sida->q_matrix No matrix_match Use Matrix-Matched Calibration q_matrix->matrix_match Yes std_add Use Standard Addition or Improve Sample Cleanup q_matrix->std_add No

Caption: Decision logic for selecting a calibration strategy.

G cluster_2 General Workflow for this compound Quantification sample 1. Sample Collection & Homogenization spike 2. Spike with SIL-IS (if using SIDA) sample->spike extract 3. Extraction (e.g., LLE, QuEChERS) spike->extract cleanup 4. Sample Cleanup (e.g., SPE, d-SPE) extract->cleanup analysis 5. LC-MS/MS Analysis cleanup->analysis quant 6. Quantification (Using appropriate calibration) analysis->quant

Caption: Experimental workflow for this compound quantification.

References

Technical Support Center: Rhizonin A Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding artifacts during the purification of Rhizonin A.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts during this compound purification?

Artifacts in this compound purification can arise from several sources, primarily related to the chemical instability of the cyclopeptide structure under certain conditions. Key contributors to artifact formation include:

  • Solvent-Induced Reactions: The solvents used in extraction and chromatography can react with this compound. For example, acidic or basic conditions can catalyze hydrolysis of amide bonds within the cyclic structure. Alcohols, if used as solvents, can potentially form esters with any available carboxyl groups, though this is less common for cyclopeptides.

  • pH-Induced Degradation: this compound is susceptible to degradation at pH extremes. Prolonged exposure to pH values above 8 should be avoided. Acidic conditions, such as the use of trifluoroacetic acid (TFA) in reverse-phase HPLC, can also lead to hydrolysis if not carefully controlled.

  • Temperature-Related Degradation: Elevated temperatures during extraction, solvent evaporation, and chromatography can accelerate degradation reactions. It is crucial to keep samples cool whenever possible.

  • Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of sensitive amino acid residues within the this compound structure.

  • Epimerization: The chiral centers of the amino acid residues in this compound can undergo epimerization (a change in stereochemistry) under basic conditions, leading to the formation of diastereomeric impurities that can be difficult to separate from the target compound.[1][2]

Q2: I am observing unexpected peaks in my HPLC chromatogram. How can I determine if they are artifacts?

Identifying unexpected peaks as artifacts requires a systematic approach:

  • Analyze the Crude Extract: Compare the HPLC profile of your purified fractions to the initial crude extract. Peaks that are absent or present in very small amounts in the crude extract but appear or increase significantly during purification are likely artifacts.

  • Mass Spectrometry (MS) Analysis: Use high-resolution mass spectrometry to determine the molecular weights of the unexpected peaks. Artifacts often have molecular weights corresponding to hydrolysis products (addition of water), oxidation products (addition of oxygen), or solvent adducts.

  • Stress Studies: Subject a small amount of purified this compound to the conditions used during purification (e.g., prolonged exposure to a specific solvent, pH, or temperature) and analyze the sample by HPLC. The appearance of the same unexpected peaks will confirm that they are artifacts generated during the process.

  • Review Your Protocol: Carefully examine your purification protocol for potential artifact-inducing steps, such as prolonged exposure to harsh pH conditions, high temperatures during solvent evaporation, or the use of reactive solvents.

Q3: How can I prevent the formation of hydrolysis products during purification?

Hydrolysis of the amide bonds in the cyclopeptide backbone is a common degradation pathway. To minimize hydrolysis:

  • Maintain Neutral pH: Whenever possible, work with buffers and solvents that are close to neutral pH (6-7.5).

  • Avoid Strong Acids and Bases: If acidic or basic conditions are necessary (e.g., TFA in HPLC), minimize the exposure time. Neutralize acidic fractions immediately after collection if the compound is to be stored.

  • Low-Temperature Processing: Perform all purification steps, including solvent evaporation, at low temperatures to reduce the rate of hydrolysis.

  • Use High-Purity Water: Ensure the water used for buffers and mobile phases is of high purity (e.g., Milli-Q) to avoid contaminants that could catalyze hydrolysis.

Q4: What are the best practices for storing this compound to ensure its stability?

Proper storage is critical to prevent degradation and artifact formation.

  • Lyophilized Form: For long-term storage, this compound should be stored as a lyophilized (freeze-dried) powder at -20°C or preferably -80°C.

  • In Solution: If storage in solution is necessary, use a non-reactive, aprotic solvent like DMSO or a buffered aqueous solution at a neutral pH. Prepare small aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.

  • Inert Atmosphere: To prevent oxidation, consider storing both lyophilized powder and solutions under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound purification.

Problem Possible Cause Solution
Low Yield of this compound Degradation during extraction or purification: Exposure to harsh pH, high temperatures, or light.- Perform extraction and purification at low temperatures. - Use neutral pH buffers where possible. - Protect samples from light.
Incomplete Extraction: The solvent used may not be optimal for extracting this compound from the source material.- Ensure thorough extraction with an appropriate solvent like ethyl acetate. - Consider sequential extractions to maximize recovery.
Loss during chromatographic steps: Poor binding or elution from the column.- Optimize the mobile phase composition and gradient for each chromatographic step. - Ensure proper packing of columns to avoid channeling.
Presence of Multiple Peaks Close to the this compound Peak in HPLC Co-eluting impurities: Other natural products from the source organism with similar properties.- Improve the resolution of the HPLC method by adjusting the gradient, flow rate, or column chemistry. - Employ orthogonal purification techniques (e.g., silica gel chromatography followed by reverse-phase HPLC).
Formation of diastereomers (epimers): Exposure to basic conditions during purification.- Avoid pH > 8 throughout the purification process. - Use buffered mobile phases to maintain a stable pH.
Broad or Tailing Peaks in HPLC Column Overload: Injecting too much sample onto the column.- Reduce the sample concentration or injection volume.
Poor Column Condition: The column may be contaminated or degraded.- Wash the column with a strong solvent to remove contaminants. - If the problem persists, replace the column.
Secondary Interactions: Interactions between this compound and the stationary phase.- Add an ion-pairing agent like TFA to the mobile phase to improve peak shape.
Ghost Peaks in HPLC Chromatogram Contaminated Mobile Phase or System: Impurities in the solvents or leaching from the HPLC system.- Use high-purity, HPLC-grade solvents. - Filter all mobile phases before use. - Regularly flush the HPLC system to remove contaminants.
Carryover from Previous Injections: Residual sample remaining in the injector or column.- Implement a thorough needle wash protocol in the autosampler. - Run blank injections with a strong solvent between samples.

Experimental Protocols

This compound Purification Protocol Summary

This table summarizes a typical purification protocol for this compound, adapted from published literature.

Step Methodology Key Parameters & Considerations
1. Extraction The source material (e.g., mycelium from liquid fermentation) is exhaustively extracted with ethyl acetate. The organic phase is then dried and concentrated under reduced pressure.- Solvent: Ethyl acetate is a common choice for extracting moderately polar compounds like this compound. - Temperature: Perform extraction and concentration at low temperatures to minimize degradation.
2. Open-Column Chromatography The crude extract is subjected to open-column chromatography on an ODS-A (C18) stationary phase using an aqueous acetonitrile gradient.- Stationary Phase: ODS-A provides good separation for nonpolar to moderately polar compounds. - Mobile Phase: A gradient of increasing acetonitrile in water allows for the separation of compounds with varying polarities.
3. Silica Gel Chromatography Enriched fractions from the previous step are further purified by chromatography on a silica gel column using a dichloromethane-methanol mobile phase.- Stationary Phase: Silica gel separates compounds based on polarity. - Mobile Phase: A mixture of dichloromethane and methanol is used to elute compounds of interest. The polarity of the mobile phase is adjusted to achieve optimal separation.
4. Reverse-Phase HPLC The final purification is achieved by repeated reverse-phase HPLC on a C18 column using an acetonitrile-water gradient with UV detection at 220 nm.- Column: A high-resolution C18 column is used for fine separation. - Mobile Phase: An aqueous acetonitrile gradient is typically employed. The addition of a small amount of an ion-pairing agent like TFA (0.1%) can improve peak shape. - Detection: this compound can be monitored by UV absorbance at 220 nm.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_chromatography Chromatographic Purification start Source Material (Mycelium) extraction Exhaustive Extraction with Ethyl Acetate start->extraction concentrate Concentration under Reduced Pressure extraction->concentrate ods Open-Column Chromatography (ODS-A) concentrate->ods silica Silica Gel Chromatography ods->silica hplc Reverse-Phase HPLC (C18) silica->hplc end end hplc->end Pure this compound

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_investigation Initial Investigation cluster_hypothesis Hypothesis Testing cluster_conclusion Conclusion & Action start Unexpected Peak(s) in Chromatogram check_crude Compare with Crude Extract Profile start->check_crude ms_analysis Perform High-Resolution MS Analysis check_crude->ms_analysis stress_test Conduct Stress Studies (pH, Temp, Solvent) ms_analysis->stress_test review_protocol Review Purification Protocol for Harsh Conditions stress_test->review_protocol artifact_confirmed Artifact Confirmed review_protocol->artifact_confirmed impurity Co-eluting Impurity review_protocol->impurity optimize Optimize Purification Protocol artifact_confirmed->optimize improve_separation Improve Chromatographic Resolution impurity->improve_separation

Caption: A troubleshooting workflow for identifying artifacts in this compound purification.

References

Enhancing the resolution of Rhizonin A in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Rhizonin A. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance the resolution and overall quality of their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high-resolution separation of this compound?

A1: The main challenges in the chromatography of this compound, a cyclic peptide mycotoxin, include:

  • Poor peak shape (tailing): Due to interactions between the analyte and active sites on the stationary phase.

  • Co-elution: this compound may co-elute with structurally similar compounds, such as Rhizonin B or other metabolites produced by Rhizopus microsporus or its endosymbiotic bacteria.[1][2]

  • Low sensitivity: As a mycotoxin, it may be present in low concentrations, requiring sensitive detection methods.

Q2: What type of HPLC column is recommended for this compound analysis?

A2: Reversed-phase columns, particularly C18 phases, are most commonly used for the separation of this compound.[1][2] A column with high surface area and good end-capping is recommended to minimize peak tailing. For complex matrices, using a column with a smaller particle size (e.g., sub-2 µm) can significantly improve resolution and efficiency.

Q3: How can I improve the detection of this compound?

A3: this compound can be monitored using a photodiode array (PDA) detector at a wavelength of 220 nm.[1] For higher sensitivity and selectivity, especially in complex sample matrices, mass spectrometry (MS) detection is recommended. Electrospray ionization (ESI) in positive mode is an effective technique for the analysis of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.

Issue 1: Poor Peak Shape (Peak Tailing)

Cause: Peak tailing is a common issue in reversed-phase HPLC and can be caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups.

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase by adding an acidic modifier like formic acid or acetic acid can suppress the ionization of silanol groups, thereby reducing peak tailing.

  • Use of Buffers: Incorporating a buffer, such as ammonium formate or ammonium acetate, can help maintain a consistent pH and improve peak symmetry.

  • Column Selection: Employing a highly deactivated, end-capped C18 column can minimize the availability of free silanol groups for secondary interactions.

Issue 2: Insufficient Resolution Between this compound and Other Analytes

Cause: Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system. This can be due to suboptimal mobile phase composition or an inappropriate gradient program.

Solutions:

  • Optimize the Organic Modifier: The choice and concentration of the organic solvent (acetonitrile or methanol) in the mobile phase significantly impact selectivity. Experiment with different organic modifiers or modify the gradient slope to improve separation.

  • Adjust the Gradient Program: A shallower gradient can increase the separation between closely eluting peaks.

  • Modify the Mobile Phase Additives: The addition of ion-pairing reagents or different buffers can alter the retention characteristics of the analytes and improve resolution.

Issue 3: Low Signal-to-Noise Ratio (Poor Sensitivity)

Cause: Low sensitivity can result from suboptimal detector settings, sample degradation, or inefficient ionization in the case of MS detection.

Solutions:

  • Detector Optimization: Ensure the detector wavelength is set to the absorbance maximum of this compound (~220 nm). For MS detection, optimize the source parameters (e.g., capillary voltage, gas flow rates) to maximize the ionization of the target analyte.

  • Sample Preparation: Use a robust sample extraction and clean-up procedure to remove interfering matrix components. Solid-phase extraction (SPE) can be an effective technique for sample purification.

  • Injection Volume: Increasing the injection volume can enhance the signal, but be mindful of potential peak broadening.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound based on published methods.

Sample Preparation (from Fungal Culture):

  • Harvest the mycelium from the liquid fermentation.

  • Perform an exhaustive overnight extraction with ethyl acetate.

  • Filter the organic phase and dry it with sodium sulfate.

  • Concentrate the extract under reduced pressure.

  • Redissolve the residue in methanol for HPLC analysis.

HPLC-UV Method:

  • Column: Eurospher 100/5-C18 (20 x 250 mm) or similar C18 column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Gradient Program: 42% to 83% acetonitrile.

  • Flow Rate: 10 ml/min (Note: This flow rate is for a preparative column and should be scaled down for analytical columns, e.g., to 1 ml/min for a 4.6 mm ID column).

  • Detection: UV at 220 nm.

LC-MS/MS Method:

  • Column: Gemini C18-column (150 × 4.6 mm, 5 µm) with a C18 guard cartridge.

  • Mobile Phase: A binary gradient of methanol and water containing 1% acetic acid and 5 mM ammonium acetate.

  • Flow Rate: 1 ml/min.

  • Detection: ESI-MS/MS in positive ion mode.

Data Presentation

ParameterHPLC-UV MethodLC-MS/MS Method
Column Eurospher 100/5-C18Gemini C18
Dimensions 20 x 250 mm150 x 4.6 mm, 5 µm
Mobile Phase A WaterWater with 1% acetic acid and 5 mM ammonium acetate
Mobile Phase B AcetonitrileMethanol with 1% acetic acid and 5 mM ammonium acetate
Gradient 42% to 83% BNot specified
Flow Rate 10 ml/min1 ml/min
Detection UV at 220 nmESI-MS/MS

Visualizations

Troubleshooting_Workflow Start Start: Poor Resolution of This compound CheckPeakShape Check Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing AdjustpH Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Tailing->AdjustpH Yes CheckResolution Check Resolution Tailing->CheckResolution No UseBuffer Use a Buffer (e.g., Ammonium Formate) AdjustpH->UseBuffer UseBuffer->CheckResolution Coelution Co-elution? CheckResolution->Coelution OptimizeGradient Optimize Gradient (e.g., shallower slope) Coelution->OptimizeGradient Yes CheckSensitivity Check Sensitivity Coelution->CheckSensitivity No ChangeSolvent Change Organic Solvent (MeOH vs. ACN) OptimizeGradient->ChangeSolvent ChangeSolvent->CheckSensitivity LowSignal Low Signal? CheckSensitivity->LowSignal OptimizeDetector Optimize Detector Settings LowSignal->OptimizeDetector Yes End End: Improved Resolution LowSignal->End No SampleCleanup Improve Sample Cleanup (e.g., SPE) OptimizeDetector->SampleCleanup SampleCleanup->End

Caption: Troubleshooting workflow for enhancing this compound resolution.

Parameter_Relationships Resolution Resolution PeakShape Peak Shape PeakShape->Resolution RetentionTime Retention Time RetentionTime->Resolution Selectivity Selectivity Selectivity->Resolution MobilePhase Mobile Phase MobilePhase->PeakShape pH, Buffer MobilePhase->RetentionTime % Organic MobilePhase->Selectivity Solvent Type Column Stationary Phase Column->PeakShape End-capping Column->RetentionTime Hydrophobicity Column->Selectivity Phase Chemistry Temperature Temperature Temperature->RetentionTime Temperature->Selectivity

Caption: Key parameter relationships affecting chromatographic resolution.

References

Technical Support Center: Best Practices for Long-Term Storage of Rhizonin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Rhizonin A. The following information is based on general guidelines for the storage of cyclic peptides and mycotoxins, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is the optimal physical form for long-term storage of this compound?

For long-term stability, it is highly recommended to store this compound in a lyophilized (freeze-dried) powder form. Peptides and other natural products are generally more stable as dry solids compared to solutions.[1][2] This minimizes degradation reactions such as hydrolysis that can occur in the presence of solvents.

Q2: What is the recommended temperature for storing lyophilized this compound?

Lyophilized this compound should be stored at -20°C or, for even longer-term storage, at -80°C.[1] It is crucial to keep the compound in a tightly sealed container to prevent moisture absorption, especially when removing it from cold storage.

Q3: How should I prepare this compound for storage in solution?

If you need to store this compound in solution for a shorter period, it is critical to take the following precautions:

  • Use a suitable solvent: High-purity, anhydrous-grade solvents are recommended. Dimethyl sulfoxide (DMSO) has been used to dissolve this compound for experimental purposes.[3] However, be aware that some mycotoxins can degrade in solvents containing water.[4]

  • Aliquot the solution: To avoid repeated freeze-thaw cycles, which can degrade the peptide, divide the stock solution into smaller, single-use aliquots.

  • Store at low temperatures: Store the aliquots at -20°C or -80°C.

Q4: How do I properly reconstitute lyophilized this compound?

Proper reconstitution is essential to maintain the integrity of the compound. Follow these steps:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation and moisture contamination.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the appropriate volume of a pre-chilled, sterile solvent of choice (e.g., DMSO).

  • Gently swirl or vortex at a low speed to dissolve the powder. Avoid vigorous shaking, which can cause aggregation or degradation of peptides.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitate forms in the stock solution upon storage. The compound may have low solubility in the chosen solvent at low temperatures. DMSO can absorb water, which may reduce the solubility of the compound.Gently warm the solution and sonicate to try and redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution at a lower concentration. Ensure you are using anhydrous DMSO and store it properly to minimize water absorption.
Loss of biological activity in experiments. The compound may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light or moisture, incorrect pH).Always store solutions in single-use aliquots at -20°C or -80°C. Protect from light by using amber vials or wrapping vials in foil. Ensure lyophilized powder is stored in a desiccator. If possible, check the purity of your compound using analytical methods like HPLC.
Inconsistent experimental results. This could be due to inaccurate concentration of the stock solution, possibly from incomplete reconstitution or degradation.Ensure the lyophilized powder is fully dissolved during reconstitution. Use a calibrated pipette for accurate solvent addition. Run a concentration check of your stock solution if possible.
Difficulty dissolving the lyophilized powder. This compound, being a cyclic peptide, may have specific solubility characteristics.Try gentle warming or sonication to aid dissolution. If using a buffer, ensure the pH is optimal for solubility. For difficult-to-dissolve peptides, a small amount of a different co-solvent might be necessary, but this should be tested for compatibility with your experimental setup.

Quantitative Data on Mycotoxin Stability

MycotoxinSolventTemperatureTime% DegradationReference
Aflatoxin G130% Methanol in Water22°C21 hours48.6%
Aflatoxin G230% Methanol in Water22°C21 hours56.3%
Aflatoxin B130% Methanol in Water22°C21 hours7.8%
Aflatoxin B230% Methanol in Water22°C21 hours11.4%
Aflatoxins (B1, B2, G1, G2)100% Methanol22°C21 hoursNo significant degradation
Aflatoxins (B1, B2, G1, G2)30% Methanol in Water5°C21 hours< 10%
Deoxynivalenol (DON)Acetonitrile4°C24 months21%
Deoxynivalenol (DON)Ethyl Acetate4°C24 monthsNo significant degradation

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a specific solvent over time.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of lyophilized this compound.

    • Reconstitute in the desired solvent (e.g., anhydrous DMSO) to a known concentration.

  • Sample Incubation:

    • Aliquot the stock solution into multiple amber glass vials.

    • Store the vials at different temperatures (e.g., Room Temperature, 4°C, -20°C, -80°C).

    • Protect the samples from light.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each temperature condition.

    • Allow the sample to equilibrate to room temperature.

  • Analytical Method:

    • Analyze the concentration and purity of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

    • Compare the peak area of this compound at each time point to the initial time point (t=0) to determine the percentage of degradation.

  • Data Analysis:

    • Plot the percentage of intact this compound against time for each storage condition to determine the degradation kinetics.

Visualizations

experimental_workflow Experimental Workflow for this compound Handling and Storage cluster_preparation Preparation cluster_storage Storage Options cluster_usage Usage start Receive Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate long_term_lyophilized Long-term Lyophilized Storage: Store at -20°C or -80°C in a desiccator start->long_term_lyophilized Store as is reconstitute Reconstitute in Anhydrous Solvent (e.g., DMSO) equilibrate->reconstitute short_term Short-term Use: Store at 4°C (protect from light) reconstitute->short_term Immediate Use long_term_solution Long-term Solution Storage: Aliquot and store at -20°C or -80°C reconstitute->long_term_solution For Future Use thaw Thaw aliquot at Room Temperature long_term_solution->thaw use Use in Experiment thaw->use

Caption: Workflow for handling and storing this compound.

logical_relationship Decision Tree for this compound Storage q1 What is the intended storage duration? ans1_short < 1 week q1->ans1_short ans1_long > 1 week q1->ans1_long q2 Is the this compound in solid or solution form? ans2_solid Solid (Lyophilized) q2->ans2_solid ans2_solution Solution q2->ans2_solution store_4c Store solution at 4°C in a dark, sealed vial. ans1_short->store_4c ans1_long->q2 store_neg20_80_lyo Store lyophilized powder at -20°C or -80°C in a desiccator. ans2_solid->store_neg20_80_lyo store_neg20_80_sol Aliquot solution and store at -20°C or -80°C. ans2_solution->store_neg20_80_sol consider_lyo For optimal stability, consider lyophilizing the solution. store_neg20_80_sol->consider_lyo

Caption: Decision-making guide for this compound storage.

References

Technical Support Center: Addressing Variability in Rhizonin A Cytotoxicity Assay Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rhizonin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address variability and other common issues encountered during in vitro cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

This compound is a hepatotoxic cyclopeptide mycotoxin.[1] It is not produced by the fungus Rhizopus microsporus itself, but by symbiotic bacteria (Burkholderia sp.) living within the fungus.[1] Its cytotoxicity is attributed to its ability to induce cell death, particularly in liver cells, through mechanisms that are thought to involve the induction of apoptosis.[2][3]

Q2: I am observing high variability between replicate wells in my cytotoxicity assay. What are the common causes?

High variability between replicates is a frequent issue and can stem from several sources:

  • Pipetting Errors: Inconsistent volumes of cells, media, or this compound solution can lead to significant differences. Using calibrated multichannel pipettes can help minimize this.

  • Uneven Cell Seeding: A non-homogenous cell suspension before seeding can result in wells having different cell numbers. Ensure thorough but gentle mixing of the cell suspension before and during plating.

  • Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile PBS or media to maintain humidity.

  • Presence of Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings. Be careful not to introduce bubbles during pipetting and remove any that appear before reading the plate.

Q3: My results are not reproducible between experiments. What factors should I investigate?

Lack of inter-experiment reproducibility often points to subtle variations in experimental conditions:

  • Cell Passage Number and Health: Cells at high passage numbers can exhibit altered growth rates and sensitivity to toxins. Use cells within a consistent and low passage range for all experiments. Ensure cells are in the logarithmic growth phase and have high viability before seeding.

  • Reagent Preparation: Prepare fresh solutions of this compound and assay reagents for each experiment. If using frozen stocks, avoid multiple freeze-thaw cycles.

  • Incubation Times: Adhere strictly to the same incubation times for cell treatment and assay development in all experiments.

  • Solvent Consistency: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is consistent across all experiments and is below the toxic threshold for your specific cell line.[4]

Troubleshooting Guides

Issue 1: Unexpectedly Low Cytotoxicity or High Cell Viability

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
This compound Degradation Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Sub-optimal Cell Density Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. Low cell numbers may not produce a strong enough signal.
Incorrect Assay Timing Apoptosis is a dynamic process. If the assay is performed too early or too late, the cytotoxic effect may not be detected. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Interference from this compound Some natural products can interfere with assay reagents. For tetrazolium-based assays (e.g., MTT), this compound might reduce the dye, leading to a false signal of high viability. Run a cell-free control with this compound and the assay reagent to check for direct reduction. If interference is observed, consider switching to a different assay (e.g., ATP-based or LDH release assay).
Issue 2: Unexpectedly High Cytotoxicity, Even at Low Concentrations

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Run a solvent control with a range of concentrations to determine the maximum non-toxic concentration for your cell line.
Contamination Microbial contamination (bacteria, yeast, mycoplasma) can cause cell death and affect assay results. Regularly check cell cultures for contamination and test for mycoplasma.
Over-seeding of Cells High cell density can lead to nutrient depletion and accumulation of toxic byproducts, causing cell death that is not due to the compound being tested. Optimize cell seeding density.
Pipetting Error Errors in serial dilutions can lead to higher than intended concentrations of this compound. Double-check calculations and pipetting technique.

Quantitative Data

As specific in vitro IC50 values for this compound are not widely reported in the literature, it is crucial to determine the IC50 experimentally for your specific cell line and conditions. The following table provides a general framework for presenting such data.

Table 1: Example of IC50 Values for this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
Hepatocellular Carcinoma (e.g., HepG2)MTT48Experimentally Determined
Normal Hepatocyte (e.g., THLE-2)LDH Release48Experimentally Determined
Other Cell LineATP-based48Experimentally Determined

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of solvent used for this compound) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS, filter-sterilized) to each well and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium and MTT only) from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: LDH Release Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of your chosen kit. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit). Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Visualizations

Experimental Workflow for Cytotoxicity Assays

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Prepare this compound Serial Dilutions A->B C Treat Cells with this compound B->C D Incubate for a Defined Period (e.g., 24, 48, 72h) C->D E Add Assay Reagent (e.g., MTT, LDH substrate) D->E F Incubate and Develop Signal E->F G Measure Absorbance/Fluorescence/Luminescence F->G H Calculate % Viability/Cytotoxicity G->H I Determine IC50 Value H->I

Caption: A generalized workflow for in vitro cytotoxicity assays.

Troubleshooting Logic for High Assay Variability

G Start High Variability in Results Q1 Is variability between replicates in the same plate? Start->Q1 A1_Yes Check for: - Pipetting errors - Uneven cell seeding - Edge effects - Bubbles Q1->A1_Yes Yes Q2 Is variability between different experiments? Q1->Q2 No End Consistent Results A1_Yes->End A2_Yes Check for: - Cell passage number/health - Reagent preparation consistency - Incubation time consistency - Solvent concentration Q2->A2_Yes Yes Q2->End No A2_Yes->End

Caption: A troubleshooting decision tree for high variability in cytotoxicity assays.

Proposed Signaling Pathway for this compound-Induced Hepatotoxicity

Disclaimer: The precise molecular mechanism of this compound-induced cytotoxicity has not been fully elucidated. This diagram represents a plausible pathway based on the known hepatotoxic effects of other mycotoxins, which often induce apoptosis through mitochondrial-dependent pathways.

G cluster_cell Hepatocyte RhizoninA This compound Mitochondria Mitochondria RhizoninA->Mitochondria Induces Stress Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Mitochondria->Bax Upregulation CytochromeC Cytochrome c Mitochondria->CytochromeC Release Bcl2->Mitochondria Inhibits Permeabilization Bax->Mitochondria Promotes Permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A proposed intrinsic apoptosis pathway for this compound in hepatocytes.

References

Technical Support Center: Refinement of Animal Models for Rhizonin A Toxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhizonin A toxicity models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary toxic effects?

A1: this compound is a cyclic heptapeptide mycotoxin.[1][2] It is not produced by the fungus Rhizopus microsporus itself, but by its endosymbiotic bacteria, Burkholderia endofungorum.[1][3] The primary toxic effect of this compound is severe, non-specific hepatotoxicity, leading to a range of hepatic lesions and both acute and chronic liver failure.[1] It is also known to cause damage to the kidneys.

Q2: Which animal models are most commonly used for studying this compound toxicity?

A2: The most frequently cited animal models for in vivo studies of this compound toxicity are rats and Pekin ducklings. Rats, specifically young inbred male BD IX rats and partially inbred albino rats, have been used to study the effects of both crude Rhizopus microsporus culture material and purified this compound.

Q3: What is the established lethal dose of this compound in these models?

A3: In young male partially inbred albino rats, a single oral gavage dose of 70 mg/kg of pure this compound was found to be above the LD100, causing 100% mortality. Higher doses of 96, 131, and 180 mg/kg also resulted in 100% mortality.

Troubleshooting Guides

Issue 1: High variability in toxicity study outcomes.

  • Potential Cause 1: Inconsistent Purity of this compound.

    • Solution: Ensure the purity of the this compound used in your experiments. It is crucial to have a consistent source or to perform rigorous quality control on each batch. The production of this compound is dependent on the presence of the endosymbiotic Burkholderia bacteria in the Rhizopus microsporus culture. Curing the fungus with antibiotics can lead to a non-producing, symbiont-free phenotype.

  • Potential Cause 2: Animal Strain and Age Differences.

    • Solution: Use a consistent strain, sex, and age of animals for all experiments. The original studies specified the use of young inbred male BD IX rats and young male partially inbred albino rats. Age can significantly impact metabolic rates and susceptibility to toxins.

  • Potential Cause 3: Inconsistent Administration Technique.

    • Solution: Standardize the oral gavage procedure. Ensure the vehicle (e.g., dimethyl sulfoxide) is consistent and administered at the same volume per body weight for all animals. Fasting the animals prior to dosing can also reduce variability in absorption.

Issue 2: Difficulty in assessing sub-lethal toxicity.

  • Potential Cause: Insensitive or non-specific biomarkers.

    • Solution: Employ a panel of biochemical and histopathological markers. In addition to monitoring mortality and weight loss, collect blood samples to measure serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Creatinine levels can also be measured to assess kidney damage. For histopathological analysis, examine both liver and kidney tissues for signs of cellular damage.

Issue 3: Unexpected animal mortality at lower than expected doses.

  • Potential Cause: Contamination of the this compound sample.

    • Solution: Verify the purity of your this compound sample. The crude extract from Rhizopus microsporus cultures may contain other toxic metabolites.

  • Potential Cause: Animal stress.

    • Solution: Ensure proper animal handling and housing conditions to minimize stress, which can exacerbate toxic effects.

Experimental Protocols

Protocol 1: In Vivo this compound Toxicity Study in Rats

  • Animal Model: Young male, partially inbred albino rats.

  • Housing: House animals in standard laboratory conditions with ad libitum access to food and water.

  • Preparation of Dosing Solution:

    • Dissolve pure this compound in dimethyl sulfoxide (DMSO).

    • Prepare different concentrations to achieve the desired doses (e.g., 70, 96, 131, 180 mg/kg body weight).

  • Administration:

    • Fast the rats for 12 hours prior to dosing.

    • Administer the this compound solution via a single oral gavage.

  • Monitoring:

    • Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 10 days.

    • Record body weight daily.

  • Sample Collection:

    • At the end of the observation period (or upon euthanasia), collect blood samples via cardiac puncture for biochemical analysis.

    • Perform a necropsy and collect liver and kidney tissues for histopathological examination.

  • Biochemical Analysis:

    • Centrifuge blood samples to separate serum.

    • Measure serum levels of ALT, AST, ALP, and creatinine.

  • Histopathological Analysis:

    • Fix liver and kidney tissues in 10% neutral buffered formalin.

    • Embed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Examine sections under a light microscope for evidence of hepatocellular degeneration, necrosis, disassociation of liver cell cords, periportal bile-duct proliferation, and renal tubular epithelial changes.

Data Presentation

Table 1: Lethal Doses of this compound in Rats

Dose (mg/kg)Administration RouteAnimal ModelOutcomeReference
70Oral GavageYoung male partially inbred albino rats>LD100 (100% mortality)
96Oral GavageYoung male partially inbred albino rats100% mortality
131Oral GavageYoung male partially inbred albino rats100% mortality
180Oral GavageYoung male partially inbred albino rats100% mortality

Table 2: Histopathological Findings in Rats Exposed to this compound

OrganHistopathological ChangesReference
LiverHepatocyte degeneration to necrosis, disassociation of liver cell cords, periportal bile-duct proliferation.
KidneyRenal tubular epithelium degeneration to necrosis.

Signaling Pathways and Experimental Workflows

Diagram 1: Experimental Workflow for this compound Toxicity Study in Rats

G A Dosing Preparation (this compound in DMSO) C Oral Gavage Administration A->C B Animal Acclimatization (Young male rats) B->C D Clinical Observation (Mortality, Body Weight) C->D E Blood Collection (Cardiac Puncture) D->E F Tissue Collection (Liver, Kidney) D->F G Biochemical Analysis (ALT, AST, ALP, Creatinine) E->G H Histopathological Analysis (H&E Staining) F->H I Data Analysis & Interpretation G->I H->I

Caption: Workflow for in vivo this compound toxicity assessment in a rat model.

Diagram 2: Postulated Signaling Pathway for this compound-Induced Hepatotoxicity

G cluster_cell Hepatocyte RA This compound Mito Mitochondrial Dysfunction RA->Mito ROS Increased ROS (Oxidative Stress) Mito->ROS Apoptosis Apoptosis ROS->Apoptosis Necrosis Necrosis ROS->Necrosis Damage Cellular Damage & Liver Injury Apoptosis->Damage Necrosis->Damage

Caption: Proposed mechanism of this compound-induced liver cell death.

References

Strategies to minimize degradation of Rhizonin A samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Rhizonin A samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a hepatotoxic cyclopeptide mycotoxin.[1][2][3][4] Like many complex biomolecules, its chemical structure can be susceptible to degradation under various environmental conditions, which can impact the accuracy and reproducibility of experimental results. Ensuring sample stability is critical for reliable quantification and biological activity assessment.

Q2: What are the primary factors that can cause this compound degradation?

Based on the general stability of cyclopeptides and molecules with similar functional groups, the primary factors that can induce degradation of this compound include:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of peptide bonds within the cyclic structure.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[5]

  • Oxidizing Agents: The furan moiety within the structure of this compound may be susceptible to oxidation.

Q3: How should I store my this compound samples to ensure long-term stability?

For long-term storage, it is recommended to store this compound as a solid, lyophilized powder at -20°C or below, protected from light and moisture. If in solution, use a non-aqueous, aprotic solvent like anhydrous DMSO and store at -80°C. Avoid repeated freeze-thaw cycles.

Q4: What solvents are recommended for dissolving and diluting this compound?

For initial solubilization, dimethyl sulfoxide (DMSO) is a common choice. For aqueous buffers in experiments, it is crucial to ensure the final DMSO concentration is low and does not affect the assay. The stability of this compound in various aqueous buffers should be experimentally determined, but neutral pH (around 7.0) is generally a safer starting point.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or concentration over time in aqueous solution. Hydrolysis of peptide bonds. Prepare fresh solutions for each experiment. If storage of aqueous solutions is necessary, perform a stability study at different pH values and temperatures to determine optimal conditions. Consider storing aliquots at -80°C.
Inconsistent results between experiments. Sample degradation due to light exposure. Protect samples from light at all stages of handling, storage, and analysis. Use amber vials or cover containers with aluminum foil.
Appearance of unknown peaks in HPLC/LC-MS analysis. Formation of degradation products. Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method. Potential degradation could arise from hydrolysis, oxidation, or photolysis.
Reduced recovery during extraction from biological matrices. Adsorption to labware or instability in the extraction solvent. Use low-adsorption polypropylene labware. Evaluate the stability of this compound in the chosen extraction solvent and minimize the time the sample spends in the solvent.

Summary of Potential Degradation of Cyclopeptides

Stress Condition Potential Degradation Pathway General Observations for Cyclopeptides
Acidic pH Hydrolysis of peptide bonds.Stability is variable; some cyclopeptides show resistance, while others degrade.
Alkaline pH Hydrolysis of peptide bonds.Generally, cyclopeptides are more susceptible to degradation at higher pH.
Elevated Temperature Increased rate of hydrolysis and other reactions.Cyclopeptides often exhibit high thermal stability due to their rigid structure, but prolonged exposure to high temperatures will lead to degradation.
Light Exposure Photodegradation.Can lead to the formation of various degradation products, especially in the presence of photosensitizers.
Oxidation Oxidation of susceptible amino acid residues or other functional groups (e.g., furan ring).The furan moiety in this compound is a potential site for oxidative degradation.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with UV/Vis or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis. For solution stability, heat a methanolic solution at 60°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to direct sunlight for 48 hours or in a photostability chamber. Keep a control sample in the dark.

  • Analysis: Analyze all samples, along with a control sample (this compound in methanol stored at 4°C), by a stability-indicating HPLC or LC-MS method to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm or MS detection

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study should be used to demonstrate specificity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Expose to Stress Conditions Base Base Hydrolysis Stock->Base Expose to Stress Conditions Oxidation Oxidative Degradation Stock->Oxidation Expose to Stress Conditions Thermal Thermal Degradation Stock->Thermal Expose to Stress Conditions Photo Photodegradation Stock->Photo Expose to Stress Conditions Analysis HPLC / LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Interpretation Analysis->Data Troubleshooting_Logic Start Inconsistent Experimental Results Observed Check_Storage Review Sample Storage Conditions Start->Check_Storage Check_Handling Examine Sample Handling Procedures Start->Check_Handling Degradation_Suspected Degradation Suspected Check_Storage->Degradation_Suspected Check_Handling->Degradation_Suspected Run_Control Analyze Freshly Prepared Standard Degradation_Suspected->Run_Control Yes Optimize_Protocol Optimize Storage and Handling Protocol Degradation_Suspected->Optimize_Protocol No Perform_Forced_Degradation Conduct Forced Degradation Study Run_Control->Perform_Forced_Degradation Perform_Forced_Degradation->Optimize_Protocol

References

Validation & Comparative

Comparative analysis of Rhizonin A and aflatoxin cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination for Researchers and Drug Development Professionals

In the realm of toxicology and drug development, understanding the cytotoxic profiles of naturally occurring toxins is paramount for risk assessment and the exploration of new therapeutic avenues. This guide provides a comparative analysis of two potent mycotoxins: Rhizonin A and Aflatoxin. While both are known for their significant toxicity, the extent of their cytotoxic effects and the available research data differ substantially. This analysis aims to present a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in their understanding of these compounds.

Executive Summary

Aflatoxins, particularly Aflatoxin B1 (AFB1), are well-characterized mycotoxins with a vast body of research detailing their cytotoxic and carcinogenic properties.[1][2][3] In contrast, this compound, a cyclic peptide produced by endosymbiotic bacteria within the fungus Rhizopus microsporus, is a potent toxin with demonstrated in vivo toxicity, but lacks extensive in vitro cytotoxicity data.[4][5] This guide will present a side-by-side comparison of their known cytotoxic effects, mechanisms of action, and the experimental protocols used to assess their toxicity. A significant data gap exists for the in vitro cytotoxicity of this compound, which will be highlighted throughout this analysis.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound and Aflatoxin. The lack of publicly available in vitro data for this compound is a notable limitation in a direct quantitative comparison.

ParameterThis compoundAflatoxin B1 (AFB1)
In Vitro IC50 Data not available11.11 µM (HepG2 cells) 38.8 µM (Caco-2 cells, 48h) 3.12 ppm (HepG2 cells, 48h, AlamarBlue assay) 687 nM (BME-UV1 cells, 24h) 180 nM (BME-UV1 cells, 48h)
In Vivo LD50/LD100 LD100: 70 mg/kg (rats, single dose by gavage)Varies by species and route of administration.
Target Organs Liver, KidneysLiver (primary target), Kidneys, Immune System
Cellular Effects Hepatocyte degeneration and necrosis, disassociation of liver cell cords, periportal bile-duct proliferation, renal tubular epithelium degeneration and necrosis (in vivo)Induction of apoptosis, oxidative stress, DNA damage, cell cycle arrest, inhibition of protein and DNA synthesis

Mechanisms of Cytotoxicity

This compound: The precise cellular and molecular mechanisms underlying this compound's cytotoxicity have not been extensively elucidated in published literature. The in vivo studies point towards severe damage to the liver and kidneys. The observed histopathological changes, such as necrosis and architectural disruption of liver tissue, suggest a potent and direct toxic effect on these organs.

Aflatoxin B1: The cytotoxic mechanism of AFB1 is well-documented. After metabolic activation in the liver by cytochrome P450 enzymes, AFB1 is converted to the highly reactive Aflatoxin B1-8,9-epoxide. This epoxide can bind to DNA, forming DNA adducts that lead to mutations and interfere with DNA replication and transcription, ultimately triggering apoptosis. Furthermore, AFB1 induces oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and contributing to its cytotoxic and carcinogenic effects.

Signaling Pathways

The following diagram illustrates a simplified signaling pathway for Aflatoxin B1-induced apoptosis, a key mechanism of its cytotoxicity.

Aflatoxin_Apoptosis_Pathway AFB1 Aflatoxin B1 CYP450 Cytochrome P450 (Liver) AFB1->CYP450 Metabolism AFBO AFB1-8,9-epoxide CYP450->AFBO DNA_Adducts DNA Adducts AFBO->DNA_Adducts Binds to DNA p53 p53 Activation DNA_Adducts->p53 Bax Bax Activation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Aflatoxin B1-induced apoptosis pathway.

Experimental Protocols

The assessment of cytotoxicity is fundamental to understanding the toxic potential of compounds like this compound and Aflatoxin. Standardized in vitro assays are routinely employed for this purpose.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Aflatoxin B1) and a vehicle control. Incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can then be determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between healthy, apoptotic, and necrotic cells based on changes in the plasma membrane. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.

Detailed Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will distinguish between live cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).

The following diagram illustrates a typical workflow for assessing cytotoxicity using in vitro methods.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays Start Start: Cell Culture Seeding Cell Seeding (e.g., 96-well plate) Start->Seeding Treatment Compound Treatment (Varying Concentrations) Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis Data_Analysis Data Analysis (e.g., IC50 determination) MTT->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion on Cytotoxicity Data_Analysis->Conclusion

References

Validating the Mechanism of Action of Rhizonin A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of Rhizonin A, a hepatotoxic cyclic peptide. By leveraging comparative analysis with known toxins and outlining detailed experimental protocols, this document serves as a practical resource for elucidating the molecular pathways affected by this potent natural product.

Introduction to this compound

This compound is a cyclic heptapeptide known for its significant hepatotoxicity.[1][2] Originally thought to be a mycotoxin produced by the fungus Rhizopus microsporus, it is, in fact, synthesized by symbiotic Burkholderia bacteria residing within the fungus. In vivo studies have demonstrated that this compound induces severe liver damage, characterized by hepatocellular degeneration and necrosis.[3] However, the precise molecular mechanism underlying its toxicity remains to be fully elucidated. This guide proposes a putative mechanism of action for this compound and details a systematic approach to its experimental validation.

Comparative Analysis of Hepatotoxic Cyclopeptide Toxins

To formulate a hypothesis for this compound's mechanism of action, it is instructive to compare it with other well-characterized hepatotoxic cyclopeptide toxins.

ToxinChemical StructureKnown Molecular Target(s)Primary Cellular Effects
α-Amanitin Bicyclic octapeptideRNA Polymerase II[3][4]Inhibition of transcription, leading to apoptosis.
Phalloidin Bicyclic heptapeptideF-actinStabilization of actin filaments, preventing depolymerization and disrupting cell motility and integrity.
Microcystin-LR Monocyclic heptapeptideProtein Phosphatase 1 (PP1) and 2A (PP2A)Hyperphosphorylation of cellular proteins, leading to cytoskeletal disruption, oxidative stress, and apoptosis/necrosis.
This compound Cyclic heptapeptideHypothesized: Protein Phosphatases (e.g., PP1/PP2A) or other key signaling proteins. Hepatocellular necrosis and apoptosis.

Based on its cyclic peptide structure and potent hepatotoxicity, we hypothesize that this compound, similar to microcystins, may target and inhibit essential cellular enzymes such as protein phosphatases. This inhibition would lead to a cascade of downstream effects culminating in cell death.

Proposed Signaling Pathway for this compound-Induced Hepatotoxicity

The following diagram illustrates a hypothetical signaling pathway for this compound's mechanism of action, drawing parallels with known hepatotoxins and integrating common cell death pathways.

RhizoninA_MoA cluster_0 Cellular Entry cluster_1 Intracellular Targeting cluster_2 Downstream Effects cluster_3 Cell Death Pathways Rhizonin_A This compound Transporter Membrane Transporter (e.g., OATP) Rhizonin_A->Transporter Target_Protein Hypothesized Target (e.g., Protein Phosphatase) Transporter->Target_Protein Inhibition Hyperphosphorylation Protein Hyperphosphorylation Target_Protein->Hyperphosphorylation Cytoskeletal_Disruption Cytoskeletal Disruption Hyperphosphorylation->Cytoskeletal_Disruption Oxidative_Stress Oxidative Stress (ROS Production) Hyperphosphorylation->Oxidative_Stress Apoptosis Apoptosis Cytoskeletal_Disruption->Apoptosis Oxidative_Stress->Apoptosis Necrosis Necrosis Oxidative_Stress->Necrosis

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Validating the Mechanism of Action

A multi-pronged approach is necessary to validate the proposed mechanism of action. The following workflow outlines key experimental stages.

Experimental_Workflow Start Start: Hypothesis Formulation Target_ID Phase 1: Target Identification Start->Target_ID In_Vitro_Validation Phase 2: In Vitro Validation Target_ID->In_Vitro_Validation Cell_Based_Assays Phase 3: Cell-Based Assays In_Vitro_Validation->Cell_Based_Assays Pathway_Analysis Phase 4: Signaling Pathway Analysis Cell_Based_Assays->Pathway_Analysis Conclusion Conclusion: Mechanism Elucidation Pathway_Analysis->Conclusion

Caption: Experimental workflow for mechanism of action validation.

Detailed Experimental Protocols

Phase 1: Target Identification

Objective: To identify the direct molecular target(s) of this compound in hepatocytes.

Methods:

  • Affinity Chromatography-Mass Spectrometry:

    • Synthesize a this compound analog with a linker for immobilization on affinity beads.

    • Incubate the immobilized this compound with liver cell lysate.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA):

    • Treat intact liver cells or cell lysates with this compound or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the soluble fraction by SDS-PAGE and Western blotting for candidate target proteins or by mass spectrometry for a proteome-wide analysis. A shift in the melting temperature of a protein in the presence of this compound indicates direct binding.

Phase 2: In Vitro Validation

Objective: To confirm the direct interaction of this compound with the identified target protein(s) and characterize its functional consequences.

Method:

  • Protein Phosphatase Activity Assay:

    • Purify the candidate protein phosphatase (e.g., PP1 or PP2A).

    • Incubate the purified enzyme with a specific substrate in the presence of varying concentrations of this compound.

    • Measure the enzymatic activity (e.g., by colorimetric or fluorometric detection of the dephosphorylated substrate).

    • As a positive control, use a known inhibitor of the phosphatase, such as microcystin-LR.

Assay ComponentDescription
EnzymeRecombinant human Protein Phosphatase 1 or 2A
Substratep-Nitrophenyl phosphate (pNPP) or a phosphopeptide substrate
Test CompoundThis compound (0.01 - 100 µM)
Positive ControlMicrocystin-LR (1 µM)
DetectionSpectrophotometric measurement of p-nitrophenol at 405 nm
Phase 3: Cell-Based Assays

Objective: To characterize the cellular effects of this compound on hepatocytes and determine the mode of cell death.

Methods:

  • Hepatotoxicity Assays:

    • Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2).

    • Treat the cells with a dose range of this compound for various time points.

    • Assess cell viability using assays such as MTT or LDH release.

  • Apoptosis vs. Necrosis Assays:

    • Treat cells with this compound.

    • Stain cells with Annexin V (an early marker of apoptosis) and Propidium Iodide (a marker of late apoptosis/necrosis).

    • Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of live, apoptotic, and necrotic cells.

ParameterAssayPrinciple
Cell ViabilityMTT AssayMeasures metabolic activity.
CytotoxicityLDH Release AssayMeasures membrane integrity.
ApoptosisAnnexin V/PI StainingDetects phosphatidylserine externalization and membrane permeability.
Caspase ActivityCaspase-3/7 Glo AssayMeasures the activity of executioner caspases.
Phase 4: Signaling Pathway Analysis

Objective: To investigate the downstream signaling pathways affected by this compound.

Method:

  • Western Blot Analysis:

    • Treat hepatocytes with this compound for different durations.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies against key signaling proteins, including phosphorylated forms (e.g., phospho-p38 MAPK, phospho-JNK) and apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3).

Conclusion

The validation of this compound's mechanism of action requires a systematic and multi-faceted experimental approach. By combining target identification strategies with functional in vitro and cell-based assays, researchers can elucidate the molecular basis of its hepatotoxicity. The proposed workflow and experimental designs in this guide provide a robust framework for these investigations, which will be crucial for understanding the toxicology of this potent natural product and for its potential applications in biomedical research.

References

A Comparative Guide to Microbial Hepatotoxins: Rhizonin A in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Rhizonin A, a potent microbial hepatotoxin, with other well-characterized microbial toxins that target the liver. This document aims to be an objective resource, presenting key toxicity data, outlining mechanisms of action, and detailing relevant experimental protocols to support research and drug development efforts in toxicology and pharmacology.

Overview of Microbial Hepatotoxins

Microbial hepatotoxins are a diverse group of secondary metabolites produced by various microorganisms, including fungi and bacteria, that cause injury to the liver. These toxins are a significant concern for human and animal health due to their potential to contaminate food, water, and agricultural commodities. Understanding their distinct mechanisms of action is crucial for developing effective diagnostic and therapeutic strategies. This guide focuses on a comparative analysis of this compound against Aflatoxin B1, Microcystin-LR, and the phallotoxins/amatoxins group (represented by α-Amanitin and Phalloidin).

Comparative Toxicity and Mechanisms of Action

The hepatotoxicity of these microbial toxins varies significantly in terms of potency and the molecular pathways they disrupt. While some toxins require metabolic activation to exert their effects, others directly interact with cellular components.

This compound

This compound is a cyclic peptide hepatotoxin that, interestingly, is not produced by a fungus but by an endosymbiotic bacterium, Burkholderia sp., residing within the fungus Rhizopus microsporus.[1][2][3][4][5] In animal studies, this compound has demonstrated severe, non-specific hepatotoxicity, causing a spectrum of hepatic lesions and inducing both acute and chronic liver failure, which has led to 100% mortality in some animal tests. The toxin also exhibits nephrotoxic effects, with observed degeneration and necrosis of renal tubular epithelium.

The precise molecular mechanism of this compound's hepatotoxicity is not yet fully elucidated. However, its cyclopeptide structure and the nature of the observed cellular damage suggest potential interference with fundamental cellular processes.

Aflatoxin B1 (AFB1)

Aflatoxin B1 is a mycotoxin produced by Aspergillus species. It is a potent hepatocarcinogen and is considered a pro-toxin, meaning it requires metabolic activation by cytochrome P450 enzymes in the liver to its reactive epoxide form, AFB1-8,9-epoxide. This epoxide can then bind to DNA and proteins, leading to cellular damage. The primary mechanism of AFB1-induced hepatotoxicity involves the induction of oxidative stress, mitochondrial dysfunction, and inflammation.

Microcystin-LR (MC-LR)

Microcystin-LR is a cyclic peptide toxin produced by cyanobacteria. Its primary mechanism of action is the inhibition of protein phosphatases 1 and 2A (PP1 and PP2A) in hepatocytes. This inhibition leads to hyperphosphorylation of numerous cellular proteins, resulting in the disruption of the cytoskeleton, loss of cell morphology, apoptosis, and necrosis.

α-Amanitin and Phalloidin

These toxins are produced by the Amanita phalloides mushroom. α-Amanitin is a cyclic peptide that acts as a potent inhibitor of RNA polymerase II, thereby halting mRNA synthesis and leading to cell death. Phalloidin, another cyclic peptide from the same mushroom, selectively binds to and stabilizes filamentous actin (F-actin), preventing its depolymerization and disrupting normal cellular dynamics.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for the selected microbial hepatotoxins. It is important to note that toxicity can vary depending on the animal model, route of administration, and other experimental conditions.

ToxinToxin ClassPrimary SourceLD50 (Oral, Rat)Key Mechanistic Target(s)
This compound CyclopeptideBurkholderia sp. (endosymbiont of Rhizopus microsporus)< 70 mg/kg (>LD100)Not fully elucidated
Aflatoxin B1 MycotoxinAspergillus flavus, A. parasiticus1-10 mg/kgDNA, Proteins (after metabolic activation)
Microcystin-LR Cyanotoxin (Cyclic Peptide)Microcystis aeruginosa and other cyanobacteria~5 mg/kgProtein Phosphatases 1 and 2A
α-Amanitin Amatoxin (Cyclic Peptide)Amanita phalloides~0.1 mg/kgRNA Polymerase II
Phalloidin Phallotoxin (Cyclic Peptide)Amanita phalloidesNot orally toxicF-actin

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways affected by these toxins and the experimental workflows used to study them is essential for a deeper understanding of their toxicology.

Signaling Pathways

Hepatotoxin_Pathways cluster_rhizonin This compound cluster_aflatoxin Aflatoxin B1 cluster_microcystin Microcystin-LR cluster_amanitin α-Amanitin Rhizonin_A Rhizonin_A Unknown_Target Unknown Molecular Target Rhizonin_A->Unknown_Target Hepatocyte_Damage_R Hepatocyte Damage (Degeneration, Necrosis) Unknown_Target->Hepatocyte_Damage_R Aflatoxin_B1 Aflatoxin_B1 CYP450 CYP450 Activation Aflatoxin_B1->CYP450 AFB1_Epoxide AFB1-8,9-epoxide CYP450->AFB1_Epoxide DNA_Adducts DNA Adducts AFB1_Epoxide->DNA_Adducts Protein_Adducts Protein Adducts AFB1_Epoxide->Protein_Adducts Oxidative_Stress Oxidative Stress AFB1_Epoxide->Oxidative_Stress Hepatocyte_Damage_A Hepatocyte Damage (Carcinogenesis) DNA_Adducts->Hepatocyte_Damage_A Protein_Adducts->Hepatocyte_Damage_A Oxidative_Stress->Hepatocyte_Damage_A Microcystin_LR Microcystin_LR PP1_PP2A Protein Phosphatases 1 & 2A Microcystin_LR->PP1_PP2A Inhibition Hyperphosphorylation Protein Hyperphosphorylation PP1_PP2A->Hyperphosphorylation Leads to Cytoskeletal_Disruption Cytoskeletal Disruption Hyperphosphorylation->Cytoskeletal_Disruption Hepatocyte_Damage_M Hepatocyte Damage (Apoptosis, Necrosis) Cytoskeletal_Disruption->Hepatocyte_Damage_M alpha_Amanitin α-Amanitin RNA_Polymerase_II RNA Polymerase II alpha_Amanitin->RNA_Polymerase_II Inhibition mRNA_Synthesis mRNA Synthesis Inhibition RNA_Polymerase_II->mRNA_Synthesis Leads to Protein_Synthesis_Block Protein Synthesis Block mRNA_Synthesis->Protein_Synthesis_Block Hepatocyte_Damage_Am Hepatocyte Damage (Cell Death) Protein_Synthesis_Block->Hepatocyte_Damage_Am

Experimental Workflow for Hepatotoxicity Assessment

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis Cell_Culture Hepatocyte Cell Culture (e.g., HepG2, Primary Hepatocytes) Toxin_Exposure Toxin Exposure (Dose-Response) Cell_Culture->Toxin_Exposure Cytotoxicity_Assay Cytotoxicity Assays (MTT, LDH) Toxin_Exposure->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, qPCR) Toxin_Exposure->Mechanism_Studies Data_Analysis Data Analysis & Interpretation (LD50/IC50 Calculation, Pathway Analysis) Cytotoxicity_Assay->Data_Analysis Mechanism_Studies->Data_Analysis Animal_Model Animal Model Selection (e.g., Rat, Mouse) Toxin_Administration Toxin Administration (e.g., Oral Gavage) Animal_Model->Toxin_Administration Clinical_Observation Clinical Observation & Blood Chemistry Toxin_Administration->Clinical_Observation Histopathology Histopathological Analysis (Liver, Kidney) Toxin_Administration->Histopathology Clinical_Observation->Data_Analysis Histopathology->Data_Analysis

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for generating reproducible and comparable data in toxicology research.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed hepatocytes (e.g., HepG2 cells) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.

  • Toxin Treatment: Prepare serial dilutions of the hepatotoxin in the appropriate cell culture medium. Replace the existing medium with the toxin-containing medium and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of toxin that inhibits cell viability by 50%).

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 425)

This protocol provides a framework for determining the acute oral toxicity of a substance.

Protocol:

  • Animal Selection: Use healthy, young adult rats (8-12 weeks old) of a single sex (typically females). Animals should be acclimatized to laboratory conditions for at least five days.

  • Fasting: Fast the animals overnight (for rats) prior to dosing, with free access to water.

  • Dose Administration: Administer the test substance (e.g., this compound dissolved in a suitable vehicle like dimethylsulfoxide) as a single dose via oral gavage.

  • Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals: frequently during the first 24 hours and then daily for a total of 14 days.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, humanely euthanize all surviving animals and perform a gross necropsy.

  • Histopathology: Collect target organs, particularly the liver and kidneys, for histopathological examination.

  • Data Analysis: Analyze the data to determine the LD50 value and observe any dose-related toxic effects.

Conclusion

This compound is a potent hepatotoxin with a unique biological origin. While its acute toxicity has been demonstrated, further research is critically needed to elucidate its precise molecular mechanism of action. A thorough understanding of how this compound induces hepatotoxicity, in comparison to well-characterized toxins like Aflatoxin B1, Microcystin-LR, and α-Amanitin, will be invaluable for risk assessment, the development of diagnostic tools, and the exploration of potential therapeutic interventions. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further investigations into the toxicology of these important microbial compounds.

References

Unveiling the Molecular Targets of Rhizonin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rhizonin A, a cyclic peptide mycotoxin, is a known hepatotoxin, inducing significant liver damage.[1][2] While its toxic effects are well-documented, the precise molecular targets within hepatocytes remain elusive. This guide provides a comparative analysis of this compound with other well-characterized hepatotoxic cyclic peptides, offering insights into potential mechanisms of action and outlining experimental strategies for target identification.

Comparative Analysis of Hepatotoxic Cyclic Peptides

To understand the potential molecular mechanisms of this compound, it is valuable to compare it with other cyclic peptides known to target the liver. This section details the molecular targets and toxicological data for three such compounds: Phalloidin, Microcystin-LR, and α-Amanitin.

Molecular Targets and Mechanism of Action
ToxinMolecular Target(s)Mechanism of Action
This compound Unknown Causes hepatocyte degeneration and necrosis.[2]
Phalloidin F-actinBinds to and stabilizes filamentous actin (F-actin), preventing its depolymerization and disrupting normal cellular dynamics.[3][4]
Microcystin-LR Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A)Covalently binds to and inhibits PP1 and PP2A, leading to hyperphosphorylation of cellular proteins, disruption of cell signaling, and induction of oxidative stress.
α-Amanitin RNA Polymerase IIBinds to RNA polymerase II, inhibiting the translocation of RNA and DNA and thereby blocking transcription, which ultimately leads to cell death.
Quantitative Toxicity Data
ToxinLD50 (Intraperitoneal, Mouse)Other Relevant Data
This compound LD100 < 70 mg/kg (Oral, Rat)
Phalloidin ~2 mg/kg
Microcystin-LR ~50 µg/kgProvisional guidance for lifetime drinking water: 1 µg/L
α-Amanitin ~0.1 mg/kgOral LD50 in rats: 100 µg/kg

Experimental Protocols for Molecular Target Identification

The following are detailed methodologies for key experiments that can be employed to identify the molecular targets of this compound.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This technique is a powerful tool for isolating and identifying proteins that bind to a specific small molecule.

Protocol:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound containing a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

    • Couple the this compound derivative to the activated beads according to the manufacturer's protocol.

    • Wash the beads extensively to remove any non-covalently bound toxin.

  • Preparation of Liver Cell Lysate:

    • Homogenize fresh liver tissue or cultured hepatocytes in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Affinity Pull-Down:

    • Incubate the this compound-coupled beads with the liver cell lysate for several hours at 4°C with gentle rotation.

    • As a negative control, incubate the lysate with underivatized beads.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing solution (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands that are present in the this compound pull-down but not in the control.

    • Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the engagement of a compound with its target protein in a cellular context by measuring changes in the protein's thermal stability.

Protocol:

  • Cell Treatment:

    • Treat cultured hepatocytes with either this compound at various concentrations or a vehicle control.

    • Incubate the cells for a sufficient time to allow for target engagement.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed to pellet aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Detection and Analysis:

    • Analyze the soluble protein fractions by Western blotting using antibodies against candidate target proteins or by mass spectrometry for a proteome-wide analysis.

    • A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates direct binding.

Immunoprecipitation (IP)

If a candidate target protein is identified, co-immunoprecipitation can be used to validate the interaction.

Protocol:

  • Cell Lysate Preparation:

    • Prepare cell lysates from hepatocytes treated with and without this compound as described for AC-MS.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific to the candidate target protein.

    • Add protein A/G-coupled beads to pull down the antibody-protein complex.

    • Wash the beads to remove non-specific binders.

  • Detection of this compound:

    • Elute the protein complexes from the beads.

    • Analyze the eluate for the presence of this compound using techniques like HPLC or mass spectrometry. The presence of this compound in the immunoprecipitate of the target protein would confirm their interaction.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experimental approaches and potential signaling pathways affected by this compound, the following diagrams are provided.

Experimental_Workflow_for_Target_ID cluster_ACMS Affinity Chromatography-Mass Spectrometry (AC-MS) cluster_CETSA Cellular Thermal Shift Assay (CETSA) RhizoninA_beads This compound-coupled beads Incubation Incubation & Washing RhizoninA_beads->Incubation Lysate Hepatocyte Lysate Lysate->Incubation Elution Elution Incubation->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Target_ID_ACMS Target Protein Identification MS->Target_ID_ACMS Treated_Cells This compound-treated Hepatocytes Heat_Challenge Thermal Challenge Treated_Cells->Heat_Challenge Lysis_Centrifugation Lysis & Centrifugation Heat_Challenge->Lysis_Centrifugation Soluble_Proteins Soluble Protein Fraction Lysis_Centrifugation->Soluble_Proteins Western_Blot_MS Western Blot / MS Soluble_Proteins->Western_Blot_MS Target_Engagement Confirmation of Target Engagement Western_Blot_MS->Target_Engagement

Figure 1. Experimental workflow for this compound target identification.

Hypothetical_Signaling_Pathway RhizoninA This compound Unknown_Target Unknown Molecular Target(s) RhizoninA->Unknown_Target Binds to Upstream_Signal Upstream Signaling Event Unknown_Target->Upstream_Signal Activates/Inhibits Downstream_Cascade Downstream Signaling Cascade Upstream_Signal->Downstream_Cascade Oxidative_Stress Oxidative Stress Downstream_Cascade->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Downstream_Cascade->Mitochondrial_Dysfunction Apoptosis Apoptosis Oxidative_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Death Hepatocyte Death Apoptosis->Cell_Death

Figure 2. Hypothetical signaling pathway for this compound-induced hepatotoxicity.

By employing these established techniques and drawing comparisons with known hepatotoxins, researchers can systematically approach the identification of this compound's molecular targets, paving the way for a deeper understanding of its toxicology and the development of potential therapeutic interventions for mycotoxin-related liver damage.

References

The Crucial Role of N-methyl-3-(3-furyl)alanine in the Toxicity of Rhizonin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of toxins is paramount for mechanism elucidation and the development of potential therapeutics. This guide provides a comparative analysis of Rhizonin A, a hepatotoxic cyclic peptide, and its synthetic analog, highlighting the critical contribution of specific amino acid residues to its toxicity.

This compound, a mycotoxin originally isolated from the fungus Rhizopus microsporus, is a potent hepatotoxin causing significant liver and kidney damage in animal models[1]. It is, in fact, produced by an endosymbiotic bacterium, Burkholderia sp., residing within the fungus. The toxicity of this complex cyclic heptapeptide is not uniformly distributed across its structure; specific amino acid residues play a pivotal role in its deleterious effects. This guide focuses on the experimental evidence validating the indispensable role of its N-methyl-3-(3-furyl)alanine (Fua) residues in its toxicity.

Comparative Analysis: this compound vs. Phenylalanine-Substituted Analog

The core of this compound's toxicity lies in its two unique N-methyl-3-(3-furyl)alanine residues. Research has demonstrated that the substitution of these Fua residues with phenylalanine results in a dramatic reduction in cytotoxicity[2]. This finding underscores the furan moiety as a key pharmacophore for this compound's biological activity.

FeatureThis compound[Phe², Phe⁵]-Rhizonin A (Analog)
Structure Cyclic heptapeptide containing two N-methyl-3-(3-furyl)alanine residues.Cyclic heptapeptide with both N-methyl-3-(3-furyl)alanine residues replaced by N-methyl-phenylalanine.
Toxicity Highly hepatotoxic, causing liver and kidney necrosis. The lowest lethal dose (LD100) in rats is less than 70 mg/kg[1].Dramatically reduced cytotoxicity compared to native this compound[2].
Key Amino Acids for Toxicity N-methyl-3-(3-furyl)alanineN/A (key toxicophore is absent)

Experimental Protocols

The validation of the role of specific amino acids in this compound toxicity involves several key experimental stages: isolation of the native toxin, synthesis of the amino acid-substituted analog, and comparative cytotoxicity assays.

Isolation of this compound

This compound is typically isolated from cultures of the symbiotic bacterium Burkholderia sp. harbored by the fungus Rhizopus microsporus.

Protocol:

  • Cultivation: The bacterial endosymbiont is cultured in a suitable broth medium to promote the production of this compound.

  • Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to isolate the crude toxin.

  • Purification: The crude extract is subjected to multiple rounds of chromatographic purification, including silica gel chromatography and reverse-phase high-performance liquid chromatography (HPLC), to obtain pure this compound.

  • Characterization: The purified compound is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Synthesis of [Phe², Phe⁵]-Rhizonin A Analog

The synthesis of the phenylalanine-substituted analog is a complex multi-step process involving solid-phase or solution-phase peptide synthesis.

General Protocol Outline:

  • Amino Acid Precursors: Protected and activated forms of the constituent amino acids, including N-methyl-phenylalanine, are prepared.

  • Peptide Chain Assembly: The amino acids are sequentially coupled to form the linear heptapeptide precursor.

  • Cyclization: The linear peptide is cyclized to form the macrocyclic structure.

  • Purification and Characterization: The synthesized analog is purified by HPLC and its structure confirmed by mass spectrometry and NMR.

Comparative Cytotoxicity Assays

To compare the toxicity of this compound and its analog, in vitro cytotoxicity assays are performed using relevant cell lines, such as hepatoma cell lines (e.g., HepG2).

Protocol:

  • Cell Culture: Human hepatoma cells (HepG2) are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of this compound and the [Phe², Phe⁵]-Rhizonin A analog for a defined period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The concentration of each compound that causes 50% inhibition of cell viability (IC50) is calculated and compared. A significantly higher IC50 value for the analog would confirm its reduced cytotoxicity.

Visualizing the Molecular and Experimental Frameworks

To further clarify the concepts discussed, the following diagrams illustrate the structural differences between this compound and its non-toxic analog, as well as the experimental workflow for their comparison.

cluster_0 This compound cluster_1 [Phe², Phe⁵]-Rhizonin A Analog Rhizonin_A Cyclic Heptapeptide (Val-allo-Ile-Leu-N-Me-Ala-N-Me-Fua-Val-N-Me-Fua) Toxicity Toxicity Rhizonin_A->Toxicity High Rhizonin_A_Analog Cyclic Heptapeptide (Val-allo-Ile-Leu-N-Me-Ala-N-Me-Phe-Val-N-Me-Phe) Rhizonin_A_Analog->Toxicity Dramatically Reduced

Caption: Structural basis of this compound toxicity.

cluster_0 Compound Preparation cluster_1 Biological Evaluation cluster_2 Data Analysis Isolation Isolation of This compound Cytotoxicity_Assay Comparative Cytotoxicity Assay (e.g., MTT on HepG2 cells) Isolation->Cytotoxicity_Assay Synthesis Synthesis of [Phe², Phe⁵]-Rhizonin A Synthesis->Cytotoxicity_Assay Data_Analysis Determination of IC50 Values & Comparison of Toxicity Cytotoxicity_Assay->Data_Analysis

Caption: Experimental workflow for comparative toxicity analysis.

References

Independent Verification of Rhizonin A's Biosynthetic Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental methodologies employed in the independent verification of the biosynthetic pathway of Rhizonin A, a potent hepatotoxic cyclopeptide. Initially attributed to the fungus Rhizopus microsporus, subsequent research has unequivocally demonstrated its production by an endosymbiotic bacterium, Mycetohabitans endofungorum (formerly Burkholderia rhizoxina). This guide will dissect the key experimental approaches that have solidified our understanding of this intricate biosynthetic process.

From Fungal Mycotoxin to Bacterial Metabolite: A Paradigm Shift

The journey to elucidating the true origin of this compound involved a pivotal shift in scientific understanding, moving from a fungal to a bacterial source. This was established through a series of elegant experiments that are compared below.

Experimental Approach Description Key Findings Supporting Data
Antibiotic Curing The host fungus, Rhizopus microsporus, was treated with antibiotics to eliminate the endosymbiotic bacteria.Cessation of this compound production in the "cured" fungal culture.HPLC analysis showing the absence of the this compound peak in extracts from antibiotic-treated fungi, compared to a prominent peak in untreated controls.[1][2]
Isolation and Pure Culture of Endosymbiont The endosymbiotic bacteria were isolated from the fungal host and grown in a pure culture.Detection of this compound in the culture broth of the isolated bacteria.HPLC-MS analysis of the bacterial culture extract confirming the presence of this compound, identical to the compound isolated from the symbiotic culture.[1]
PCR and Phylogenetic Analysis PCR with universal bacterial primers was used to detect bacterial DNA in the rhizonin-producing fungus. 16S rRNA gene sequencing was then used for identification.Presence of bacterial 16S rRNA genes confirmed a bacterial presence. Phylogenetic analysis identified the endosymbiont as a member of the genus Burkholderia (now Mycetohabitans).[1][3]Agarose gel electrophoresis showing amplification of bacterial 16S rRNA genes from the total DNA of the fungus. Sequence data and phylogenetic trees showing the relationship of the endosymbiont to other Burkholderia species.

Delving Deeper: Unraveling the Genetic Blueprint

Following the confirmation of its bacterial origin, research focused on identifying and characterizing the specific genes and enzymes responsible for this compound biosynthesis. This was achieved through a combination of genomic, genetic, and biochemical techniques.

Experimental Approach Description Key Findings Supporting Data
Genome Sequencing and Bioinformatic Analysis The complete genome of Mycetohabitans endofungorum was sequenced.Identification of a large non-ribosomal peptide synthetase (NRPS) gene cluster, designated as the rhz cluster, predicted to be responsible for this compound synthesis.Annotation of the rhz gene cluster showing the modular organization of the NRPS genes, including adenylation (A), condensation (C), and thiolation (T) domains.
Gene Inactivation (Knockout) Studies Specific genes within the rhz cluster, such as the core NRPS gene rhzA and the dioxygenase gene rhzB, were deleted.Abolished production of this compound in the mutant strains, confirming the essential role of these genes in the biosynthetic pathway.Comparative HPLC-MS analysis of wild-type and mutant strains showing the absence of the this compound peak in the extracts of the knockout mutants.
Heterologous Expression The gene rhzB was expressed in a foreign host, Escherichia coli.The E. coli strain engineered to express rhzB was capable of producing 3-furylalanine (Fua), the characteristic non-proteinogenic amino acid found in this compound.HPLC-HRMS analysis of the culture extracts from the heterologous host confirming the production of Fua.
Isotope Labeling Studies The bacterial culture was fed with isotopically labeled potential precursors of the 3-furylalanine moiety, such as ¹³C-labeled tyrosine and L-DOPA.Incorporation of the isotopic labels into the this compound molecule, confirming that tyrosine and L-DOPA are the precursors for the biosynthesis of the 3-furylalanine residues.Mass spectrometry data showing the expected mass shift in this compound produced in the presence of labeled precursors.

Visualizing the Verification Workflow

The following diagram illustrates the logical flow of the key experimental stages in the independent verification of this compound's biosynthetic pathway.

Rhizonin_Verification_Workflow A Initial Observation: This compound from Rhizopus microsporus B Hypothesis 1: Fungal Origin (NRPS) A->B C Hypothesis 2: Bacterial Endosymbiont Origin A->C D Antibiotic Curing C->D E Endosymbiont Isolation & Pure Culture C->E F PCR & 16S rRNA Sequencing C->F G Result: This compound Production Ceases D->G H Result: This compound Produced by Bacteria E->H I Result: Bacterial DNA (Burkholderia) Detected F->I J Conclusion: Bacterial Origin Confirmed G->J H->J I->J K Genome Sequencing of Mycetohabitans endofungorum J->K L Identification of 'rhz' Biosynthetic Gene Cluster K->L M Gene Inactivation (e.g., ΔrhzA, ΔrhzB) L->M N Heterologous Expression (e.g., rhzB in E. coli) L->N O Isotope Labeling Experiments L->O P Result: This compound Production Abolished M->P Q Result: 3-Furylalanine (Fua) Produced N->Q R Result: Tyrosine & L-DOPA are Fua Precursors O->R S Conclusion: 'rhz' Cluster & Specific Gene Functions Verified P->S Q->S R->S

Caption: Experimental workflow for the verification of this compound's biosynthetic pathway.

The Verified Biosynthetic Pathway of this compound

The culmination of these research efforts has provided a clear model for the biosynthesis of this compound. The process is initiated by a large, multi-modular non-ribosomal peptide synthetase (NRPS) encoded by the rhzA gene. A key step is the formation of the unusual amino acid, 3-furylalanine (Fua), which is catalyzed by the dioxygenase RhzB from the precursor L-tyrosine. The NRPS then incorporates Fua and other amino acids in a stepwise fashion to assemble the final cyclopeptide.

Rhizonin_A_Biosynthesis cluster_precursor Precursor Biosynthesis cluster_nrps NRPS Assembly Line L_Tyrosine L-Tyrosine RhzB RhzB (Dioxygenase) L_Tyrosine->RhzB L_DOPA L-DOPA Fua 3-Furylalanine (Fua) L_DOPA->Fua RhzA_NRPS RhzA (NRPS) Fua->RhzA_NRPS RhzB->L_DOPA Rhizonin_A This compound RhzA_NRPS->Rhizonin_A Amino_Acids Other Amino Acids (Val, allo-Ile, Leu, N-Me-Ala) Amino_Acids->RhzA_NRPS

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols

1. Antibiotic Curing of Rhizopus microsporus

  • Objective: To eliminate the endosymbiotic bacteria from the fungal host.

  • Protocol:

    • Cultivate the rhizonin-producing R. microsporus strain on a suitable medium (e.g., Potato Dextrose Agar).

    • Subculture the fungus onto a fresh medium containing a broad-spectrum antibiotic (e.g., ciprofloxacin at 20 µg/mL).

    • Repeat the subculturing step for several generations to ensure the complete removal of the endosymbionts.

    • Confirm the absence of bacteria through microscopy and PCR using universal 16S rRNA primers.

    • Analyze the culture extracts of the "cured" fungus for the presence of this compound using HPLC-MS.

2. Gene Inactivation in Mycetohabitans endofungorum

  • Objective: To create a knockout mutant of a target gene in the rhz cluster.

  • Protocol (example for homologous recombination):

    • Construct a deletion vector containing flanking regions of the target gene (e.g., rhzB) and a selectable marker (e.g., an antibiotic resistance gene).

    • Introduce the deletion vector into M. endofungorum via a suitable transformation method (e.g., electroporation or conjugation).

    • Select for transformants that have undergone homologous recombination, resulting in the replacement of the target gene with the selectable marker.

    • Verify the gene deletion through PCR and Southern blot analysis.

    • Cultivate the mutant strain and analyze the culture extract for the absence of this compound using HPLC-MS.

3. Heterologous Expression of rhzB in E. coli

  • Objective: To confirm the function of RhzB in producing 3-furylalanine.

  • Protocol:

    • Amplify the coding sequence of the rhzB gene from the genomic DNA of M. endofungorum.

    • Clone the rhzB gene into an E. coli expression vector (e.g., pET vector) under the control of an inducible promoter.

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Induce the expression of the RhzB protein by adding an inducer (e.g., IPTG) to the culture medium.

    • Extract the metabolites from the culture and analyze for the presence of 3-furylalanine using HPLC-HRMS.

This comparative guide demonstrates the robust and multi-faceted approach that has been employed to independently verify the biosynthetic pathway of this compound. The convergence of evidence from these diverse experimental strategies provides a high degree of confidence in the current understanding of how this complex natural product is synthesized.

References

A Comparative Toxicological Profile of Rhizonin A and Other Cyclopeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the toxicological profile of Rhizonin A with other well-characterized cyclopeptides, including the amatoxin α-amanitin, the phallotoxin phalloidin, and the hepatotoxic microcystins. This document summarizes key quantitative toxicological data, details experimental protocols for crucial assays, and visualizes the signaling pathways involved in their mechanisms of action.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of this compound and other selected cyclopeptides. These values provide a comparative basis for understanding their relative potencies and target organ toxicities.

Table 1: Acute Toxicity Data (LD50/LD100)

CyclopeptideTest AnimalRoute of AdministrationLD50/LD100Primary Target Organ(s)Reference(s)
This compound RatGavage>70 mg/kg (LD100)Liver, Kidney[1]
α-Amanitin RatOral100 µg/kg (LD50)Liver, Kidney[2]
MouseOral0.1 mg/kg (LD50)Liver, Kidney[3]
Phalloidin MouseIntraperitoneal (IP)2 mg/kg (LD50)Liver[4]
Microcystin-LR MouseOral5 mg/kg (LD50)Liver[5]
MouseIntraperitoneal (IP)25-150 µg/kg (LD50)Liver

Table 2: In Vitro Cytotoxicity Data (IC50)

CyclopeptideCell LineAssayIC50Reference(s)
This compound Data not available--
α-Amanitin MV411 (Human Leukemia)MTS Assay0.59 ± 0.07 µM
HL60 (Human Leukemia)MTS Assay>10 µM
UnconjugatedLNCaP (Prostate Cancer)476 nM
Phalloidin Data not available for living cells--
Microcystin-LR Normal Liver CellsMTT Assay70 µM
HepG2 (Hepatocellular Carcinoma)MTT Assay>100 µM
PP1 (Protein Phosphatase 1)Inhibition Assay1.0 nM
PP2A (Protein Phosphatase 2A)Inhibition Assay<0.1 nM

Note: The cytotoxicity of phalloidin in living cells is not a commonly reported metric due to its primary use as a stabilizing agent for F-actin in fixed and permeabilized cells.

Mechanisms of Action and Signaling Pathways

The toxic effects of these cyclopeptides are dictated by their specific molecular interactions and the subsequent disruption of critical cellular processes.

This compound: The precise molecular mechanism of this compound is not as well-elucidated as the other cyclopeptides in this guide. However, it is known to be a hepatotoxin and nephrotoxin, causing degeneration and necrosis in the liver and kidneys.

α-Amanitin: This amatoxin is a potent and specific inhibitor of RNA polymerase II, the enzyme responsible for transcribing messenger RNA (mRNA) from DNA. Inhibition of RNA polymerase II halts protein synthesis, leading to cell death. The apoptotic pathway induced by α-amanitin involves the activation of p53, an imbalance in the Bax/Bcl-2 ratio, mitochondrial membrane permeabilization, and the subsequent activation of caspases.

alpha_amanitin_pathway α-Amanitin α-Amanitin RNA_Polymerase_II RNA Polymerase II α-Amanitin->RNA_Polymerase_II inhibits Transcription_Inhibition Inhibition of mRNA Transcription RNA_Polymerase_II->Transcription_Inhibition Protein_Synthesis_Block Blockage of Protein Synthesis Transcription_Inhibition->Protein_Synthesis_Block p53_Activation p53 Activation Protein_Synthesis_Block->p53_Activation Bax_Bcl2_Ratio Increased Bax/Bcl-2 Ratio p53_Activation->Bax_Bcl2_Ratio Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Bcl2_Ratio->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

α-Amanitin Induced Apoptosis Pathway

Phalloidin: Phalloidin, a phallotoxin, selectively binds to and stabilizes filamentous actin (F-actin), preventing its depolymerization into globular actin (G-actin) monomers. This stabilization disrupts the dynamic nature of the actin cytoskeleton, which is essential for numerous cellular processes, including cell motility, division, and maintenance of cell shape.

phalloidin_mechanism Phalloidin Phalloidin F_Actin F-Actin Filaments Phalloidin->F_Actin binds to Stabilization Stabilization of F-Actin F_Actin->Stabilization Depolymerization_Block Inhibition of Depolymerization Stabilization->Depolymerization_Block G_Actin G-Actin Monomers Depolymerization_Block->G_Actin prevents formation of Cytoskeletal_Disruption Disruption of Actin Cytoskeleton Dynamics Depolymerization_Block->Cytoskeletal_Disruption

Mechanism of Phalloidin Action

Microcystins: These cyclic heptapeptides are potent inhibitors of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). These phosphatases are crucial for regulating a vast array of cellular processes by dephosphorylating key signaling proteins. Inhibition of PP1 and PP2A leads to hyperphosphorylation of numerous proteins, disrupting cellular signaling, cytoskeleton integrity, and promoting apoptosis and necrosis, primarily in hepatocytes.

microcystin_pathway Microcystin-LR Microcystin-LR PP1_PP2A Protein Phosphatases (PP1 & PP2A) Microcystin-LR->PP1_PP2A inhibits Inhibition Inhibition PP1_PP2A->Inhibition Hyperphosphorylation Hyperphosphorylation of Cellular Proteins Inhibition->Hyperphosphorylation Cytoskeletal_Damage Cytoskeletal Damage Hyperphosphorylation->Cytoskeletal_Damage Apoptosis_Necrosis Apoptosis & Necrosis Hyperphosphorylation->Apoptosis_Necrosis

Microcystin-LR Signaling Pathway

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to facilitate the replication and validation of the cited data.

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_Toxin 3. Add serial dilutions of cyclopeptide Incubate_24h->Add_Toxin Incubate_Toxin 4. Incubate for desired exposure time (e.g., 48h) Add_Toxin->Incubate_Toxin Add_MTT 5. Add MTT reagent to each well Incubate_Toxin->Add_MTT Incubate_MTT 6. Incubate for 2-4h (37°C) Add_MTT->Incubate_MTT Add_Solubilizer 7. Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability 9. Calculate % cell viability relative to control Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 value Calculate_Viability->Determine_IC50

MTT Assay Workflow

Materials:

  • 96-well flat-bottom plates

  • Cell culture medium appropriate for the cell line

  • Cyclopeptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the cyclopeptide in cell culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of the cyclopeptide. Include untreated control wells.

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the cyclopeptide concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Experimental Protocol for Acute Oral Toxicity Study in Rodents (LD50 Determination)

This protocol outlines a general procedure for determining the median lethal dose (LD50) of a substance following oral administration in rodents, based on OECD Test Guideline 401 (now largely replaced by alternative methods but foundational for historical data).

Materials:

  • Healthy, young adult rodents (e.g., rats or mice), typically of a single sex or both.

  • Test substance (cyclopeptide).

  • Vehicle for dissolving or suspending the test substance (e.g., water, corn oil).

  • Oral gavage needles.

  • Animal housing and care facilities.

Protocol:

  • Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days before the study.

  • Fasting: Fast the animals overnight (for rats) or for a shorter period (for mice) before dosing, with water provided ad libitum.

  • Dose Preparation: Prepare graded doses of the test substance in the chosen vehicle.

  • Administration: Administer a single oral dose of the test substance to each animal using a gavage needle. A control group receives the vehicle only.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes at regular intervals for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals that die during the study and on all surviving animals at the end of the observation period.

  • Data Analysis: Analyze the mortality data using appropriate statistical methods (e.g., probit analysis) to calculate the LD50 value and its 95% confidence interval.

This guide provides a foundational comparison of the toxicological profiles of this compound and other significant cyclopeptides. Further research, particularly on the in vitro cytotoxicity and detailed molecular mechanisms of this compound, is warranted to fully understand its toxicological potential in relation to these other well-studied toxins.

References

Validating Biomarkers for Rhizonin A-Induced Liver Damage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established and emerging biomarkers for assessing liver damage, with a specific focus on its application to Rhizonin A-induced hepatotoxicity. Due to the limited availability of specific quantitative biomarker data for this compound in publicly accessible literature, this guide utilizes data from other well-characterized hepatotoxic mycotoxins with similar mechanisms of liver injury as a comparative baseline. This approach allows for a robust evaluation of the utility of various biomarkers in the context of mycotoxin-induced liver damage.

Introduction to this compound and Liver Injury

This compound is a cyclic peptide mycotoxin produced by bacteria of the genus Burkholderia which live in symbiosis with the fungus Rhizopus microsporus.[1][2] It is known to be a potent hepatotoxin, causing significant liver damage.[3] Early studies in animal models have demonstrated that administration of this compound leads to severe liver lesions, including hepatocyte degeneration and necrosis, disassociation of liver cell cords, and periportal bile-duct proliferation.[3] These pathological changes underscore the need for sensitive and specific biomarkers to detect and quantify this compound-induced liver injury in research and drug development settings.

The assessment of drug-induced liver injury (DILI) traditionally relies on a panel of serum biomarkers. However, the specificity and prognostic value of these markers can be limited.[4] This has spurred research into novel biomarkers with improved performance characteristics. This guide compares traditional biomarkers with promising emerging biomarkers in the context of mycotoxin-induced hepatotoxicity.

Comparative Analysis of Liver Injury Biomarkers

The following tables summarize quantitative data on the performance of various biomarkers in detecting mycotoxin-induced liver injury. As direct quantitative data for this compound is scarce, data from studies on T-2 toxin and Microcystin-LR are presented as proxies. These mycotoxins induce hepatotoxicity with some similar pathological features to those described for this compound.

Table 1: Conventional Serum Biomarkers of Liver Injury

BiomarkerToxin ModelDoseTime PointFold Change vs. Control (Mean ± SD)Reference
Alanine Aminotransferase (ALT/GPT)T-2 Toxin (Rat)2 mg/kg (single dose)24 hr~2.5-fold increase
Alkaline Phosphatase (ALP)T-2 Toxin (Rat)2 mg/kg (single dose)24 hrSignificant decrease
Alkaline Phosphatase (ALP)Microcystin-LR (Mouse)100 µg/kg (4 weeks)4 weeksSignificant increase
Aspartate Aminotransferase (AST)T-2 Toxin (Rat)2 mg/kg (single dose)24 hrNot reported
Total BilirubinPhalloidin (Rat)500 µg/kg (7 days)28 daysNo significant change

Table 2: Emerging Biomarkers of Liver Injury

BiomarkerToxin ModelRationale for Use in Mycotoxin-Induced Liver InjuryExpected Response
High Mobility Group Box 1 (HMGB1)General HepatotoxicityReleased from necrotic cells, acts as a danger signal.Increased serum levels.
microRNA-122 (miR-122)General HepatotoxicityHighly abundant and specific to hepatocytes; released upon injury.Increased serum levels.
Keratin-18 (K18)General HepatotoxicityFull-length K18 is released during necrosis, while caspase-cleaved K18 is a marker of apoptosis.Increased serum levels of total and/or cleaved K18.
Glutamate Dehydrogenase (GLDH)General HepatotoxicityA mitochondrial enzyme, its presence in serum indicates mitochondrial damage and necrosis.Increased serum levels.

Experimental Protocols

Detailed methodologies for the key experimental procedures are provided below to facilitate the replication and validation of these biomarker assessments.

Animal Model of Hepatotoxicity
  • Animal Species: Male Wistar rats (or other appropriate rodent model).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Toxin Administration: this compound (or a suitable proxy mycotoxin) is dissolved in an appropriate vehicle (e.g., dimethyl sulfoxide) and administered via oral gavage or intraperitoneal injection. Dosing regimens should be based on prior toxicity studies to induce sublethal liver injury.

  • Sample Collection: At predetermined time points, animals are anesthetized, and blood is collected via cardiac puncture for serum biomarker analysis. Liver tissue is harvested for histopathological examination.

Serum Biomarker Analysis
  • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Activity Assays:

    • Collect whole blood and allow it to clot. Centrifuge at 3000 rpm for 15 minutes to separate the serum.

    • Use a commercial colorimetric assay kit.

    • Add 10 µL of serum or standard to a 96-well plate.

    • Add 100 µL of the reaction mixture containing the substrate (L-alanine and α-ketoglutarate for ALT; L-aspartate and α-ketoglutarate for AST) and cofactors.

    • Incubate at 37°C for 30-60 minutes.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the enzyme activity based on a standard curve.

  • High Mobility Group Box 1 (HMGB1) ELISA:

    • Coat a 96-well plate with a capture antibody specific for HMGB1 and incubate overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add 100 µL of serum samples and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour.

    • Wash and add streptavidin-HRP conjugate. Incubate for 30 minutes.

    • Wash and add TMB substrate. Stop the reaction with an acidic stop solution.

    • Read the absorbance at 450 nm.

  • microRNA-122 (miR-122) Quantification by qRT-PCR:

    • Isolate total RNA, including small RNAs, from serum using a specialized kit.

    • Perform reverse transcription using a stem-loop primer specific for miR-122.

    • Conduct quantitative real-time PCR using a forward primer specific for miR-122 and a universal reverse primer.

    • Use a spike-in control (e.g., cel-miR-39) for normalization of RNA isolation and amplification efficiency.

    • Calculate the relative expression of miR-122 using the ΔΔCt method.

Histopathological Analysis
  • Tissue Processing:

    • Fix liver tissue samples in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissue through a graded series of ethanol concentrations.

    • Clear the tissue with xylene and embed in paraffin wax.

    • Cut 5 µm thick sections using a microtome.

  • Hematoxylin and Eosin (H&E) Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with hematoxylin to visualize cell nuclei (blue/purple).

    • Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink).

    • Dehydrate and mount the sections for microscopic examination.

  • Masson's Trichrome Staining for Fibrosis:

    • Deparaffinize and rehydrate tissue sections.

    • Stain with Weigert's iron hematoxylin for nuclei (black).

    • Stain with Biebrich scarlet-acid fuchsin for cytoplasm and muscle (red).

    • Differentiate in phosphomolybdic-phosphotungstic acid solution.

    • Counterstain with aniline blue for collagen (blue).

    • Dehydrate and mount for microscopic assessment of fibrosis.

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the experimental workflow for biomarker validation and a proposed signaling pathway for mycotoxin-induced liver injury.

Experimental_Workflow cluster_animal_model Animal Model cluster_sample_collection Sample Collection cluster_analysis Biomarker & Pathological Analysis cluster_data_analysis Data Analysis & Comparison Animal_Selection Animal Selection (e.g., Wistar Rats) Acclimatization Acclimatization Animal_Selection->Acclimatization Toxin_Admin This compound Administration (Dose-Response) Acclimatization->Toxin_Admin Blood_Collection Blood Collection (Cardiac Puncture) Toxin_Admin->Blood_Collection Liver_Harvest Liver Tissue Harvest Toxin_Admin->Liver_Harvest Serum_Separation Serum Separation Blood_Collection->Serum_Separation Histopathology Histopathological Analysis (H&E, Masson's Trichrome) Liver_Harvest->Histopathology Biomarker_Assays Serum Biomarker Assays (ALT, AST, HMGB1, miR-122) Serum_Separation->Biomarker_Assays Data_Quantification Data Quantification Biomarker_Assays->Data_Quantification Histopathology->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Biomarker_Comparison Biomarker Performance Comparison Statistical_Analysis->Biomarker_Comparison

Caption: Experimental workflow for the validation of liver injury biomarkers.

Signaling_Pathway cluster_hepatocyte Hepatocyte cluster_biomarkers Biomarker Release Rhizonin_A This compound Cellular_Uptake Cellular Uptake Rhizonin_A->Cellular_Uptake Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Uptake->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS Production) Mitochondrial_Dysfunction->Oxidative_Stress Cell_Death Cell Death (Necrosis/Apoptosis) Oxidative_Stress->Cell_Death ALT_AST ALT/AST Cell_Death->ALT_AST HMGB1 HMGB1 Cell_Death->HMGB1 miR_122 miR-122 Cell_Death->miR_122

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Conclusion

The validation of sensitive and specific biomarkers is crucial for understanding and mitigating the risks associated with hepatotoxins like this compound. While traditional biomarkers such as ALT and ALP provide valuable information, emerging markers like HMGB1 and miR-122 may offer enhanced specificity and earlier detection of liver injury. Further research is warranted to generate specific quantitative data for this compound to definitively validate the performance of these biomarkers for this particular mycotoxin. The experimental protocols and comparative data presented in this guide provide a framework for conducting such validation studies and advancing the field of hepatotoxicity assessment.

References

A Comparative Guide to the Transcriptomics of Rhizonin A and Other Ribosome-Inhibiting Toxins

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, direct comparative transcriptomic studies on cells treated with Rhizonin A are not available in the public domain. This guide, therefore, proposes a framework for such a study and draws comparisons with well-documented ribosome-inhibiting toxins—Ricin and Shiga Toxin—to provide a comprehensive overview of the anticipated cellular responses and experimental considerations.

This compound is a hepatotoxic cyclopeptide known to be produced by bacterial endosymbionts of the fungus Rhizopus microsporus. While its precise molecular interactions are a subject of ongoing research, its cytotoxicity suggests a profound impact on cellular processes. A comparative transcriptomic analysis would be invaluable for elucidating its mechanism of action and identifying potential therapeutic targets. This guide outlines a proposed experimental design for such an analysis and presents existing data from other potent ribosome-inhibiting toxins to serve as a benchmark.

Proposed Alternatives for Comparison

To understand the specific transcriptomic signature of this compound, it is crucial to compare it with other toxins that have a similar mode of action. The following well-characterized ribosome-inhibiting proteins (RIPs) are proposed as comparators:

  • Ricin: A highly toxic lectin derived from the castor bean (Ricinus communis). It is a type 2 RIP, consisting of an A chain with N-glycosidase activity that depurinates rRNA, and a B chain that facilitates cell entry.[1][2][3]

  • Shiga Toxin (Stx): A toxin produced by Shigella dysenteriae and some strains of Escherichia coli. Similar to ricin, it is an AB5 toxin where the A subunit possesses N-glycosidase activity that inhibits protein synthesis.[1][2]

These toxins, like likely this compound, trigger a cascade of cellular stress responses following the inhibition of protein synthesis, making them ideal candidates for a comparative transcriptomic study.

Quantitative Data Summary

A comparative transcriptomics experiment would yield vast amounts of data on differentially expressed genes (DEGs). The following table is a template illustrating how such data could be presented, populated with representative findings from studies on Ricin and Shiga Toxin.

FeatureThis compound (Hypothetical)Ricin (from Human Lung Epithelial Cells)Shiga Toxin (from Mouse Kidneys)
Cell Line/Tissue Human Hepatocyte (e.g., HepG2)Human Lung Epithelial (A549)Mouse Kidney
Treatment Concentration To be determined (e.g., IC50)Not specifiedNot specified
Exposure Time 6h, 12h, 24hNot specified6h and 72h
Total DEGs > 500058721212 (at 6h), 1016 (at 72h)
Upregulated Genes > 2500Not specified744 (at 6h), 574 (at 72h)
Downregulated Genes > 2500Not specified468 (at 6h), 442 (at 72h)
Key Upregulated Pathways Apoptosis, ER Stress, MAPK SignalingTNF Signaling, Rap1 Signaling, Ras SignalingTNFR1/2 Signaling, iNOS Signaling, IL-6 Signaling
Key Downregulated Pathways Protein Synthesis, Cell CycleFatty Acid MetabolismLipid Metabolism

Experimental Protocols

Detailed and reproducible methodologies are critical for a successful comparative transcriptomics study.

Cell Culture and Toxin Treatment
  • Cell Lines: Human hepatocellular carcinoma cells (HepG2) would be a relevant model for the hepatotoxic this compound. For comparison, human lung epithelial cells (A549) for Ricin and human colonic epithelial cells for Shiga Toxin could be used.

  • Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Toxin Exposure: Cells would be seeded in 6-well plates and grown to 80-90% confluency. The media would then be replaced with fresh media containing this compound, Ricin, or Shiga Toxin at their respective IC50 concentrations for time points such as 6, 12, and 24 hours. Control cells would receive media with the vehicle alone.

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA would be extracted from the treated and control cells using a TRIzol-based method or a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Quality Assessment: The integrity and concentration of the extracted RNA would be assessed using an Agilent 2100 Bioanalyzer and a NanoDrop spectrophotometer. Samples with an RNA Integrity Number (RIN) > 8.0 would be used for library preparation.

Library Preparation and RNA Sequencing (RNA-Seq)
  • Library Construction: mRNA would be enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA would then be fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA would be synthesized, followed by end-repair, A-tailing, and adapter ligation.

  • Sequencing: The prepared libraries would be sequenced on an Illumina NovaSeq or similar high-throughput sequencing platform, generating paired-end reads of 150 bp.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads would be checked for quality using FastQC, and adapters and low-quality bases would be trimmed.

  • Alignment: The cleaned reads would be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Gene expression levels would be quantified using tools like HTSeq or Salmon.

  • Differential Expression Analysis: Differential gene expression analysis between toxin-treated and control groups would be performed using DESeq2 or edgeR in R. Genes with a |log2(Fold Change)| > 1 and a p-adjusted value < 0.05 would be considered significantly differentially expressed.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses would be conducted on the list of DEGs to identify significantly affected biological processes and signaling pathways.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative transcriptomic analysis.

G Experimental Workflow for Comparative Transcriptomics cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis CellCulture Cell Culture (e.g., HepG2, A549) ToxinTreatment Toxin Treatment (this compound, Ricin, Shiga Toxin) CellCulture->ToxinTreatment RNA_Extraction RNA Extraction ToxinTreatment->RNA_Extraction QC1 RNA Quality Control (RIN > 8) RNA_Extraction->QC1 LibraryPrep RNA-Seq Library Preparation QC1->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing QC2 Raw Read Quality Control Sequencing->QC2 Alignment Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA PathwayAnalysis Pathway & Functional Enrichment DEA->PathwayAnalysis

Caption: A flowchart of the key steps in a comparative transcriptomics study.

Signaling Pathways

Ribosome-inhibiting toxins are known to induce a ribotoxic stress response, which activates several signaling pathways, most notably the MAPK pathways.

G Ribotoxic Stress Response Pathway cluster_mapk MAPK Signaling Cascades cluster_downstream Downstream Effects Ribosome_Inactivation Ribosome Inactivation (this compound, Ricin, Stx) JNK JNK Ribosome_Inactivation->JNK activates p38 p38 Ribosome_Inactivation->p38 activates ERK ERK Ribosome_Inactivation->ERK activates Inflammation Inflammation (e.g., TNF-α, IL-1, IL-6) JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation p38->Apoptosis ERK->Inflammation

Caption: Activation of MAPK pathways as a core component of the ribotoxic stress response.

A comparative transcriptomic study of this compound alongside other ribosome-inhibiting toxins would be a significant step forward in understanding its toxicology. The resulting data would not only clarify its mechanism of action but also reveal unique cellular responses, potentially paving the way for the development of novel diagnostics and therapeutics.

References

Establishing the Dose-Response Relationship of Rhizonin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing the dose-response relationship of Rhizonin A, a potent hepatotoxic cyclic peptide mycotoxin. While direct in-vitro dose-response data for this compound is limited in publicly available literature, this document outlines the necessary experimental protocols and provides comparative data from other mycotoxins to guide researchers in their investigations.

This compound is a mycotoxin produced by Burkholderia endosymbionts residing within the fungus Rhizopus microsporus.[1][2][3] In vivo studies have demonstrated its significant hepatotoxicity.[4] Research in rats has shown that a single oral dose of 70 mg/kg is lethal, indicating high toxicity.[4] The toxin induces severe liver and kidney damage, with hepatocytes showing effects ranging from degeneration to necrosis.

To fully characterize its toxicological profile and potential therapeutic applications, establishing a clear in-vitro dose-response relationship is crucial. This involves determining the concentrations at which this compound elicits specific cellular effects, such as reduced cell viability, induction of apoptosis, and cell cycle arrest.

Comparative Analysis of Mycotoxin Cytotoxicity

MycotoxinCell LineAssayIncubation TimeIC50 ValueReference
SterigmatocystinHep3BMTT48h>10⁻⁹ M
Ochratoxin AHep3BMTT48h>10⁻⁶ M
CitrininHep3BMTT48h>10⁻⁹ M
BeauvericinHepG2MTT24h2.5 - 25 µM
Enniatin AHepG2Resazurin48h3.0 µM
Enniatin A1HepG2Resazurin48h5.6 µM
Enniatin BHepG2Resazurin48h3.4 µM
Enniatin B1HepG2Resazurin48h5.6 µM

Experimental Protocols

To establish the dose-response relationship of this compound, a series of in-vitro assays should be performed. The following are detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells for at least 2 hours at 4°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add 50 µg/mL PI to the cell suspension.

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be represented in a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these experiments and the potential mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis Assay (Flow Cytometry) cluster_cellcycle Cell Cycle Analysis (Flow Cytometry) seed_viability Seed Cells treat_viability Treat with this compound seed_viability->treat_viability mtt_add Add MTT Reagent treat_viability->mtt_add solubilize Solubilize Formazan mtt_add->solubilize read_viability Measure Absorbance solubilize->read_viability seed_apoptosis Seed & Treat Cells harvest_apoptosis Harvest Cells seed_apoptosis->harvest_apoptosis stain_apoptosis Stain with Annexin V/PI harvest_apoptosis->stain_apoptosis analyze_apoptosis Analyze by Flow Cytometry stain_apoptosis->analyze_apoptosis seed_cellcycle Seed & Treat Cells harvest_cellcycle Harvest & Fix Cells seed_cellcycle->harvest_cellcycle stain_cellcycle Stain with PI/RNase harvest_cellcycle->stain_cellcycle analyze_cellcycle Analyze by Flow Cytometry stain_cellcycle->analyze_cellcycle

Experimental workflow for determining the dose-response of this compound.

rhizonin_a_pathway cluster_cell Hepatocyte rhizonin_a This compound membrane_damage Membrane Damage / Stress Receptor Activation rhizonin_a->membrane_damage ros Increased ROS Production membrane_damage->ros cell_cycle_arrest Cell Cycle Arrest membrane_damage->cell_cycle_arrest mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothetical signaling pathway for this compound-induced hepatotoxicity.

The proposed pathway suggests that this compound may initiate cellular damage by interacting with the cell membrane or specific stress receptors. This initial insult could lead to an increase in reactive oxygen species (ROS), a common mechanism of toxin-induced cell injury. Elevated ROS levels can then cause mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis. Concurrently, cellular stress can trigger signaling pathways that lead to cell cycle arrest, preventing the proliferation of damaged cells.

By following the outlined experimental protocols and using the provided comparative data and hypothetical pathway as a guide, researchers can effectively establish the dose-response relationship of this compound and further elucidate its mechanism of action. This knowledge is essential for assessing its toxicological risk and exploring any potential therapeutic value.

References

Safety Operating Guide

Navigating the Safe Disposal of Rhizonin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Rhizonin A with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat, and safety goggles. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data on this compound Toxicity

The hazardous nature of this compound necessitates careful handling and disposal. The following table summarizes the available toxicity data.

Toxicity DataValueSpecies
Lethal Dose (LD100) 70 mg/kgRat (oral)[1]

This data underscores the high toxicity of this compound and the importance of preventing any environmental release.

Recommended Disposal Protocol for this compound

The following step-by-step procedure is a recommended guideline for the proper disposal of this compound waste. This protocol is based on general best practices for hazardous chemical waste and should be adapted to comply with institutional and local regulations.

Experimental Protocol: Decontamination and Disposal
  • Segregation of Waste : All materials that have come into contact with this compound, including contaminated labware (e.g., pipette tips, tubes), PPE, and absorbent materials from spill cleanups, must be segregated from general laboratory waste.[2][3] These items should be collected in a dedicated, clearly labeled, leak-proof, and puncture-resistant hazardous waste container.[2][3]

  • Chemical Inactivation (Recommended) : Due to its toxicity, chemical inactivation of this compound waste is the preferred first step. A common method for the inactivation of mycotoxins is treatment with a solution of sodium hypochlorite (bleach).

    • Prepare a fresh solution of sodium hypochlorite (e.g., a 1:10 dilution of household bleach, resulting in a final concentration of 0.5-1% sodium hypochlorite).

    • Carefully add the sodium hypochlorite solution to the liquid this compound waste in a suitable container within a chemical fume hood. For solid waste, ensure it is fully submerged in the bleach solution.

    • Allow the mixture to react for a minimum of 30 minutes to ensure complete inactivation. The exact time may vary, and it is advisable to consult with your institution's safety officer.

  • Neutralization and pH Adjustment : After inactivation, the resulting solution may be basic due to the sodium hypochlorite. Neutralize the solution by adding a suitable acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0. This step is crucial before aqueous disposal to prevent damage to plumbing and to comply with wastewater regulations.

  • Aqueous Waste Disposal : Once inactivated and neutralized, small quantities of the treated liquid waste may be permissible for disposal down the sanitary sewer, followed by copious amounts of water. However, this is highly dependent on local regulations. Always verify with your institution's Environmental Health and Safety (EHS) department before any drain disposal.

  • Solid Waste Disposal : All solid waste, including inactivated materials and any items that could not be chemically treated, must be packaged in the designated hazardous waste container. The container should be sealed and clearly labeled as "Hazardous Waste: this compound (inactivated)" and include the date and the name of the generating laboratory.

  • Final Disposal : The sealed hazardous waste container must be disposed of through your institution's hazardous waste management program. This typically involves collection by a licensed hazardous waste contractor for incineration or other approved disposal methods.

Logical Workflow for this compound Disposal

RhizoninA_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_treatment Treatment cluster_disposal Final Disposal A Wear Appropriate PPE C Segregate this compound Waste A->C B Work in a Chemical Fume Hood B->C D Collect in Labeled, Leak-Proof Container C->D E Chemical Inactivation (e.g., Sodium Hypochlorite) D->E F Neutralize pH (if necessary) E->F G Aqueous Waste to Sanitary Sewer (pending EHS approval) F->G Liquid H Solid Waste to Hazardous Waste Pickup F->H Solid

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: The disposal procedures outlined above are intended as a general guide. All laboratory personnel must adhere to the specific regulations and guidelines provided by their institution's Environmental Health and Safety department and local regulatory agencies.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Rhizonin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical information for all laboratory personnel handling Rhizonin A. Adherence to these procedures is mandatory to ensure a safe research environment and prevent hazardous exposure.

This compound, a potent hepatotoxic cyclopeptide mycotoxin, necessitates stringent handling protocols due to its significant health risks.[1][2][3][4] Research indicates that this compound is acutely toxic, with studies in rats showing 100% mortality at a dose of 70 mg/kg, causing severe damage to the liver and kidneys.[2] Given the absence of a specific Safety Data Sheet (SDS), a cautious approach based on its known toxicity and general mycotoxin handling guidelines is essential.

Essential Safety and Handling Information

All personnel must handle this compound within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of aerosolized particles. The work area should be clearly designated for toxic substance handling.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against this compound exposure. The following table summarizes the required PPE for various stages of handling.

Task Required Personal Protective Equipment
Preparation of Solutions & Aliquoting - Disposable nitrile gloves (double-gloving recommended)- Disposable, solid-front lab coat with tight cuffs- ANSI-approved safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator
Handling of this compound Solutions - Disposable nitrile gloves- Disposable, solid-front lab coat with tight cuffs- ANSI-approved safety glasses with side shields or chemical splash goggles
Waste Disposal - Disposable nitrile gloves (heavy-duty recommended)- Disposable, solid-front lab coat with tight cuffs- ANSI-approved safety glasses with side shields or chemical splash goggles- Face shield
Spill Cleanup - Disposable nitrile gloves (double-gloving recommended)- Disposable, fluid-resistant gown- ANSI-approved safety glasses with side shields or chemical splash goggles- Full-face respirator with appropriate cartridges

Toxicological Data Summary:

Parameter Value Species Notes
Lethal Dose (LD100) 70 mg/kgRat (oral)Caused 100% mortality.
Primary Target Organs Liver, KidneysRatCauses degeneration and necrosis of hepatocytes and renal tubular epithelium.
Observed Effects Hepatotoxicity, NephrotoxicityRatDisassociation of liver cell cords and periportal bile-duct proliferation.

Operational and Disposal Plans

Standard Operating Procedure for Handling this compound:

  • Preparation:

    • Before handling, ensure the chemical fume hood or biological safety cabinet is certified and functioning correctly.

    • Gather all necessary materials, including this compound, solvents, and disposal containers, and place them in the containment unit.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Whenever feasible, handle this compound in a solution to minimize the risk of aerosol formation.

    • If working with the powdered form, exercise extreme caution to avoid generating dust.

    • Use dedicated, clearly labeled equipment for all work with this compound.

  • Storage:

    • Store this compound in a clearly labeled, tightly sealed container.

    • Keep the container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Follow any specific storage temperature and light sensitivity recommendations if available from the supplier.

Disposal Plan:

All materials contaminated with this compound are to be treated as hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Decontaminate the liquid waste by adding sodium hypochlorite (bleach) to a final concentration of at least 5% and allowing it to react for a minimum of 30 minutes before collection by environmental health and safety personnel.

  • Solid Waste:

    • All disposable PPE (gloves, lab coats, etc.), contaminated labware (pipette tips, tubes), and any other solid materials that have come into contact with this compound must be placed in a dedicated, sealed, and clearly labeled hazardous waste bag.

    • This solid waste should be incinerated.

Emergency Spill Response:

In the event of a spill, evacuate the immediate area and follow these procedures:

  • Alert Personnel: Immediately notify all personnel in the vicinity and the laboratory supervisor.

  • Containment: If it is safe to do so, cover the spill with an absorbent material to prevent it from spreading.

  • Decontamination:

    • Wearing the appropriate spill cleanup PPE, carefully apply a 5% sodium hypochlorite solution to the spill area, working from the outside in.

    • Allow a contact time of at least 30 minutes.

    • Wipe up the decontaminated spill with absorbent material and place it in the hazardous solid waste container.

    • Clean the spill area again with a detergent solution, followed by water.

  • Reporting: Report the incident to the institution's environmental health and safety office.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response Prep 1. Verify Fume Hood/BSC Functionality Gather 2. Assemble Materials in Containment Prep->Gather DonPPE 3. Don Appropriate PPE Gather->DonPPE Handle 4. Handle in Solution (Preferred) DonPPE->Handle CollectLiquid 7. Collect Liquid Waste Handle->CollectLiquid CollectSolid 9. Collect Solid Waste Handle->CollectSolid AvoidDust 5. Avoid Dust Generation (if solid) AvoidDust->CollectLiquid AvoidDust->CollectSolid UseDedicated 6. Use Dedicated & Labeled Equipment DeconLiquid 8. Decontaminate Liquid Waste (5% Bleach) CollectLiquid->DeconLiquid Incinerate 10. Incinerate Solid Waste CollectSolid->Incinerate Spill SPILL OCCURS Evacuate 1. Evacuate & Alert Spill->Evacuate Contain 2. Contain Spill (if safe) Evacuate->Contain DeconSpill 3. Decontaminate (5% Bleach) Contain->DeconSpill CleanUp 4. Clean & Dispose DeconSpill->CleanUp Report 5. Report to EHS CleanUp->Report

Caption: Logical workflow for the safe handling of this compound from preparation to disposal and spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhizonin A
Reactant of Route 2
Rhizonin A

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.